molecular formula C7H10O2 B1610030 3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 65862-01-3

3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B1610030
CAS No.: 65862-01-3
M. Wt: 126.15 g/mol
InChI Key: TUFJVYRDYWRNOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methylbicyclo[1.1.1]pentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-6-2-7(3-6,4-6)5(8)9/h2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFJVYRDYWRNOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439871
Record name Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65862-01-3
Record name Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Conformational Analysis of 3-Methyl-Bicyclo[1.1.1]pentane (BCP) Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a premier bioisostere for aryl rings in modern medicinal chemistry, offering a three-dimensional, saturated alternative that can significantly improve the physicochemical properties of drug candidates. The substitution at the C3 position, particularly with a methyl group, is a critical strategy for mimicking benzylic functionalities and modulating molecular conformation. This guide provides an in-depth exploration of the experimental and computational methodologies essential for the conformational analysis of 3-methyl-BCP derivatives. We delve into the causality behind experimental choices in Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, complemented by the predictive power of computational techniques like Density Functional Theory (DFT). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the full potential of the BCP scaffold through a profound understanding of its conformational landscape.

Introduction: The Rise of the BCP Scaffold

In the quest to "escape from flatland," medicinal chemists are increasingly replacing planar aromatic rings with saturated, three-dimensional bioisosteres.[1][2] The bicyclo[1.1.1]pentane (BCP) moiety is a leading example of this strategy, acting as a rigid, linear spacer that mimics the geometry of a 1,4-disubstituted benzene ring.[3][4][5] This substitution often confers remarkable advantages, including enhanced metabolic stability, improved solubility, and novel intellectual property.[1][6] The inherent rigidity of the BCP core, a consequence of its strained, propeller-like structure, drastically limits its conformational flexibility, making it a predictable and powerful design element.[3][7]

The introduction of a methyl group at the C3 position is of particular strategic importance. This modification can induce what is known in medicinal chemistry as the "magic methyl" effect, where a seemingly minor structural change leads to profound improvements in potency, selectivity, or pharmacokinetic profiles.[8][9] These effects are often rooted in subtle but critical conformational changes that dictate how a molecule interacts with its biological target.[10][11] Therefore, a rigorous conformational analysis of 3-methyl-BCP derivatives is not merely an academic exercise but a crucial step in the rational design of next-generation therapeutics. This guide outlines the core techniques and intellectual framework required for this analysis.

The Unique Geometry of the 3-Methyl-BCP Core

The BCP scaffold is characterized by two bridgehead carbons (C1 and C3) connected by three two-carbon bridges. This arrangement forces substituents at C1 and C3 into a near-linear, 180° orientation, effectively replicating the exit vectors of a para-substituted benzene ring.[5] When a methyl group is placed at the C3 position, its rotation around the C3-C(methyl) bond becomes the dominant conformational variable. Understanding the preferred orientation (rotamer) of this methyl group and the energy barrier to its rotation is paramount. This orientation can influence intramolecular interactions, dictate the molecule's overall shape, and ultimately control its binding affinity to a target protein. While the BCP cage itself is rigid, the 3-methyl substituent introduces a critical degree of freedom that must be characterized and controlled.[12]

cluster_BCP Bicyclo[1.1.1]pentane (BCP) Core C1 CH2_a C1->CH2_a CH2_b C1->CH2_b CH_c C1->CH_c C3 CH2_a->C3 CH2_b->C3 CH_c->C3 L1 L3 L2

Caption: Numbering scheme of the bicyclo[1.1.1]pentane (BCP) core.

Experimental Approaches to Conformational Analysis

Direct experimental observation is the cornerstone of any robust conformational study. For 3-methyl-BCP derivatives, NMR spectroscopy and X-ray crystallography provide complementary views of the molecule's structure in solution and solid states, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating molecular structure and conformation in solution. For 3-methyl-BCP systems, specific NMR experiments can provide definitive evidence of the methyl group's spatial orientation.

Causality in Method Selection:

  • ¹H and ¹³C NMR: These fundamental 1D experiments are used for initial structural verification.[13][14][15][16] The chemical shifts of the methyl protons and the bridgehead carbons can provide clues about the electronic environment, which is influenced by conformation.

  • 2D Nuclear Overhauser Effect Spectroscopy (NOESY): This is the key experiment for determining solution-state conformation. The NOE is a through-space interaction, and a cross-peak between the protons of the 3-methyl group and other protons in the molecule (e.g., a substituent at C1) is direct proof of their spatial proximity (< 5 Å). The intensity of the NOE signal is inversely proportional to the sixth power of the distance between the nuclei, allowing for a semi-quantitative conformational assessment.

  • Sample Preparation: Dissolve 5-10 mg of the purified 3-methyl-BCP derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. The choice of solvent is critical as it can influence conformation.

  • Data Acquisition:

    • Acquire standard ¹H and ¹³C spectra to confirm structure and determine chemical shifts.

    • Set up the 2D NOESY experiment on a high-field spectrometer (≥400 MHz).

    • Key Parameter: The mixing time (d8) is crucial. It determines the time allowed for NOE buildup. A range of mixing times (e.g., 300 ms, 500 ms, 800 ms) should be tested to optimize the signal and avoid spin diffusion artifacts.

  • Data Processing & Analysis:

    • Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).

    • Identify the diagonal peaks corresponding to the chemical shifts of all protons.

    • Look for off-diagonal cross-peaks. A cross-peak correlating the 3-methyl proton signal with a signal from another proton group indicates that these groups are close in space.

    • Integrate the cross-peaks to assess the relative distances.

Prep Sample Preparation (5-10 mg in 0.6 mL solvent) Acq_1D 1D NMR Acquisition (¹H, ¹³C) Prep->Acq_1D Acq_2D 2D NOESY Acquisition (Optimize Mixing Time) Acq_1D->Acq_2D Process Data Processing (Fourier Transform, Phasing) Acq_2D->Process Analyze Spectral Analysis (Identify Cross-Peaks) Process->Analyze Result Conformational Model (Spatial Proximity Map) Analyze->Result

Caption: Workflow for NMR-based conformational analysis.

Typical NMR Data for a 1-carboxy-3-methyl-BCP Fragment
Nucleus Approximate Chemical Shift (ppm)
Bridgehead CH (C2-H, C4-H, C5-H)2.1 - 2.4
Methyl Protons (C3-CH₃)1.1 - 1.3
Bridgehead Carbon (C1)~28
Bridgehead Carbon (C3)~35
Methylene Carbons (C2, C4, C5)~52-55
Methyl Carbon (C3-CH₃)~17
Note: Shifts are highly dependent on the solvent and other substituents.[13][14][15][16]
Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[17] It is considered the gold standard for structural determination, yielding precise bond lengths, bond angles, and torsion angles.

Causality in Method Selection: The primary reason to pursue crystallography is to obtain definitive proof of a specific conformation. While the solution-phase conformation determined by NMR is often more biologically relevant, a crystal structure provides a precise geometric model that can be used to validate computational models and understand packing forces. However, success is contingent on the ability to grow diffraction-quality single crystals, which can be a significant challenge.[18]

  • Crystallization Screening:

    • High-purity material (>99%) is essential.

    • Screen a wide range of solvents and solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/pentane).

    • Employ various crystallization techniques: slow evaporation, vapor diffusion (liquid-liquid or liquid-solid), and cooling.

  • Crystal Mounting and Data Collection:

    • Select a suitable single crystal under a microscope and mount it on a goniometer.

    • Collect diffraction data using a single-crystal X-ray diffractometer. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal motion.[19]

  • Structure Solution and Refinement:

    • The collected data is used to solve the phase problem and generate an initial electron density map.

    • A molecular model is built into the map and refined against the experimental data to yield the final structure, including atomic coordinates, bond lengths, and angles.[20]

Parameter Description Significance for Conformational Analysis
Torsion Angle The dihedral angle defined by four connected atoms (e.g., C1-C3-C(methyl)-H).Defines the rotational position of the methyl group relative to the BCP cage.
Bond Lengths/Angles Precise measurements of interatomic distances and angles.Can reveal strain or unusual geometry resulting from steric interactions.
Intramolecular Contacts Short non-bonded distances between atoms.Identifies stabilizing or destabilizing interactions that favor a specific conformation.

Computational Chemistry Approaches

Computational methods are indispensable for predicting conformational preferences and rationalizing experimental findings. They allow for the exploration of the entire potential energy surface of a molecule.

Density Functional Theory (DFT) Calculations

DFT is a robust quantum mechanical method used to calculate the electronic structure and energy of molecules.[5] For 3-methyl-BCP derivatives, it is used to determine the relative energies of different rotamers of the methyl group and the energy barriers between them.

Causality in Method Selection: The goal of a DFT analysis is to locate the lowest energy conformation (the global minimum) and understand the energetic cost of deviating from it. This provides a theoretical prediction of the most populated conformation, which can then be compared with experimental NMR and X-ray data. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) is critical for accuracy and should be guided by literature precedents for similar systems.

  • Model Building: Construct a 3D model of the 3-methyl-BCP derivative.

  • Conformational Scan: Perform a relaxed potential energy surface (PES) scan. This involves systematically rotating the methyl group (e.g., in 10° increments) around the C3-C(methyl) bond and performing a geometry optimization at each step.

  • Locate Minima and Transition States: Identify the low-energy conformers ( minima) and the high-energy points that connect them (transition states) from the PES scan.

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm they are true minima (zero imaginary frequencies) or transition states (one imaginary frequency) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Result Interpretation: The conformer with the lowest Gibbs free energy is predicted to be the most stable and abundant. The energy difference between the minimum and the transition state represents the rotational barrier.

Build Build 3D Molecular Model Scan Perform Relaxed PES Scan (Rotate C3-C(Me) bond) Build->Scan Optimize Optimize Geometries (Locate Minima & Transition States) Scan->Optimize Freq Frequency Calculations (Confirm Stationary Points) Optimize->Freq Energy Analyze Relative Energies (ΔG) Freq->Energy Result Predict Most Stable Conformer & Rotational Barrier Energy->Result

Caption: Workflow for a DFT-based conformational search.

Integration and Application in Drug Design

The true power of conformational analysis lies in its integration into the iterative cycle of drug design. Recent synthetic advances have made a wide array of 3-substituted BCPs more accessible, enabling broader exploration in structure-activity relationship (SAR) studies.[6][12][21]

Case Study Application: Imagine a lead compound where a para-methylphenyl group sits in a hydrophobic pocket of a target enzyme. Replacing this phenyl ring with a 1-carboxy-3-methyl-BCP moiety could improve solubility. Initial synthesis yields a potent compound.

  • Analysis: A NOESY experiment reveals that in solution, the 3-methyl group preferentially points away from the C1-carboxy group. DFT calculations confirm this is the lowest energy conformation, stabilized by minimizing steric clash.

  • Hypothesis: An X-ray co-crystal structure of the parent phenyl compound shows the methyl group is crucial for a key hydrophobic interaction. The predicted lowest-energy BCP conformer does not optimally place its methyl group to replicate this interaction.

  • Design & Synthesis: The team designs a new derivative with a bulkier C1-substituent, hypothesized to force the 3-methyl group to rotate into the desired "bioactive" conformation through a steric buttressing effect.

  • Validation: The new analogue is synthesized. A repeat NOESY experiment shows new cross-peaks consistent with the desired conformation. The compound shows a 10-fold increase in potency, validating the conformation-based design strategy.

Design Design & Synthesize 3-Me-BCP Analogue Analysis Conformational Analysis (NMR, DFT, X-ray) Design->Analysis Characterize SAR Biological Assay (Evaluate Potency/ADME) Analysis->SAR Correlate Model Update Structural Model (Hypothesize Bioactive Conformation) SAR->Model Interpret Model->Design Rational Redesign

Caption: The iterative cycle of conformation-guided drug design.

Conclusion

The conformational analysis of 3-methyl-BCP derivatives is a critical capability for any drug discovery team aiming to leverage this valuable bioisostere. A multi-pronged approach that combines the solution-state insights from NMR spectroscopy, the definitive solid-state data from X-ray crystallography, and the predictive power of computational chemistry provides the most complete picture of a molecule's structural landscape. By understanding and controlling the subtle conformational preferences of the 3-methyl group, medicinal chemists can unlock new avenues to optimize drug-target interactions, enhance pharmacokinetic properties, and ultimately design more effective and safer medicines.

References

  • Benchchem. (n.d.). 1,1'-Bicyclopentene | 934-02-1. Benchchem.
  • ResearchGate. (n.d.). Figure S5. 1 H-NMR spectrum of methyl... [Download Scientific Diagram]. ResearchGate.
  • BLDpharm. (2025, June 19). New Work from Nobel Laureate MacMillan's Group: Rapid Synthesis of BCP Derivatives. BLDpharm.
  • ResearchGate. (2025, December 25). Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. ResearchGate.
  • ResearchGate. (n.d.). Figure S6. 13 C-NMR spectrum of methyl... [Download Scientific Diagram]. ResearchGate.
  • Ebi, H., et al. (2021). Direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes. PubMed Central.
  • Silvi, M., et al. (2025, November 22). A radical strategy to the synthesis of bicyclo[1.1.1]pentyl C-glycosides. PMC - NIH.
  • Unknown. (n.d.). Conformational analysis of bridgehead-substituted bicyclo[m.m.m .... Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDBpJsYO7xcTC88V7lXXuEyugb5DBlHvYF4ukCc790raQ7aNMfCaKUUcbtkTFK-Glt67jS3X4G4hrt1z1DhRK8kJWJ9UiUPnc6ezF3r8Oli9E-GyuTszMvIr3-P4fqnaQHYLufBbNUI0A4Br-5k__OB2INYtm8-i5srtULc9A5NAcdkoKyyB5ROn40wJCKohLl-2FnHqKvLI6v_8u9UU8YVaZECXnpjQDCMzTnwYfSkTxeqr2f4flhW5tBVk0HkoKZpbr40vsM
  • Reeves, J. T., et al. (n.d.). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. NIH.
  • Macmillan Group. (2025, April 8). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Macmillan Group.
  • ChemRxiv. (n.d.). Synthesis of 1,3-disubstituted bicyclo-[1.1.1]-pentane (BCP) salts: arylsulfonium, arylpyridinium and arylammonium isosteres. ChemRxiv.
  • Unknown. (n.d.). X-Ray Single-Crystal Structures and NMR Characterization of Three Vinyl Substituted Methylpyropheophorbide a Derivatives.
  • Reeves, J. T., et al. (2021, July 8). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS.
  • Wang, H., et al. (2023, October 26). Programmable late-stage functionalization of bridge-substituted bicyclo[1.1.1]pentane bis-boronates. PMC - NIH.
  • ResearchGate. (n.d.). Examples of profound conformational effects due to a ''Magic Methyl''. ResearchGate.
  • PubMed. (n.d.). [Application of methyl in drug design]. PubMed.
  • Pinheiro, P., Franco, L. S., & Fraga, C. A. M. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC - NIH.
  • ResearchGate. (2025, August 5). X-ray crystal structure and conformation of N -( tert -butyloxycarbonyl)-L-methionyl-(1-aminocyclopent-3-ene-1-carbonyl)-L-phenylalanine methyl ester (Boc 0 Met 1 -Cpg 2 -Phe 3 OMe). ResearchGate.
  • NIH. (n.d.). Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. NIH.
  • Journal of the American Chemical Society. (1968, July 1). The correlation of the crystal and molecular structure with the nuclear magnetic resonance spectrum of a bicyclo[1.1.1]pentane derivative. Journal of the American Chemical Society.
  • ResearchGate. (2025, August 7). The Use of Conformational Restriction in Medicinal Chemistry. ResearchGate.
  • MDPI. (2023, July 12). Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. MDPI.
  • PMC - PubMed Central. (n.d.). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PMC - PubMed Central.
  • Unknown. (n.d.). 3-methyl-2-butanone.
  • FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY, 12(01).
  • Promontorio, R. (n.d.). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds [UCL Thesis for the degree of Doctor of Philosophy].
  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
  • PubMed. (2000, January). Unprecedented crystallization and X-ray crystal structure of racemic N(alpha)-(t-butyloxycarbonyl)-L-L-phenylalanine N-methoxy-N-methylamide. Chirality, 12(1), 2-6.
  • ChemicalBook. (n.d.). 3-Methyl-2-butanone(563-80-4) 1H NMR spectrum. ChemicalBook.

Sources

Beyond the Flatland: A Technical Guide to Bicyclo[1.1.1]pentane as a Nonclassical Phenyl Ring Bioisostere

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the contemporary landscape of drug discovery, the strategic modification of molecular scaffolds to enhance physicochemical and pharmacological properties is a paramount objective. The ubiquitous phenyl ring, while a cornerstone of medicinal chemistry, often introduces liabilities such as metabolic instability, high lipophilicity, and potential for off-target interactions. The "escape from flatland" paradigm has catalyzed a shift towards three-dimensional, saturated bioisosteres that can mitigate these challenges. This guide provides an in-depth technical analysis of the bicyclo[1.1.1]pentane (BCP) core as a nonclassical bioisostere of the para-substituted phenyl ring. We will explore its unique structural and electronic properties, detail synthetic strategies for its incorporation into molecular frameworks, and present case studies that validate its application in optimizing drug candidates.

Introduction: The Tyranny of the Phenyl Ring and the Promise of 3D Scaffolds

The benzene ring is the most prevalent cyclic motif in approved pharmaceuticals, a testament to its versatility as a scaffold for orienting functional groups and engaging in various intermolecular interactions.[1][2] However, its planarity and aromaticity can also be a double-edged sword. The high sp2 character often contributes to poor aqueous solubility and high lipophilicity, leading to unfavorable pharmacokinetic profiles. Furthermore, the phenyl ring is susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates and potential toxicity.[1][2]

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy to address these liabilities. While classical bioisosteres often maintain the same number of atoms and valence electrons, nonclassical bioisosteres can differ more significantly in their structure while preserving the essential physicochemical and steric properties required for biological function. Bicyclo[1.1.1]pentane has emerged as a highly successful nonclassical bioisostere for the para-substituted phenyl ring, offering a rigid, three-dimensional alternative that can significantly improve a molecule's drug-like properties.[3][4][5]

The Bicyclo[1.1.1]pentane Core: A Comparative Analysis

The utility of BCP as a phenyl ring surrogate stems from its unique geometric and electronic properties. The rigid, cage-like structure of BCP positions substituents at the bridgehead carbons (C1 and C3) with a linear trajectory, mimicking the 1,4-disposition of substituents on a phenyl ring.[3]

BCP_Synthesis_Workflow Propellane [1.1.1]Propellane Radical_Addition Radical Addition Propellane->Radical_Addition Organometallic_Addition Organometallic Addition Propellane->Organometallic_Addition Radical_Initiator Radical Initiator (e.g., AIBN, Photoredox Catalyst) Radical_Initiator->Radical_Addition Organometallic_Reagent Organometallic Reagent (e.g., Grignard, Organolithium) Organometallic_Reagent->Organometallic_Addition Functionalized_BCP_Intermediate Functionalized BCP Intermediate Radical_Addition->Functionalized_BCP_Intermediate Organometallic_Addition->Functionalized_BCP_Intermediate Further_Functionalization Further Functionalization (e.g., Cross-coupling, Substitution) Functionalized_BCP_Intermediate->Further_Functionalization Target_Molecule Target Molecule with BCP Core Further_Functionalization->Target_Molecule

Figure 2: General workflow for the synthesis of functionalized bicyclo[1.1.1]pentanes from [1.1.1]propellane.
Radical-Mediated Functionalization

The addition of radicals to [1.1.1]propellane is a versatile method for introducing a wide range of functional groups at one of the bridgehead positions.

This method allows for the introduction of various alkyl and aryl halides onto the BCP core under mild conditions with high functional group tolerance. [3][5] Materials:

  • [1.1.1]Propellane solution in a suitable solvent (e.g., THF, dioxane)

  • Alkyl or aryl halide (iodide or bromide)

  • Photocatalyst (e.g., Ir(ppy)3, 4CzIPN)

  • Solvent (e.g., DMSO, DMF)

  • Light source (e.g., blue LED lamp)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a reaction vessel equipped with a magnetic stir bar, add the alkyl or aryl halide and the photocatalyst.

  • Degas the solvent by bubbling with an inert gas for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel, followed by the solution of [1.1.1]propellane.

  • Seal the vessel and place it under an inert atmosphere.

  • Irradiate the reaction mixture with a blue LED lamp at room temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and purify the product by column chromatography.

Organometallic-Mediated Functionalization

The reaction of [1.1.1]propellane with organometallic reagents provides a direct route to carbon-substituted BCPs.

This protocol is particularly useful for installing aryl and heteroaryl groups at a bridgehead position. [3] Materials:

  • [1.1.1]Propellane solution in a suitable solvent (e.g., diethyl ether, THF)

  • Aryl or heteroaryl Grignard reagent

  • Dry solvent (e.g., diethyl ether, THF)

  • Inert atmosphere (e.g., argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the solution of [1.1.1]propellane.

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Slowly add the Grignard reagent dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Case Studies: BCP in Action

The theoretical advantages of the BCP core have been borne out in numerous medicinal chemistry programs.

Case Study: γ-Secretase Inhibitor (BMS-708,163)

One of the seminal examples of BCP's utility was reported by researchers at Bristol-Myers Squibb in the development of a γ-secretase inhibitor for the treatment of Alzheimer's disease. [6][7]They replaced a central para-substituted fluorophenyl ring in the lead compound 1 with a BCP moiety to give 2 .

Compoundγ-Secretase IC50 (nM)Aqueous Solubility (µg/mL)Passive Permeability (10⁻⁶ cm/s)
1 (Phenyl)0.3< 11.5
2 (BCP)0.388010

The BCP analog 2 exhibited equipotent inhibition of γ-secretase while demonstrating a dramatic improvement in aqueous solubility (>880-fold) and passive permeability (~6.7-fold). [6]This translated to significantly improved oral absorption in preclinical models. [6]

Case Study: Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitor (Darapladib)

In the development of inhibitors for Lp-PLA2, a target for the treatment of atherosclerosis, researchers at GlaxoSmithKline replaced a phenyl ring in darapladib with a BCP core. [3][8]The resulting BCP-containing analog showed improved physicochemical properties, including enhanced solubility and permeability, while maintaining high potency. [3][8]

Case Study: Anticancer Agent (Imatinib)

The replacement of a phenyl ring with a BCP in the anticancer drug imatinib led to a significant increase in solubility. [3]However, in this instance, the potency of the BCP analog was reduced by approximately 80-fold. [3]Molecular modeling suggested that the shorter length of the BCP linker, compared to the phenyl ring, disrupted key hydrogen bonding interactions with the target kinase. [3]This case highlights the importance of considering the precise geometric changes that accompany a phenyl-to-BCP bioisosteric replacement.

Future Directions and Conclusion

The bicyclo[1.1.1]pentane core has firmly established itself as a valuable tool in the medicinal chemist's toolbox for overcoming the liabilities associated with the phenyl ring. The ongoing development of novel synthetic methodologies, including late-stage functionalization and the synthesis of diversely substituted BCPs, will undoubtedly expand its application. [3][9][10]Recent research has also focused on the synthesis and application of 1,2-disubstituted BCPs as bioisosteres for ortho- and meta-substituted phenyl rings, further broadening the utility of this versatile scaffold. [11][12][13] In conclusion, the strategic replacement of a phenyl ring with a bicyclo[1.1.1]pentane moiety offers a powerful and validated approach to improving the drug-like properties of therapeutic candidates. By carefully considering the structural and electronic consequences of this substitution, researchers can leverage the unique attributes of the BCP core to design next-generation therapeutics with enhanced efficacy and safety profiles.

References

  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1539–1553. [Link]

  • Fang, Z., Xu, Q., Lu, X., Wan, N., & Yang, W.-L. (2021). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Semantic Scholar. [Link]

  • Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 12(01), 111-118. [Link]

  • Bull, J. A., et al. (2016). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Nature Chemistry, 8(2), 123-128. [Link]

  • Baran, P. S., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(29), e2105322118. [Link]

  • Li, H., Gao, Y., & Ma, J. (2022). Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimization. Future Medicinal Chemistry, 14(1), 55-69. [Link]

  • Wang, Y., et al. (2025). Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications. Organic & Biomolecular Chemistry. [Link]

  • Baran, P. S., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. National Institutes of Health. [Link]

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9513–9522. [Link]

  • MacMillan, D. W. C., et al. (2023). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 9(4), 1018-1029. [Link]

  • Measom, N. D., et al. (2015). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 6(5), 567–572. [Link]

  • Anderson, E. A., et al. (2024). Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes. Chemistry – A European Journal, 30(12), e202304070. [Link]

  • MacMillan, D. W. C., et al. (2023). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society, 145(4), 2468–2476. [Link]

  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. National Institutes of Health. [Link]

  • Boost Drug Discovery: The Role of Bicyclo[1.1.1]pentane Building... (n.d.). LinkedIn. [Link]

  • Mykhailiuk, P. K., et al. (2022). Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. Proceedings of the National Academy of Sciences, 119(45), e2210291119. [Link]

  • MacMillan, D. W. C., et al. (2020). Copper-mediated synthesis of drug-like bicyclopentanes. Nature, 581(7808), 291-297. [Link]

  • Mykhailiuk, P. K. (2020). Bicyclo[1.1.1]pentanes (BCPs) in medicinal chemistry and a new generation of saturated benzene mimetics: 2-oxabicyclo[2.1.1]hexanes. Angewandte Chemie International Edition, 59(32), 13114-13125. [Link]

  • MacMillan, D. W. C., et al. (2020). Copper-Mediated Synthesis of Drug-like Bicyclopentanes. National Institutes of Health. [Link]

  • Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Semantic Scholar. [Link]

  • Anderson, E. A., & Shire, B. R. (2023). Synthetic developments and functionalization approaches for bicyclo[1.1.1]pentanes via [1.1.1]propellane. Chemical Society Reviews, 52(15), 5035-5053. [Link]

Sources

Bicyclo[1.1.1]pentane (BCP) Carboxylic Acids: Foundational Scaffolds for Modern Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The bicyclo[1.1.1]pentane (BCP) framework has emerged from the realm of strained-ring chemistry to become a cornerstone of modern medicinal chemistry. Driven by the "Escape from Flatland" initiative, which seeks to replace flat aromatic rings with three-dimensional saturated bioisosteres, BCPs offer a compelling combination of metabolic stability, improved physicochemical properties, and access to novel intellectual property. This technical guide provides an in-depth exploration of BCP carboxylic acids, positioning them not merely as compounds of interest but as the foundational building blocks from which a vast array of high-value derivatives are constructed. We will detail their large-scale synthesis, analyze their advantageous pharmacokinetic profiles, and present case studies on their application in the development of next-generation inhibitors for targets such as Fatty Acid Amide Hydrolase (FAAH) and Indoleamine-2,3-dioxygenase 1 (IDO1).

Part 1: The Rise of BCPs in Modern Chemistry

Introduction: Escaping Flatland

For decades, the benzene ring has been the most ubiquitous scaffold in drug discovery, with over 500 approved drugs containing this motif.[1] However, the planarity and high electron density of aromatic rings often lead to metabolic liabilities (e.g., oxidation to toxic quinones), poor solubility, and high lipophilicity.[1] The concept of "Escaping from Flatland" encourages the replacement of these 2D structures with 3D saturated bioisosteres.[1]

Among these, the bicyclo[1.1.1]pentane (BCP) scaffold has become a particularly valuable replacement for the 1,4-disubstituted phenyl ring, internal alkynes, and the tert-butyl group.[2] Its rigid, rod-like structure effectively mimics the linear geometry of these groups while introducing sp³-character. This strategic replacement has been shown to confer significant advantages, including enhanced solubility, greater metabolic stability, and improved biological activity.[1][3]

BCP Carboxylic Acids as Foundational Building Blocks

While the BCP core itself is inert, its functionalization is key to its utility. Bicyclo[1.1.1]pentane-1-carboxylic acid and, more importantly, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid are the most critical starting materials for the majority of medicinally relevant BCP derivatives.[1][4] These carboxylic acid groups serve as versatile chemical handles, enabling the synthesis of a diverse range of building blocks including amines, alcohols, amides, and boronic esters, which are then incorporated into complex bioactive molecules.[1]

Part 2: Synthesis and Physicochemical Profile

The utility of BCPs in large-scale drug development campaigns hinges on their accessible synthesis. Significant progress has been made in producing key BCP intermediates at the kilogram scale.

Experimental Protocol: Scalable Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

This protocol is adapted from a demonstrated large-scale synthesis and provides a reliable method for producing the key diacid intermediate.[1] The causality behind this two-stage approach is efficiency and safety; the highly reactive [1.1.1]propellane is generated and consumed in a continuous flow setup to produce a stable diketone, which is then converted to the final product in a large-scale batch reaction.

Step 1: In-flow Photochemical Synthesis of 1,3-Diacetylbicyclo[1.1.1]pentane

  • Reactor Setup: A flow chemistry reactor equipped with a 365 nm UV lamp is used. The system is designed to be free of mercury lamps and quartz vessels for safety and scalability.

  • Reagent Preparation: Prepare separate solutions of [1.1.1]propellane and diacetyl in an appropriate solvent.

  • Flow Reaction: Pump the reagent solutions through the irradiated reactor. The photochemical addition of propellane to diacetyl occurs rapidly.

  • Work-up: The output stream containing 1,3-diacetylbicyclo[1.1.1]pentane is collected. The solvent is typically removed under reduced pressure. This protocol can yield approximately 1 kg of the diketone within 6 hours.[1]

Step 2: Batch Haloform Reaction to Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

  • Reagent Preparation: In a large reaction vessel, prepare a solution of sodium hydroxide (NaOH, ~15 equiv) in water and cool to 0-20 °C. Carefully add bromine (Br₂, ~7.5 equiv) dropwise to form a sodium hypobromite solution.

  • Diketone Addition: Dissolve the 1,3-diacetylbicyclo[1.1.1]pentane (~1 equiv) from Step 1 in dioxane and add it dropwise to the cold hypobromite solution.

  • Reaction: Allow the mixture to stir overnight. The haloform reaction converts the acetyl groups into carboxylates and produces bromoform as a byproduct.

  • Extraction (Base): Extract the mixture with a non-polar solvent (e.g., CH₂Cl₂) to remove organic impurities and the bromoform byproduct.

  • Acidification: Carefully acidify the remaining aqueous layer with a strong acid (e.g., HCl) to a low pH. This protonates the dicarboxylate, causing the diacid to precipitate.

  • Extraction (Acid): Extract the acidified aqueous layer multiple times with an ethyl acetate (EtOAc).

  • Isolation: Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid as a solid. This batch process can be performed on a 500 g scale.[1]

Workflow Diagram: From Propellane to Diacid

G cluster_0 Step 1: Flow Photochemistry cluster_1 Step 2: Batch Haloform Reaction Propellane [1.1.1]Propellane FlowReactor {Flow Reactor | 365 nm UV Light} Propellane->FlowReactor Diacetyl Diacetyl Diacetyl->FlowReactor Diketone 1,3-Diacetylbicyclo[1.1.1]pentane FlowReactor->Diketone Reagents NaOH / Br₂ Dioxane BatchReactor {Batch Reactor | 0 °C to RT} Reagents->BatchReactor Diacid Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid BatchReactor->Diacid Diketone_input->BatchReactor caption Synthesis of BCP-1,3-dicarboxylic acid.

Caption: Synthesis of BCP-1,3-dicarboxylic acid.

Physicochemical Properties and Pharmacokinetic Advantages

The true value of BCPs is quantified by their impact on the properties of a parent drug molecule. Replacing a phenyl ring with a BCP core can dramatically improve key pharmacokinetic parameters.

PropertyDarapladib (Parent Drug)BCP Analogue (Compound 5)Advantage of BCPReference
Target LpPLA₂LpPLA₂-[3]
Potency (pIC₅₀) 10.29.7Potency largely maintained[3]
Lipophilicity (ChromLogD₇.₄) 6.35.3Reduced Lipophilicity [3]
Aqueous Solubility (µM) 0.010.2222-fold Improvement [3]
Human Microsomal Clearance 1.22 mL/min/g0.76 mL/min/gImproved Stability [3]

Table 1: Comparison of physicochemical and pharmacokinetic properties of the LpPLA₂ inhibitor darapladib and its BCP-containing bioisostere. Data sourced from Stepan, A. F., et al. (2016).[3]

Part 3: Applications of BCP Carboxylic Acid Derivatives in Drug Discovery

BCP carboxylic acids are the entry point for creating analogues of existing drugs or novel chemical entities.

BCPs as Phenyl Ring Bioisosteres: A Structural Perspective

The BCP core mimics the spatial arrangement of a 1,4-disubstituted (para) phenyl ring, positioning substituents at a similar distance and with a linear trajectory. This structural mimicry allows the BCP analogue to often retain binding affinity to the biological target.

G cluster_0 Para-Substituted Phenyl Ring cluster_1 1,3-Disubstituted BCP p_phenyl R₁—(Phenyl)—R₂ p_dist Distance ≈ 4.4 Å arrow Bioisosteric Replacement bcp R₁—(BCP)—R₂ bcp_dist Distance ≈ 4.1 Å caption Bioisosteric relationship of BCP and phenyl.

Caption: Bioisosteric relationship of BCP and phenyl.

Case Study 1: IDO1 Inhibitors

Indoleamine-2,3-dioxygenase 1 (IDO1) is a therapeutic target in oncology. In a reported study, a phenyl-containing IDO1 inhibitor suffered from metabolic instability due to amide hydrolysis.[2] Replacing the central phenyl ring with a BCP core, a strategy that began with BCP carboxylic acid intermediates, successfully mitigated this issue. The BCP analogue demonstrated drastically improved metabolic stability with only a minimal loss in potency, validating the BCP scaffold as a superior linker in this context.[2]

Case Study 2: Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that degrades endocannabinoids like anandamide, making it a key target for treating pain and inflammatory disorders.[5][6] FAAH inhibitors often work by covalently modifying the catalytic serine residue.

The catalytic mechanism involves a Ser-Ser-Lys triad. Ser241 acts as the nucleophile, attacking the substrate's carbonyl group. This attack is facilitated by Lys142, which acts as a general base, shuttling protons via Ser217.[7] Irreversible inhibitors, such as carbamates and ureas, exploit this by forming a stable, covalent carbamoyl-enzyme adduct, effectively inactivating the enzyme.[5][7]

FAAH_Mechanism FAAH FAAH Active Site Ser241-OH Lys142-NH₂ Intermediate {Tetrahedral Intermediate | R-C(O⁻)(LG)-O-Ser241} FAAH:s241->Intermediate Inhibitor R-C(=O)-LG (Carbamate Inhibitor) Inhibitor->Intermediate Nucleophilic Attack Final {Carbamoylated FAAH (Inactive) | R-C(=O)-O-Ser241} Intermediate->Final Collapse LG_out LG-H (Leaving Group) Intermediate->LG_out caption FAAH covalent inhibition mechanism.

Sources

Methodological & Application

Application Notes and Protocols for Amide Coupling with 3-Methylbicyclo[1.1.1]pentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The bicyclo[1.1.1]pentane (BCP) motif has emerged as a valuable bioisostere for para-substituted phenyl rings in modern medicinal chemistry. Its rigid, three-dimensional structure can impart improved physicochemical properties such as increased solubility and metabolic stability, while maintaining or enhancing biological activity. 3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid is a key building block for introducing this desirable scaffold into drug candidates. However, the inherent steric hindrance of the BCP core presents a significant challenge for one of the most fundamental reactions in drug discovery: amide bond formation.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on reliable and efficient protocols for the amide coupling of this compound with a variety of amines. We will delve into the rationale behind the choice of coupling reagents, provide detailed step-by-step protocols, and offer troubleshooting strategies to overcome common hurdles associated with this sterically demanding transformation.

Understanding the Challenge: Steric Hindrance in BCP Amide Coupling

The primary obstacle in the acylation of amines with this compound is the steric bulk imposed by the BCP cage. The bridgehead carboxylic acid is flanked by the rigid bicyclic structure, which can significantly impede the approach of the amine nucleophile to the activated carboxylate intermediate. This steric clash often leads to sluggish reaction rates, incomplete conversions, and the need for carefully optimized conditions to achieve satisfactory yields.

Standard amide coupling conditions that are effective for less hindered carboxylic acids may prove inadequate. Therefore, the selection of an appropriate coupling reagent and reaction parameters is critical for success. The protocols outlined below are designed to address this challenge by employing powerful coupling agents known to be effective for hindered substrates.

Recommended Coupling Reagents and Protocols

We present four robust methods for the amide coupling of this compound:

  • HATU-Mediated Coupling: A highly efficient and widely used method for difficult couplings.

  • T3P®-Mediated Coupling: A versatile and user-friendly reagent with an easy workup.

  • COMU-Mediated Coupling: A third-generation uronium salt with high reactivity and a favorable safety profile.

  • Acyl Chloride Method: A classic and often highly effective two-step approach.

The choice of method will depend on the specific amine substrate, available laboratory reagents, and desired scale of the reaction.

Protocol 1: HATU-Mediated Amide Coupling

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that converts carboxylic acids into reactive OAt-active esters.[1][2] This intermediate is highly susceptible to nucleophilic attack by amines, even sterically hindered ones. The use of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is crucial to deprotonate the carboxylic acid without competing in the coupling reaction.[3]

Experimental Workflow:

Caption: Workflow for HATU-Mediated Amide Coupling.

Detailed Step-by-Step Protocol:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq.), the desired amine (1.1 eq.), and HATU (1.2 eq.).

  • Dissolve the solids in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.1 M with respect to the carboxylic acid.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add N,N-diisopropylethylamine (DIPEA) (3.0 eq.) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS. For highly hindered amines, extended reaction times or gentle heating (e.g., 40 °C) may be necessary.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Troubleshooting:

  • Low Conversion: Increase the equivalents of HATU and DIPEA, extend the reaction time, or gently heat the reaction mixture. Ensure all reagents and solvents are anhydrous.

  • Side Products: If the amine is sensitive, consider adding it after a brief pre-activation of the carboxylic acid with HATU and DIPEA (5-10 minutes).

Protocol 2: T3P®-Mediated Amide Coupling

Rationale: Propanephosphonic acid anhydride (T3P®) is a mild and efficient dehydrating agent that promotes amide bond formation.[4][5] It is particularly useful for large-scale synthesis due to its low toxicity and the water-solubility of its byproducts, which simplifies purification.[4] The reaction is typically carried out in the presence of a tertiary amine base.

Mechanism Overview:

Caption: Simplified Mechanism of T3P®-Mediated Amide Coupling.

Detailed Step-by-Step Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the amine (1.1 eq.) in a suitable aprotic solvent such as ethyl acetate or dichloromethane.

  • Add a tertiary amine base, such as triethylamine (2.0-3.0 eq.) or DIPEA.

  • Cool the mixture to 0 °C.

  • Slowly add a 50% solution of T3P® in ethyl acetate (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.

  • For the workup, quench the reaction with water or a saturated solution of NaHCO₃.

  • Separate the organic layer and wash with 1 M HCl (aq) and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the residue via flash chromatography if necessary.

Troubleshooting:

  • Incomplete Reaction: Increase the amount of T3P® and base. Ensure the reaction is not quenched prematurely by atmospheric moisture.

  • Difficulty with Purification: The phosphonic acid byproducts are generally water-soluble, making aqueous workup very effective. Multiple aqueous washes can be beneficial.

Protocol 3: COMU-Mediated Amide Coupling

Rationale: COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium-type coupling reagent that offers high reactivity, often superior to HATU, especially for hindered systems.[6][7] A key advantage of COMU is that its byproducts are water-soluble, facilitating purification.[6][7] It is also considered safer than benzotriazole-based reagents like HATU.[6]

Experimental Workflow:

Caption: General Workflow for COMU-Mediated Coupling.

Detailed Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq.) in DMF or acetonitrile, add the amine (1.1 eq.) and COMU (1.2 eq.).

  • Add DIPEA (2.0-3.0 eq.) and stir the mixture at room temperature.

  • The reaction is typically rapid and can be complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer with water to remove the water-soluble byproducts, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash chromatography.

Troubleshooting:

  • Slow Reaction with Weakly Nucleophilic Amines: Pre-activating the carboxylic acid with COMU and base for a few minutes before adding the amine can sometimes improve the reaction rate.

  • Hydrolysis of COMU: COMU can be sensitive to moisture. Ensure the use of anhydrous solvents and reagents.

Protocol 4: The Acyl Chloride Method

Rationale: This two-step method involves the conversion of the carboxylic acid to the more reactive acyl chloride, which then readily reacts with the amine. This is a classic and powerful method, often successful when other coupling reagents fail, especially for unreactive amines. Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation.

Experimental Workflow:

Caption: Two-Step Workflow for Amide Synthesis via Acyl Chloride.

Detailed Step-by-Step Protocol:

Step 1: Formation of 3-Methylbicyclo[1.1.1]pentane-1-carbonyl chloride

  • Place this compound (1.0 eq.) in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (for HCl and SO₂).

  • Add thionyl chloride (2.0-3.0 eq.) and a catalytic amount of DMF (1-2 drops).

  • Heat the mixture gently to reflux (typically in a solvent like dichloromethane or neat) for 1-3 hours, or until gas evolution ceases.

  • Carefully remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude acyl chloride is often used directly in the next step. A published procedure describes the formation of the analogous methylbicyclo[1.1.1]pentane-1-carbonyl chloride.[8]

Step 2: Amidation

  • Dissolve the amine (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) and add a base such as triethylamine or pyridine (1.5-2.0 eq.).

  • Cool the solution to 0 °C.

  • Slowly add a solution of the crude 3-Methylbicyclo[1.1.1]pentane-1-carbonyl chloride (1.0-1.1 eq.) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Quench the reaction with water.

  • Separate the organic layer, wash with dilute acid, saturated NaHCO₃, and brine.

  • Dry, filter, and concentrate the organic phase.

  • Purify the product by chromatography or recrystallization. A similar amidation has been reported to yield 3-methylbicyclo[1.1.1]pentane-1-carboxamide in high yield.[8]

Troubleshooting:

  • Decomposition of the Acyl Chloride: Acyl chlorides can be moisture-sensitive. Ensure all glassware and solvents are dry and use the crude acyl chloride promptly.

  • Low Yield in Amidation: Ensure sufficient base is present to neutralize the HCl generated during the reaction. For precious amines, using the acyl chloride as the limiting reagent might be preferable.

Summary of Reaction Conditions

Method Coupling Reagent Base Solvent Temp (°C) Typical Time (h) Key Advantages
Protocol 1 HATUDIPEA, TEADMF, DCM0 to RT4 - 16High efficiency, good for hindered systems.
Protocol 2 T3P®DIPEA, TEAEtOAc, DCM0 to RT2 - 12Easy workup, scalable, low toxicity.
Protocol 3 COMUDIPEADMF, ACNRT1 - 4High reactivity, water-soluble byproducts, safer.
Protocol 4 SOCl₂ or (COCl)₂Pyridine, TEADCM, THF0 to RT1 - 4Powerful for unreactive amines, cost-effective.

Conclusion

The amide coupling of this compound, while challenging due to steric hindrance, is readily achievable with the appropriate choice of modern coupling reagents and optimized protocols. The methods presented herein, utilizing HATU, T3P®, COMU, and the acyl chloride route, provide a robust toolkit for medicinal chemists to incorporate the valuable BCP scaffold into their target molecules. Careful attention to reaction conditions, particularly the exclusion of moisture and the use of appropriate stoichiometry, will ensure successful and reproducible outcomes.

References

  • (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • (2009). COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies.
  • The Next Generation of Peptide Synthesis: An In-depth Technical Guide to the COMU Coupling Reagent. BenchChem.
  • (2010). T3P® (propylphosphonic anhydride) mediated conversion of carboxylic acids into acid azides and one-pot synthesis of ureidopeptides. CORE.
  • Albericio, F., & Carpino, L. A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • (2012). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Synthesis.
  • (2021). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. The Journal of Organic Chemistry.
  • (2015). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Tetrahedron.
  • Antonenko, A., et al. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry.
  • Amide Synthesis. Fisher Scientific.
  • Unlocking Amide Bond Formation: A Step-by-Step Guide to HATU Activ
  • Coupling Reagents. Aapptec Peptides.
  • (2010). T3P® (propylphosphonic anhydride) mediated conversion of carboxylic acids into acid azides and one-pot synthesis of ureidopeptides. Tetrahedron Letters.
  • (2010). T3P® (propylphosphonic anhydride) mediated conversion of carboxylic acids into acid azides and one-pot synthesis of ureidopeptides. Semantic Scholar.
  • Methyl 3-cyanobicyclo[1.1.
  • Due-Hansen, M. E., et al. (2016).
  • Amine to Amide Mechanism - H
  • (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube.
  • This compound | 65862-01-3. Ambeed.com.
  • Antonenko, A., et al. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes.
  • (2022). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry.
  • (2021). Synthesis of 1,3-Disubstituted Bicyclo[1.1.0]butanes via Directed Bridgehead Functionalization.
  • (2023). Automated Rapid Synthesis of High-Purity Head-to-Tail Cyclic Peptides via a Diaminonicotinic Acid Scaffold. Journal of the American Chemical Society.
  • (2022). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. ChemRxiv.
  • (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.
  • Levin, M. D., et al. (1995). 1,3-Diacetylbicyclo[1.1.1]pentane. Organic Syntheses.
  • (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.
  • (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.
  • (2023). Process optimization for acid-amine coupling: a catalytic approach. Chemistry & Biology Interface.
  • (2014). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters.
  • (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal.
  • (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry.
  • Amide synthesis by acyl

Sources

Application Notes & Protocols: Leveraging 3-Methyl-bicyclo[1.1.1]pentane-1-carboxylic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Embracing Three-Dimensionality in Fragment Screening

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying high-quality starting points for novel therapeutics.[1][2] The core principle is elegant: screen low molecular weight compounds (fragments) that, despite their weak affinity, bind to the target with high efficiency.[3] These initial "hits" then serve as foundational blueprints for building more potent, lead-like molecules through structure-guided optimization.[4][5]

Historically, fragment libraries have been dominated by flat, aromatic structures. However, the industry-wide initiative to "escape from flatland" has driven the demand for novel, three-dimensional scaffolds that can explore protein binding pockets more effectively.[6][7] The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a premier non-classical bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes.[6][8][9] Its rigid, rod-like structure imparts unique advantages, including:

  • Improved Physicochemical Properties: BCP analogues often exhibit significantly better aqueous solubility and metabolic stability compared to their aromatic counterparts.[8][10]

  • Enhanced 3D Exploration: The sp³-rich nature of the BCP core allows for substituent exit vectors that are orthogonal to the plane of a traditional phenyl ring, enabling novel interactions within a binding site.[8]

  • Reduced Non-Specific Binding: The saturated BCP core generally leads to lower non-specific binding driven by π-π interactions.[8]

  • Novel Intellectual Property: The unique structure of BCP provides a clear path to novel chemical matter.[6]

This guide focuses on 3-methyl-bicyclo[1.1.1]pentane-1-carboxylic acid , a fragment that embodies these desirable characteristics. It combines the rigid 3D BCP scaffold with two key functional groups: a methyl group to probe lipophilic pockets and a carboxylic acid , a privileged functional group known for its ability to form strong, directed interactions (salt bridges, hydrogen bonds) with protein targets.[11] These features make it an exemplary tool for identifying and validating novel binding sites in FBDD campaigns.

Physicochemical Properties & Rationale for Use

The value of a fragment is defined by its properties. 3-Methyl-BCP-1-carboxylic acid is designed to comply with the "Rule of Three," a common guideline for fragment library composition.

PropertyEstimated ValueRationale for FBDD
Molecular Weight ~140 g/mol Well within the typical fragment limit of <300 Da, ensuring efficient exploration of chemical space.[12]
cLogP ~1.5 - 1.8Provides a balance of sufficient solubility for screening buffers while retaining enough lipophilicity to engage in meaningful hydrophobic interactions.
Topological Polar Surface Area (TPSA) ~37.3 ŲThe carboxylic acid group provides the necessary polarity to ensure aqueous solubility and offers a strong hydrogen bonding motif.[11]
Heavy Atom Count 10Low complexity allows for high ligand efficiency (LE) and provides ample vectors for subsequent hit-to-lead optimization.
Rotatable Bonds 1The rigid BCP core minimizes the entropic penalty upon binding, which can lead to more favorable binding affinities for small fragments.
Functional Groups Carboxylic AcidA key pharmacophoric feature capable of forming strong, specific salt-bridge or hydrogen bond interactions with basic residues like Lysine or Arginine, or with backbone amides.[11] This serves as a powerful anchoring point.
Methyl GroupA simple hydrophobic group to probe small, well-defined lipophilic pockets adjacent to the primary anchor point.

Experimental Workflows & Protocols

The application of 3-methyl-BCP-1-carboxylic acid spans the entire FBDD cascade, from initial hit identification to structural validation and hit expansion.

Workflow Overview

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit Validation cluster_2 Hit-to-Lead Screen Primary Screen (SPR, NMR) Triage Hit Triage (Dose-Response, LE Calc) Screen->Triage Initial Hits Xtal X-ray Crystallography Triage->Xtal Triaged Hits Ortho Orthogonal Biophyiscs (e.g., ITC) Xtal->Ortho Structure Obtained Chem Structure-Guided Chemistry (Fragment Growing/Linking) Ortho->Chem Validated Anchor SAR SAR by NMR/SPR Chem->SAR Iterative Cycles PO Lead Optimization SAR->PO Potent Leads

Caption: General FBDD workflow using 3-methyl-BCP-1-carboxylic acid.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a highly sensitive biophysical technique ideal for detecting the weak, transient binding events typical of fragments.[12][13][14]

Objective: To identify if 3-methyl-BCP-1-carboxylic acid binds to a target protein and to estimate its dissociation constant (K D ).

Materials:

  • SPR instrument (e.g., Biacore, Carterra)

  • Sensor chip (CM5 is common for amine coupling)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target protein (>95% purity)

  • 3-methyl-BCP-1-carboxylic acid stock solution (e.g., 100 mM in DMSO)

  • Running buffer (e.g., HBS-EP+, pH 7.4) with 1-5% DMSO to match sample solutions

Methodology:

  • Protein Immobilization:

    • Equilibrate the system with running buffer.

    • Activate the sensor chip surface with a 1:1 mixture of EDC/NHS for 7 minutes.

    • Inject the target protein (e.g., 20-50 µg/mL in 10 mM acetate buffer, pH 4.5) to achieve the desired immobilization level (typically 5000-10000 RU).

    • Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl.

    • A reference flow cell should be prepared similarly but without protein immobilization to enable background subtraction.

  • Fragment Binding Analysis:

    • Prepare a serial dilution of 3-methyl-BCP-1-carboxylic acid in running buffer. A typical concentration range for fragments is 10 µM to 1 mM. Ensure the final DMSO concentration is identical across all samples and the running buffer.

    • Inject each concentration over the target and reference surfaces. A typical protocol uses a 60-second contact time (association) followed by a 120-second dissociation time.

    • Include several buffer-only (blank) injections for double referencing.

    • Regenerate the surface between injections if necessary, using a mild solution (e.g., a short pulse of low pH glycine or high salt).

  • Data Analysis:

    • Process the raw data by subtracting the reference channel signal and then a buffer blank injection (double referencing).

    • Plot the steady-state response units (RU) against the fragment concentration.

    • Fit the resulting binding isotherm to a 1:1 steady-state affinity model to determine the dissociation constant (K D ).

    • Trustworthiness Check: A well-behaved interaction will show a clear, saturable binding curve. Non-specific binding often presents as a linear, non-saturable response.

Protocol 2: Hit Validation via X-ray Crystallography

Crystallography provides definitive proof of binding and reveals the precise binding mode, which is essential for structure-guided lead optimization.[15][16]

Objective: To determine the three-dimensional structure of the target protein in complex with 3-methyl-BCP-1-carboxylic acid.

Materials:

  • Apo-protein crystals of high diffraction quality.

  • 3-methyl-BCP-1-carboxylic acid solution (high concentration, e.g., 50-100 mM in a cryo-compatible solvent).

  • Cryoprotectant solution (e.g., mother liquor supplemented with 20-30% glycerol or ethylene glycol).

  • Micron-sized crystal mounting loops.

  • X-ray diffraction source (synchrotron preferred).

Methodology:

  • Crystal Soaking or Co-crystallization:

    • Soaking (most common for fragments): Transfer a high-quality apo-crystal from its growth drop into a new drop containing the mother liquor, cryoprotectant, and a high concentration of the fragment (e.g., 10 mM).

    • Incubate for a period ranging from minutes to overnight. The short soak time is often sufficient for small fragments to diffuse into the crystal lattice.

    • Co-crystallization: Set up crystallization trials with the protein already pre-incubated with a 2-5 fold molar excess of the fragment. This is less common for initial screening but can be a valuable alternative.

  • Crystal Harvesting and Cryo-cooling:

    • Using a loop, carefully pick up the soaked crystal.

    • Briefly pass the crystal through the cryoprotectant solution (if not already included in the soak).

    • Immediately plunge the crystal into liquid nitrogen to flash-cool it, preventing ice crystal formation.

  • Data Collection and Structure Solution:

    • Mount the cryo-cooled crystal on the diffractometer.

    • Collect a full diffraction dataset.

    • Process the data (indexing, integration, scaling).

    • Solve the structure using molecular replacement with the known apo-protein structure as a search model.

    • Expertise Check: Carefully inspect the initial difference electron density map (Fo-Fc). A bound fragment will appear as a clear, unambiguous region of positive density that matches its shape. The carboxylic acid moiety, in particular, should show strong density, often near polar or charged residues.[17][18]

    • Build the fragment into the density and refine the structure until convergence.

Hit-to-Lead Optimization Strategies

Once a fragment hit is validated, the goal is to increase its affinity and selectivity while maintaining good physicochemical properties.[1][4] The structural information from crystallography is paramount here.

Hit_to_Lead Start Validated Hit 3-Methyl-BCP-1-CA (KD ~ 500 µM, LE > 0.3) Grow Fragment Growing Start->Grow Explore adjacent sub-pockets Link Fragment Linking Start->Link Bridge to a second fragment Lead Lead Compound (KD < 1 µM) Grow->Lead Increase potency & molecular weight Link->Lead Significant affinity gain from additivity

Caption: Hit-to-Lead strategies for BCP-based fragments.

A. Fragment Growing

This is the most common strategy, where the initial fragment is elaborated to engage with nearby sub-pockets.[4][5]

  • Rationale: The crystal structure reveals unoccupied space adjacent to the bound fragment. The methyl group on the BCP core serves as a vector for growth into a lipophilic pocket, while the BCP bridgehead position can be functionalized to reach other areas.

  • Example: If the methyl group is near a small hydrophobic pocket, synthesize analogues where the methyl is replaced with an ethyl or isopropyl group. If the carboxylic acid is making a key salt bridge, maintain it and grow from the BCP core itself, for instance, by synthesizing 3-hydroxymethyl-BCP-1-carboxylic acid to probe for a nearby hydrogen bond donor/acceptor.

B. Fragment Linking/Merging

This strategy is employed when a second, distinct fragment is found to bind in a proximal pocket.[1][4]

  • Rationale: The two fragments are connected with a suitable linker to create a single, higher-affinity molecule that benefits from the binding energy of both original fragments.

  • Example: If 3-methyl-BCP-1-carboxylic acid binds with its carboxylate in a lysine pocket, and a different, weakly binding aromatic fragment is found to occupy a nearby hydrophobic patch, a synthetic chemist can design molecules that connect the BCP core to the aromatic fragment with a linker (e.g., an amide or ether) of the appropriate length and geometry, as guided by the crystal structures.

Conclusion

3-Methyl-bicyclo[1.1.1]pentane-1-carboxylic acid is a potent tool in the modern FBDD arsenal. It combines a rigid, 3D scaffold that confers superior physicochemical properties with a powerful anchoring group capable of driving high-quality interactions. By leveraging its unique structure through sensitive biophysical screening and high-resolution structural biology, researchers can efficiently identify novel starting points for drug discovery programs, ultimately accelerating the journey from a fragment hit to a clinical candidate.

References

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Available from: [Link]

  • Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports. Available from: [Link]

  • Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). ResearchGate. Available from: [Link]

  • Fragment-to-Lead. Creative Biostructure. Available from: [Link]

  • Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. PubMed. Available from: [Link]

  • Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. ACS Publications. Available from: [Link]

  • SPR-based fragment screening: advantages and applications. PubMed. Available from: [Link]

  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS. Available from: [Link]

  • Hit and Lead Discovery with Explorative RL and Fragment-based Molecule Generation. arXiv. Available from: [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. Available from: [Link]

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available from: [Link]

  • The X-ray structure of 1 showing the carboxylic acid dimer. ResearchGate. Available from: [Link]

  • Crystal structure of anthraquinone-2-carboxylic acid, C15H8O4. Cambridge University Press. Available from: [Link]

  • Fragment-based lead discovery using X-ray crystallography. PubMed. Available from: [Link]

  • X-ray diffraction and spectroscopic study of selected complexes of amino acids with carboxylic acids at high pressures and low temperatures. ResearchGate. Available from: [Link]

  • X-ray crystallography. Wikipedia. Available from: [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PubMed Central. Available from: [Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres. PubMed Central. Available from: [Link]

  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries. PubMed Central. Available from: [Link]

  • 1,3-Cyclobutadiene-1-carboxylic acid, methyl ester. PubChem. Available from: [Link]

  • 3-Methylflavone-8-carboxylic acid. PubChem. Available from: [Link]

Sources

Introduction: The Rise of Bicyclo[1.1.1]pentane in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scalable Production of 3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that enhance the pharmacokinetic profiles of drug candidates is perpetual. The bicyclo[1.1.1]pentane (BCP) core has emerged as a paramount structural motif, serving as a highly effective bioisostere for the para-substituted benzene ring.[1][2][3] The strategic replacement of flat aromatic rings with three-dimensional, saturated BCPs—a concept often termed "escaping from flatland"—can confer significant advantages. These benefits include improved aqueous solubility, enhanced metabolic stability, and the potential to navigate away from existing patent space.[2][4]

This compound is a particularly valuable building block. It provides a direct entry point for introducing the methyl-BCP moiety, a bioisostere for toluene or other benzylic groups, into complex molecules via amide couplings or other standard transformations. This guide provides a detailed, scalable, and field-proven protocol for its synthesis, designed for researchers, scientists, and drug development professionals aiming to incorporate this advanced scaffold into their discovery programs.

Synthetic Strategy: A Direct Approach via Organometallic Intermediates

The synthesis of functionalized BCPs predominantly relies on the ring-opening of [1.1.1]propellane, a highly strained and reactive hydrocarbon.[5][6][7] While numerous BCP derivatives are accessible from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a more direct and efficient route to 3-methyl substituted analogs has been established.[4][8]

The most robust and scalable protocol for synthesizing this compound begins with the precursor 1-methyl-3-iodobicyclo[1.1.1]pentane .[1] This approach leverages classic organometallic chemistry: a low-temperature lithium-halogen exchange to generate a bridgehead carbanion, which is subsequently trapped with carbon dioxide. This method has been successfully scaled to produce hundreds of grams of the target acid in a single batch.[1]

Visualized Workflow: From Iodo-BCP to Carboxylic Acid

The overall synthetic transformation is a two-step, one-pot process that is efficient and high-yielding.

start 1-Methyl-3-iodobicyclo[1.1.1]pentane step1 Lithiation with t-BuLi -80 to -85 °C, Dry Et2O start->step1 step2 Carboxylation with CO2 (Dry Ice) step1->step2 end 3-Methylbicyclo[1.1.1]pentane- 1-carboxylic acid step2->end

Caption: High-level workflow for the synthesis.

Detailed Large-Scale Synthesis Protocol

This protocol is adapted from a demonstrated multigram-scale synthesis and is designed for execution in a standard chemical laboratory with appropriate safety measures.[1]

Materials and Equipment:

  • Multi-neck, round-bottom flask equipped with a mechanical stirrer, thermocouple, and argon inlet/outlet

  • Addition funnel

  • Low-temperature cooling bath (e.g., acetone/dry ice)

  • Anhydrous diethyl ether (Et₂O)

  • 1.9 M tert-Butyllithium (t-BuLi) in pentane

  • 1-Methyl-3-iodobicyclo[1.1.1]pentane

  • Dry ice (CO₂), crushed

  • Hydrochloric acid (HCl), aqueous solution

  • Methyl tert-butyl ether (MTBE)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step 1: Generation of the Bicyclo[1.1.1]pentyl Lithium Intermediate
  • Setup: In a flame-dried, multi-neck flask under a positive pressure of argon, charge 1-methyl-3-iodobicyclo[1.1.1]pentane (e.g., 395 g, 1.89 mol, 1.0 equiv).

  • Dissolution: Add anhydrous diethyl ether (~5 L) and stir to dissolve the starting material.

  • Cooling: Cool the reaction vessel to between -80 and -85 °C using a dry ice/acetone bath. It is critical to maintain this temperature range during the addition.

  • Lithiation: Add a 1.9 M solution of t-BuLi in pentane (2 L, 3.79 mol, 2.1 equiv) dropwise via an addition funnel. Maintain the internal temperature below -80 °C. The addition of excess t-BuLi ensures complete conversion of the starting iodide.

Senior Application Scientist's Note: The use of tert-butyllithium is crucial for efficient lithium-halogen exchange at the sterically hindered bridgehead position. The extremely low temperature is necessary to prevent side reactions, such as elimination or reaction with the ether solvent, preserving the integrity of the highly reactive organolithium intermediate. An inert argon atmosphere is mandatory as organolithium reagents react violently with atmospheric oxygen and moisture.

Step 2: Carboxylation and Aqueous Work-up
  • CO₂ Quench: Once the t-BuLi addition is complete, continue stirring at -80 to -85 °C for approximately 30 minutes. Subsequently, add a large excess of crushed dry ice to the reaction mixture in portions, ensuring the temperature does not rise significantly.

  • Warming: Allow the reaction mixture to slowly warm to room temperature overnight as the cooling bath dissipates.

  • Quenching & Extraction: Carefully quench the reaction with water. Transfer the mixture to a large separatory funnel.

  • Acidification: Acidify the aqueous layer to pH ~2-3 with concentrated HCl.

  • Extraction: Extract the aqueous layer with MTBE (3 x 2 L).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 2 L). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Step 3: Purification
  • Trituration: The resulting solid can be purified by washing/triturating with hexane (~400 mL).

  • Drying: Filter the solid and dry under vacuum to afford this compound as a white solid.

Reaction Mechanism Overview

The reaction proceeds through a well-understood organometallic pathway.

cluster_0 Step 1: Lithium-Halogen Exchange cluster_1 Step 2: Carboxylation cluster_2 Step 3: Acidification Iodo-BCP R-I Lithio-BCP R-Li Iodo-BCP->Lithio-BCP + t-BuLi tBuLi t-BuLi tBuI t-BuI tBuLi->tBuI + R-I Lithio-BCP_2 R-Li CO2 O=C=O Carboxylate R-COO⁻ Li⁺ Carboxylate_2 R-COO⁻ Li⁺ Lithio-BCP_2->Carboxylate + CO₂ Acid R-COOH Carboxylate_2->Acid + H⁺

Caption: Key mechanistic steps of the synthesis.

Quantitative Data Summary

The following table summarizes the expected results for a large-scale synthesis based on published data.[1]

ParameterValueReference
Starting Material 1-Methyl-3-iodobicyclo[1.1.1]pentane[1]
Scale (Starting Iodide) ~400 g[1]
Key Reagents tert-Butyllithium, Dry Ice (CO₂)[1]
Typical Yield Not explicitly stated for this step, but subsequent reactions imply high conversion.
Appearance White Solid[1]
¹H NMR (DMSO-d₆) δ 12.16 (br s, 1H), 1.82 (s, 6H), 1.14 (s, 3H) ppm[9]
¹³C NMR (DMSO-d₆) δ 171.0, 52.5, 37.5, 35.8, 17.7 ppm[1]
HRMS (ESI-TOF) m/z: [M - H]⁻ calcd for C₇H₉O₂, 125.0603; found 125.0602[1]

Conclusion and Further Applications

This protocol outlines a reliable and scalable method for producing multigram quantities of this compound, a key building block for modern drug discovery.[1] The resulting carboxylic acid is a versatile intermediate, ready for conversion into a variety of functional groups such as amides, esters, alcohols, and amines.[1] By providing access to this valuable scaffold, this guide empowers medicinal chemists to explore novel chemical space and design next-generation therapeutics with potentially superior properties.

References

  • Ripenko, V., et al. "Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP)". The Journal of Organic Chemistry, 2021. [Link]

  • Mykhailiuk, P. K., et al. "Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes". French-Ukrainian Journal of Chemistry, 2024. [Link]

  • "The syntheses of bicyclo[1.1.1]pentane‐1‐carboxylic acid (18) by A. C−H..." ResearchGate. [Link]

  • Ripenko, V., et al. "Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP)". Semantic Scholar. [Link]

  • Burton, K. I., & MacMillan, D. W. C. "Rapid access to 3-substituted bicyclo[1.1.1]pentanes". Macmillan Group, Princeton University. [Link]

  • "Copper-mediated synthesis of drug-like bicyclopentanes". Macmillan Group, Princeton University. [Link]

  • "Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes". ResearchGate. [Link]

  • Lasányi, D., et al. "Copper-Catalyzed Ring Opening of [1.1.1]Propellane with Alkynes: Synthesis of Exocyclic Allenic Cyclobutanes". Organic Letters, 2019. [Link]

  • "[1.1.1]Propellane". Wikipedia. [Link]

Sources

Application Note & Protocols: Incorporation of Bicyclo[1.1.1]pentane (BCP) Moieties to Improve Drug Solubility and Metabolic Stability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping Flatland in Modern Drug Discovery

A significant portion of orally administered drug candidates fail during development due to suboptimal physicochemical properties, primarily poor aqueous solubility and high metabolic turnover.[1] Historically, medicinal chemistry has heavily relied on aromatic scaffolds, particularly the phenyl ring, which is present in approximately 45% of approved drugs.[2] However, the planarity and lipophilicity inherent to aromatic systems often contribute to low solubility, non-specific binding, and susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][3]

The strategic initiative to "escape from flatland"—replacing planar, aromatic moieties with three-dimensional, saturated bioisosteres—has emerged as a powerful approach to mitigate these liabilities.[1][4] Among the most promising of these non-classical bioisosteres is the bicyclo[1.1.1]pentane (BCP) scaffold.[5] BCP serves as a rigid, non-planar surrogate for para-substituted phenyl rings, tert-butyl groups, and internal alkynes.[6] Its unique cage-like structure imparts significant improvements in aqueous solubility and metabolic stability while preserving or even enhancing biological activity, making it a critical tool for modern drug development professionals.[1][2][7]

This guide provides a comprehensive overview of the scientific rationale for using BCP, detailed protocols for its synthetic incorporation, and robust methodologies for validating its impact on key drug-like properties.

The BCP Advantage: A Structural and Mechanistic Overview

The efficacy of BCP as a bioisostere stems from its distinct geometric and electronic properties.

  • Geometric Mimicry: The bridgehead carbons (C1 and C3) of the BCP core are separated by a distance that closely mimics the C1-C4 distance of a para-substituted phenyl ring, allowing it to act as a linear spacer and maintain crucial interactions with biological targets.[2]

  • Improved Solubility: The replacement of a "greasy" aromatic ring with a saturated, C(sp³)-rich BCP cage disrupts intermolecular π-π stacking forces that favor crystallization over solvation.[6][8] This leads to a lower crystal lattice energy and, consequently, a significant increase in aqueous solubility.[4][7]

  • Enhanced Metabolic Stability: Aromatic rings are common sites of metabolic oxidation by CYP enzymes, often leading to the formation of reactive quinone-like intermediates.[2][9] The BCP core, being composed of saturated C-C and C-H bonds, is far more resistant to such oxidative metabolism, thereby increasing the compound's half-life and reducing potential toxicity.[2][7]

Caption: Bioisosteric replacement of phenyl and t-butyl groups with BCP.

Synthetic Protocols for BCP Incorporation

The practical application of BCP in drug discovery has been accelerated by the development of efficient synthetic routes. Most strategies rely on the highly strained hydrocarbon [1.1.1]propellane as the key precursor.[8]

Protocol 1: Synthesis of a 1,3-Disubstituted BCP Core via Radical Addition to [1.1.1]Propellane

This protocol details a general, one-step method for creating a BCP scaffold with two distinct functional groups, suitable for integration into a lead molecule. This approach is based on visible-light-triggered cascade atom transfer radical addition (CATRA).[10]

Scientist's Note: This multicomponent reaction is highly valuable as it allows for the rapid construction of complex, drug-like BCPs from simple, readily available starting materials.[10] The use of photoredox catalysis ensures mild reaction conditions, making it tolerant of sensitive functional groups.[10]

Materials:

  • Alkyl Iodide (R¹-I)

  • Alkene (R²)

  • [1.1.1]Propellane solution in a suitable solvent

  • Photoredox catalyst (e.g., Ir(ppy)₃)

  • Anhydrous, degassed solvent (e.g., Dioxane or Acetonitrile)

  • Inert gas atmosphere (Nitrogen or Argon)

  • Visible light source (e.g., Blue LED lamp)

Procedure:

  • Reaction Setup: In a reaction vessel suitable for photochemical reactions, combine the photoredox catalyst, the chosen alkyl iodide (1.0 equiv), and the alkene (1.5 equiv) in the anhydrous solvent.

  • Inert Atmosphere: Degas the solution by bubbling with argon or nitrogen for 15-20 minutes to remove oxygen, which can quench the excited state of the photocatalyst.

  • Addition of Propellane: Under the inert atmosphere, add the solution of [1.1.1]propellane (1.2 equiv).

  • Photochemical Reaction: Irradiate the stirred reaction mixture with a visible light source at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the desired 1-(R¹)-3-(R²)-bicyclo[1.1.1]pentane product.

Experimental Validation: Protocols for Assessing Solubility and Stability

After successfully synthesizing a BCP-containing analogue, it is crucial to experimentally validate the expected improvements in physicochemical properties.

Protocol 2: High-Throughput Kinetic Solubility Assay

This assay provides a rapid assessment of a compound's solubility, making it ideal for screening and early-stage drug discovery.[11][12][13] It measures how much compound remains in solution after being introduced from a DMSO stock into an aqueous buffer.[14]

Scientist's Note: This method is termed "kinetic" because it doesn't measure the true thermodynamic equilibrium solubility. Instead, it reflects the solubility under conditions often encountered in high-throughput biological screening, where compounds are introduced via DMSO.[12] This makes the results highly relevant for predicting behavior in in vitro assays.

Materials:

  • Test Compounds (Parent and BCP analogue) as 10-20 mM stock solutions in DMSO.[15]

  • Phosphate-Buffered Saline (PBS), pH 7.4.[11][13]

  • 96-well microtiter plates (UV-compatible or filter plates).[11]

  • Plate shaker/incubator.

  • UV/Vis microplate reader or LC-MS system.[14]

Procedure:

  • Compound Addition: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a microtiter plate.[11]

  • Buffer Addition: Add aqueous buffer (e.g., 98-195 µL of PBS pH 7.4) to each well to reach the desired final compound concentration. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.[13]

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a set period (e.g., 1.5 - 2 hours).[11][13]

  • Separation of Undissolved Compound:

    • Filtration Method: Use a 96-well filter plate to filter the solutions, collecting the filtrate in a new UV-compatible plate.[14]

    • Centrifugation Method: Centrifuge the plate at high speed (e.g., >3000 x g) to pellet any precipitate. Carefully aspirate the supernatant for analysis.

  • Quantification: Measure the concentration of the dissolved compound in the filtrate/supernatant. This is typically done using a UV/Vis plate reader by comparing absorbance to a standard curve prepared in a mixture of buffer and DMSO.[14] For compounds without a chromophore, LC-MS/MS analysis is required.[13][15]

  • Data Analysis: The kinetic solubility is reported as the concentration measured in the aqueous phase (e.g., in µM or µg/mL).

Protocol 3: Liver Microsomal Stability Assay

This in vitro assay is a cornerstone of early ADME testing, evaluating a compound's susceptibility to metabolism by Phase I enzymes (primarily CYPs) present in liver microsomes.[16][17]

Scientist's Note: The rate of compound depletion over time is used to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint).[17][18] A longer half-life for the BCP analogue compared to its aromatic parent indicates improved metabolic stability.

Materials:

  • Pooled Liver Microsomes (Human, Rat, or Mouse).[16]

  • Test Compounds (Parent and BCP analogue).

  • Phosphate Buffer (100 mM, pH 7.4).[17]

  • NADPH-regenerating system (contains NADPH, glucose-6-phosphate, and G6P dehydrogenase).[16][19]

  • Control compounds (e.g., Verapamil for high turnover, Dextromethorphan for moderate turnover).[18]

  • Reaction quenching solution (e.g., cold acetonitrile with an internal standard).[18]

  • Incubator/water bath set to 37°C.

  • LC-MS/MS system for analysis.

Procedure:

  • Preparation: Thaw liver microsomes at 37°C and then dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer. Keep on ice.[20]

  • Reaction Initiation: In microcentrifuge tubes or a 96-well plate, pre-warm the microsomal solution and the test compound (final concentration typically 1-2 µM) to 37°C.[17][20] Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.[19]

  • Time-Point Sampling: Incubate the reaction mixture at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[18]

  • Reaction Quenching: Immediately add the aliquot to a tube or well containing cold acetonitrile (typically 2-3 volumes) with a suitable internal standard to stop the reaction and precipitate the proteins.[18]

  • Sample Preparation: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate or vials for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[18]

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[18]

G cluster_synthesis Synthesis & Characterization cluster_testing Physicochemical & ADME Testing cluster_analysis Data Analysis & Decision Start Design BCP Analogue Synth Synthesize Compound (Protocol 1) Start->Synth QC Purify & Confirm Structure (NMR, MS) Synth->QC Sol Kinetic Solubility Assay (Protocol 2) QC->Sol Stab Microsomal Stability Assay (Protocol 3) QC->Stab Compare Compare Data: Parent vs. BCP Analogue Sol->Compare Stab->Compare Decision Advance Candidate? Compare->Decision

Caption: Experimental workflow for synthesis and validation of BCP analogues.

Data Interpretation & Case Studies

The strategic replacement of a phenyl ring with a BCP moiety has consistently demonstrated profound improvements in drug-like properties across numerous programs. A landmark example is the modification of a γ-secretase inhibitor, where this substitution led to an equipotent compound with significantly enhanced aqueous solubility and passive permeability.[7] This translated to a four-fold increase in oral absorption in preclinical models.[7]

Table 1: Comparative Physicochemical Properties of Parent Drugs vs. BCP Analogues (Literature Examples)

Compound PairMoiety ReplacedAqueous SolubilityMetabolic Stability (CLint)Reference
γ-Secretase Inhibitor p-FluorophenylParent: LowBCP Analogue: Improved Parent: ModerateBCP Analogue: Improved [7]
Darapladib Analogue PhenylParent: LowBCP Analogue: Improved Parent: High TurnoverBCP Analogue: Improved [6][8]
Boscalid Analogue o-Substituted PhenylParent: 4.6 mg/LBCP Analogue: >20 mg/L Not Reported[4]
Axitinib Analogue PhenylParent: 11 mg/LBCP Analogue: 19 mg/L Parent: 11 µL/min/10⁶ cellsBCP Analogue: 9 µL/min/10⁶ cells [4]

Data presented are qualitative or quantitative representations from cited literature and serve for illustrative purposes.

Conclusion

The incorporation of bicyclo[1.1.1]pentane moieties represents a validated and highly effective strategy for overcoming common challenges in drug discovery related to poor solubility and metabolic instability. By serving as a three-dimensional, saturated bioisostere for problematic aromatic rings, the BCP scaffold can dramatically improve the physicochemical profile of a drug candidate without compromising, and sometimes even enhancing, its biological potency. The protocols outlined in this guide provide a robust framework for the synthesis and evaluation of BCP-containing compounds, empowering researchers to rationally design and develop safer and more effective medicines.

References

The Bicyclo[1.1.1]pentane Cage: A Bioisosteric Revolution in Peptide Mimetic Design

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes on 3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid

Introduction: Escaping Flatland in Peptide Therapeutics

In the landscape of drug discovery, peptides represent a class of therapeutics celebrated for their high specificity and potency. However, their progression into viable drugs is often thwarted by inherent weaknesses: poor metabolic stability due to proteolytic degradation and suboptimal pharmacokinetic profiles.[1] A prevailing strategy to overcome these hurdles is the introduction of non-natural structural motifs that mimic endogenous peptide elements while bestowing enhanced drug-like properties.[1][2]

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a powerful tool in this endeavor, championed as a three-dimensional, saturated bioisostere for planar structures like para-substituted phenyl rings, as well as bulky tert-butyl groups and linear alkynes.[3][4] This rigid, cage-like structure offers a unique solution to the challenge of peptide stabilization. Its ability to project substituents with geometric precision, similar to a benzene ring, while introducing a non-aromatic, sp³-rich core, can dramatically improve a peptide's physicochemical properties.[3][5]

This guide focuses on a specific, valuable BCP derivative: This compound (3-Me-BCP-CA) . Incorporating this moiety, typically at the N-terminus of a peptide, serves as a "capping" agent. This modification is not merely a steric blockade; it is a strategic maneuver designed to fundamentally enhance the therapeutic potential of a peptide by leveraging the unique attributes of the BCP core.

The BCP Advantage: Causality Behind the Choice

The decision to cap a peptide with 3-Me-BCP-CA is rooted in a multi-faceted approach to improving its drug-like characteristics:

  • Enhanced Metabolic Stability: The peptide bond is the primary target for a vast array of proteases. The N-terminus is particularly vulnerable to exopeptidases. Capping the N-terminal amine with the 3-Me-BCP-CA group effectively shields the peptide from this enzymatic degradation.[] The inherent strength of the C-H bonds within the strained BCP cage also makes the motif itself highly resistant to oxidative metabolism by cytochrome P450 enzymes.[3]

  • Improved Physicochemical Properties: Aromatic rings, common in peptide side chains and synthetic modifications, contribute to poor solubility and can promote undesirable π-stacking interactions. Replacing them with a saturated BCP core disrupts planarity, which often leads to a significant increase in aqueous solubility and passive permeability—key factors for oral bioavailability.[4][7]

  • Conformational Rigidity: Peptides are notoriously flexible, a trait that can lead to reduced receptor binding affinity and increased susceptibility to proteolysis.[8] The BCP cage is exceptionally rigid and acts as a "conformational lock," reducing the entropic penalty of binding and pre-organizing the peptide into a more bioactive conformation.[]

  • Exploration of Novel Chemical Space: The three-dimensional nature of the BCP moiety allows for the exploration of vector space around a pharmacophore that is inaccessible with a flat aromatic ring, potentially leading to novel and improved interactions with the target receptor.[3]

Quantitative Impact: A Case Study

The theoretical benefits of BCP incorporation are substantiated by compelling experimental data. A landmark study by Stepan et al. demonstrated the profound impact of replacing a central fluorophenyl ring with a BCP motif in a γ-secretase inhibitor.[4][7] This bioisosteric replacement exemplifies the power of the BCP scaffold.

ParameterParent Compound (Fluorophenyl)BCP AnalogueOutcome
γ-Secretase Inhibition PotentEquipotentBiological activity is fully retained.
Aqueous Solubility LowerSignificantly ImprovedBCP core disrupts crystal packing and improves solvation.
Passive Permeability LowerSignificantly ImprovedReduced planarity and improved lipophilicity profile aid membrane transit.
Oral Absorption (Mouse) Baseline~4-fold Increase in Cmax and AUCThe combination of improved solubility and permeability translates directly to superior in vivo exposure.

Table 1: Comparative data from the study on a γ-secretase inhibitor and its BCP analogue, highlighting the dramatic improvement in pharmacokinetic properties while maintaining potency.[4][7]

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation and validation of 3-Me-BCP-CA in a model peptide sequence.

Protocol 1: Solid-Phase N-Terminal Capping with 3-Me-BCP-CA

This protocol details the manual coupling of 3-Me-BCP-CA to the free N-terminal amine of a peptide synthesized on a solid-phase resin (e.g., Rink Amide resin for a C-terminal amide). The process is analogous to a standard amino acid coupling cycle.

sps_capping cluster_prep Preparation cluster_coupling Coupling Reaction cluster_cleavage Cleavage & Purification Resin Resin-bound Peptide (Fmoc-N-terminus) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Step 1 Wash1 DMF Wash (3x) Deprotection->Wash1 Step 2 Coupling Couple to Resin (1-2 hours, RT) Wash1->Coupling Step 3 Activation Pre-activation: 3-Me-BCP-CA + HATU + DIPEA in DMF Activation->Coupling Add pre-activated mix Wash2 DMF Wash (3x) Coupling->Wash2 Step 4 Wash3 DCM Wash (3x) Wash2->Wash3 Cleavage Cleavage from Resin (e.g., TFA Cocktail) Wash3->Cleavage Step 5 Purification Purify by RP-HPLC Cleavage->Purification Step 6 Analysis Verify by LC-MS Purification->Analysis Step 7

Caption: Workflow for N-terminal capping using 3-Me-BCP-CA on solid-phase.

  • Resin-bound peptide with a free N-terminal amine (post-Fmoc deprotection)

  • This compound (3-Me-BCP-CA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-Phase Synthesis (SPS) reaction vessel

  • Shaker/Vortexer

  • Resin Preparation:

    • Start with your fully synthesized peptide sequence on the solid support (e.g., 0.1 mmol scale).

    • Perform the final Fmoc deprotection step by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

    • Thoroughly wash the resin with DMF (5x) followed by DCM (3x) and again with DMF (3x) to remove all traces of piperidine. The resin now has a free N-terminal amine ready for coupling.

  • Activation of 3-Me-BCP-CA:

    • Rationale: The carboxylic acid must be activated to form a highly reactive species that readily acylates the peptide's N-terminal amine. HATU is an efficient, modern coupling reagent that forms an active ester in situ, minimizing side reactions and racemization. DIPEA is a non-nucleophilic base used to mop up the generated acid and maintain an optimal pH for the reaction.

    • In a separate vial, dissolve 3-Me-BCP-CA (0.4 mmol, 4 equivalents) and HATU (0.39 mmol, 3.9 equivalents) in anhydrous DMF (approx. 2 mL).

    • Add DIPEA (0.8 mmol, 8 equivalents) to the solution.

    • Allow the activation mixture to stand for 5-10 minutes at room temperature.

  • Coupling to the Peptide:

    • Drain the DMF from the washed resin in the SPS vessel.

    • Add the pre-activated 3-Me-BCP-CA solution to the resin.

    • Ensure the resin is fully suspended in the solution and agitate the vessel at room temperature for 1-2 hours.

    • Self-Validation Check: To confirm the completion of the coupling reaction, a small sample of resin can be taken, washed, dried, and subjected to a Kaiser test. A negative Kaiser test (beads remain yellow) indicates the absence of free primary amines and thus a successful capping reaction.

  • Post-Coupling Wash:

    • Drain the reaction mixture from the vessel.

    • Wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.

    • Perform a final wash with DCM (3x) to prepare the resin for drying or cleavage.

  • Cleavage and Purification:

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

    • Cleave the capped peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane for 2-3 hours).[9]

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by LC-MS analysis, verifying the expected mass increase corresponding to the addition of the 3-Me-BCP-CA moiety.

Protocol 2: In Vitro Proteolytic Stability Assay

This protocol provides a framework for comparing the stability of the 3-Me-BCP-CA-capped peptide against its uncapped (free N-terminus) counterpart in a biologically relevant medium like human serum.

stability_assay cluster_setup Reaction Setup cluster_sampling Time-Course Sampling cluster_analysis Analysis Serum Human Serum (pre-warmed to 37°C) Peptide Add Peptide Stock (Capped or Uncapped) Serum->Peptide Incubate Incubate at 37°C Peptide->Incubate T0 t = 0 min Incubate->T0 T1 t = 15 min Incubate->T1 T2 t = 30 min Incubate->T2 T3 t = 60 min Incubate->T3 T4 t = 120 min Incubate->T4 T5 t = 240 min Incubate->T5 Quench Quench Aliquot (e.g., 10% TCA) T0->Quench T1->Quench T2->Quench T3->Quench T4->Quench T5->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS Centrifuge->Analyze Plot Plot % Intact Peptide vs. Time Analyze->Plot

Caption: Workflow for the in vitro proteolytic stability assay.

  • 3-Me-BCP-CA-capped peptide and uncapped control peptide (lyophilized)

  • Human serum (commercially available)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution: 10% (w/v) Trichloroacetic Acid (TCA) in water

  • LC-MS system with a suitable C18 column

  • Preparation:

    • Prepare stock solutions of both the capped and uncapped peptides at 1 mg/mL in a suitable solvent (e.g., water or PBS).

    • Thaw human serum on ice and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any cryoprecipitates. Use the clear supernatant for the assay.[10]

  • Reaction Incubation:

    • In separate microcentrifuge tubes for each peptide, pre-warm 190 µL of the prepared human serum to 37°C for 5 minutes.

    • To initiate the degradation reaction, add 10 µL of the 1 mg/mL peptide stock solution to the serum (final peptide concentration ~50 µg/mL). Vortex briefly. This marks the beginning of the time course.[10][11]

  • Time-Course Sampling:

    • Immediately after adding the peptide, remove a 20 µL aliquot and add it to a new tube containing 20 µL of 10% TCA quenching solution. This is the t=0 time point. Vortex immediately. The TCA precipitates the serum proteins, including proteases, thereby stopping the reaction.[2]

    • Continue to incubate the parent reaction tubes at 37°C.

    • At subsequent time points (e.g., 15, 30, 60, 120, and 240 minutes), remove a 20 µL aliquot from each reaction and quench it in the same manner.

  • Sample Processing:

    • Incubate the quenched samples on ice for 15 minutes to ensure complete protein precipitation.

    • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.[10]

    • Carefully transfer the supernatant, which contains the intact peptide and any degradation fragments, to a new vial for analysis.

  • LC-MS Analysis and Data Interpretation:

    • Analyze the supernatant from each time point by LC-MS.

    • Identify the peak corresponding to the intact peptide based on its mass-to-charge ratio (m/z).

    • Integrate the peak area of the intact peptide for each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample (which is set to 100%).

    • Self-Validation: Plot the percentage of intact peptide versus time for both the capped and uncapped peptides. A successful modification will show a significantly slower degradation rate for the 3-Me-BCP-CA-capped peptide. The half-life (t½) can be calculated by fitting the data to a one-phase decay model. The dramatic increase in t½ for the capped peptide provides quantitative validation of the stabilization strategy.[10][11]

Conclusion

This compound is more than just a synthetic building block; it is a strategic tool for conferring drug-like properties onto promising peptide candidates. By providing robust protection against enzymatic degradation, enhancing solubility, and imposing beneficial conformational constraints, this unique chemical moiety directly addresses the most common failure points in peptide therapeutic development. The protocols outlined herein provide a reliable framework for its implementation and validation, empowering researchers to "escape flatland" and unlock the full potential of their peptide mimetics.

References

  • Pícha, J., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Bayer AG. (2021). Capping of unprotected amino groups during peptide synthesis. U.S. Patent No. 11,028,123 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Kuhne, T., et al. (2021). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 16(6), e0251452. Retrieved from [Link]

  • Baran, P. S., et al. (2019). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 116(27), 13199-13204. Retrieved from [Link]

  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9636–9646. Retrieved from [Link]

  • Pätzel, M., et al. (2004). 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides. European Journal of Organic Chemistry, 2004(3), 493-498. Retrieved from [Link]

  • Ciomperlik, J. J., et al. (2022). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. Scientific Reports, 12(1), 1-13. Retrieved from [Link]

  • Pícha, J., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Guryanov, I., et al. (2019). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 15, 2903–2919. Retrieved from [Link]

  • Not_a_biologist. (2015). Why does capping after each coupling in Solid phase peptide synthesis improve the results? Chemistry Stack Exchange. Retrieved from [Link]

  • Farkas, V., et al. (2021). Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R. Molecules, 26(11), 3169. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • NAU Chemistry. (2022, June 27). Peptide Hand Synthesis Part 7: N-Terminal Capping [Video]. YouTube. Retrieved from [Link]

  • Adsool, V. A., et al. (2025). A facile route to substituted bicyclo[1.1.1]pentanes. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Amgen Inc. (2024). Macrocyclic peptides targeting kras. WIPO Patent No. WO2024020159A1.
  • Kim, H. (2020). N-terminal specific protein modification. SlideShare. Retrieved from [Link]

  • Tolomelli, A., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). International Journal of Molecular Sciences, 24(20), 15413. Retrieved from [Link]

  • Baran, P. S., et al. (2019). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 116(27), 13199-13204. Retrieved from [Link]

  • Aggarwal, V. K., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(4), 938-952. Retrieved from [Link]

  • Lau, J. L., & Dunn, M. K. (2018). Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. Clinical Pharmacokinetics, 57(3), 325-339. Retrieved from [Link]

  • Castro, M. S., et al. (2010). Influence of N-terminus modifications on the biological activity, membrane interaction, and secondary structure of the antimicrobial peptide hylin-a1. Biopolymers, 94(4), 549-557. Retrieved from [Link]

  • He, C., & Hu, Y. (2023). Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides. Journal of Biosciences and Medicines, 11, 76-93. Retrieved from [Link]

  • Kang, W., & Lee, W. (2025). Pharmacokinetics of Biotech Drugs: Peptides, Proteins and Monoclonal Antibodies. Journal of Pharmaceutical Investigation. Retrieved from [Link]

  • Day, E. S., et al. (2021). Pharmacokinetic Analysis of Peptide-Modified Nanoparticles with Engineered Physicochemical Properties in a Mouse Model of Traumatic Brain Injury. ACS Nano, 15(8), 13321-13336. Retrieved from [Link]

  • Kim, C. H., et al. (2018). N-terminal α-amino group modification of antibodies using a site-selective click chemistry method. mAbs, 10(4), 559-571. Retrieved from [Link]

  • Lau, J. L., & Dunn, M. K. (2018). Pharmacokinetic and pharmacokinetic-pharmacodynamic characteristics for select approved therapeutic peptides [Table]. In Clinical Pharmacokinetics, 57(3). Retrieved from [Link]

Sources

Application Notes and Protocols for Fried-Crafts Acylation Reactions with Bicyclo[1.1.1]pentane-1-carbonyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Rise of Bicyclo[1.1.1]pentane (BCP) in Modern Drug Discovery

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a compelling structural motif in medicinal chemistry, primarily serving as a bioisostere for para-substituted benzene rings, alkynes, and t-butyl groups.[1][2][3] Its rigid, three-dimensional structure offers a unique vector for exploring chemical space, often leading to significant improvements in the pharmacokinetic properties of drug candidates.[1][2] Compared to the flat, aromatic phenyl ring, the sp³-rich BCP core can enhance aqueous solubility, improve metabolic stability, and reduce non-specific binding, all of which are critical attributes for successful drug development.[2][4] The growing interest in BCP has spurred the development of a diverse synthetic toolkit, making the incorporation of this valuable scaffold more accessible to the broader scientific community.[1]

This guide provides a detailed overview of Friedel-Crafts acylation reactions utilizing BCP-1-carbonyl chlorides, a straightforward and scalable method for synthesizing BCP-ketones. These products are versatile intermediates for the synthesis of novel therapeutics and other complex organic molecules.[5][6][7] We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and offer insights gleaned from practical laboratory experience.

The Friedel-Crafts Acylation: A Powerful Tool for C-C Bond Formation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction that involves the introduction of an acyl group onto an aromatic ring.[8][9] The reaction is typically mediated by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates an acyl chloride or anhydride to generate a highly electrophilic acylium ion.[8][10] This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of an aryl ketone.[8]

A significant advantage of Friedel-Crafts acylation over its alkylation counterpart is the avoidance of carbocation rearrangements and poly-acylation.[10][11] The acylium ion is resonance-stabilized and does not rearrange, ensuring predictable product formation.[10] Furthermore, the resulting ketone product is less reactive than the starting aromatic substrate, which deactivates the ring and prevents further acylation.[10]

Reaction Mechanism

The mechanism of the Friedel-Crafts acylation proceeds through several key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the BCP-1-carbonyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[8][10]

  • Electrophilic Attack: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8][10]

  • Deprotonation and Regeneration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst.[8][12]

  • Product Complexation and Workup: The newly formed BCP-aryl ketone, being a Lewis base, will complex with the strong Lewis acid catalyst.[12] Therefore, a stoichiometric amount of the Lewis acid is required. An aqueous workup is necessary to break this complex and isolate the final product.[12]

Diagram of the Friedel-Crafts Acylation Mechanism

Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromaticity Restoration cluster_3 Step 4: Workup BCP-COCl BCP-COCl Acylium_Complex [BCP-C≡O]⁺ AlCl₄⁻ BCP-COCl->Acylium_Complex + AlCl₃ AlCl3 AlCl₃ Arenium_Ion Arenium Ion Intermediate Acylium_Complex->Arenium_Ion + Ar-H Arene Ar-H Ketone_Complex [BCP-CO-Ar]·AlCl₃ Arenium_Ion->Ketone_Complex - H⁺ Final_Product BCP-CO-Ar Ketone_Complex->Final_Product + H₂O

Caption: Mechanism of Friedel-Crafts acylation with BCP-1-carbonyl chloride.

Experimental Protocols

The following protocols provide a general framework for the Friedel-Crafts acylation of various aromatic and heteroaromatic substrates with BCP-1-carbonyl chloride. Optimization may be required for specific substrates.

Materials and Reagents
  • Bicyclo[1.1.1]pentane-1-carbonyl chloride

  • Aromatic or heteroaromatic substrate

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, addition funnel, condenser)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere setup (e.g., nitrogen or argon)

Safety Precautions
  • Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas. Handle with extreme care in a fume hood and under anhydrous conditions. [13]

  • BCP-1-carbonyl chloride is a lachrymator and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. [13]

  • All reactions should be performed in a well-ventilated fume hood.

General Protocol for Friedel-Crafts Acylation of an Aromatic Substrate

This protocol is adapted from established procedures for Friedel-Crafts acylation.[5][13][14]

  • Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).

  • Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.1 - 1.5 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C using an ice bath.

  • Acyl Chloride Addition: Dissolve BCP-1-carbonyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 10 °C.

  • Aromatic Substrate Addition: After the complete addition of the acyl chloride, add the aromatic substrate (1.0 - 1.2 equivalents), either neat or dissolved in a minimal amount of anhydrous dichloromethane, dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.[14] This will quench the reaction and decompose the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired BCP-aryl ketone.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup Assemble dry glassware under N₂ add_AlCl3 Add AlCl₃ and DCM setup->add_AlCl3 cool Cool to 0 °C add_AlCl3->cool add_acyl_chloride Add BCP-1-carbonyl chloride solution dropwise cool->add_acyl_chloride add_arene Add aromatic substrate dropwise add_acyl_chloride->add_arene stir Stir at 0 °C, then warm to RT add_arene->stir monitor Monitor by TLC stir->monitor quench Quench with ice/HCl monitor->quench extract Extract with DCM quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify (chromatography/recrystallization) dry->purify

Caption: Step-by-step workflow for Friedel-Crafts acylation.

Substrate Scope and Considerations

The Friedel-Crafts acylation is generally successful with a wide range of electron-rich aromatic and heteroaromatic compounds.

Substrate TypeReactivityNotes
Electron-rich arenes HighToluene, xylenes, and anisole react readily. The reaction with anisole may require lower temperatures to control selectivity (para-substitution is favored).
Benzene ModerateServes as a benchmark substrate.
Electron-neutral arenes ModerateHalobenzenes can be acylated, though they are less reactive than benzene.
Electron-poor arenes Low/No ReactionAromatic rings with strongly deactivating groups (e.g., -NO₂, -CF₃, -CN) are generally not suitable substrates for Friedel-Crafts reactions.[11]
Heterocycles VariableElectron-rich heterocycles like furan and thiophene are often suitable substrates, though reaction conditions may need to be adjusted to avoid polymerization or catalyst poisoning.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or low conversion - Inactive catalyst (hydrolyzed AlCl₃)- Deactivated aromatic substrate- Insufficient reaction time or temperature- Use freshly opened or sublimed AlCl₃.- Ensure all glassware and reagents are scrupulously dry.- Consider a more electron-rich substrate.- Increase reaction time or gently heat the reaction mixture (use with caution).
Multiple products/Isomers - Substrate allows for multiple substitution patterns- Reaction temperature is too high- For activated substrates like anisole, run the reaction at a lower temperature (e.g., -10 °C to 0 °C) to favor para-substitution.- Use a bulkier Lewis acid to increase steric hindrance at the ortho position.
Dark-colored reaction mixture/Polymerization - Reaction temperature is too high, especially with reactive substrates- Substrate is unstable under acidic conditions- Maintain strict temperature control, especially during additions.- Consider a milder Lewis acid catalyst (e.g., FeCl₃, ZnCl₂).

Conclusion

The Friedel-Crafts acylation of aromatic compounds with BCP-1-carbonyl chloride is a robust and scalable method for the synthesis of BCP-ketones.[5][6][7] These compounds are valuable building blocks in drug discovery, offering a gateway to novel chemical entities with potentially superior pharmacological profiles.[2][4] By understanding the reaction mechanism and carefully controlling the experimental conditions, researchers can effectively leverage this reaction to accelerate their research and development efforts.

References

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-3424. [Link]

  • Urbanska, K., et al. (2023). Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. The Journal of Organic Chemistry, 88(1), 249-261. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S Chemistry. [Link]

  • Feng, C., et al. (2022). Application of bioisostere-bicyclo [1.1.1] pentane (BCP) in drug design. Journal of China Pharmaceutical University, 53(6), 1-9. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Chemistry Steps. [Link]

  • Urbanska, K., et al. (2022). Bicyclo[1.1.1]pentane Ketones via Friedel-Crafts Acylation. ChemRxiv. [Link]

  • Urbanska, K., et al. (2022). Bicyclo[1.1.1]pentane Ketones via Friedel-Crafts Acylation. ResearchGate. [Link]

  • Mykhailiuk, P. K. (2022). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. ResearchGate. [Link]

  • MacMillan, D. W. C., et al. (2019). Copper-Mediated Synthesis of Drug-like Bicyclopentanes. Nature, 565(7737), 83-88. [Link]

  • Urbanska, K., et al. (2022). Bicyclo[1.1.1]pentane Ketones via Friedel-Crafts Acylation. Request PDF on ResearchGate. [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts Chemistry. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. [Link]

  • Majumder, S., et al. (2017). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 7(78), 49354-49390. [Link]

  • The Organic Chemistry Tutor. (2020). Friedel Crafts Acylation and Alkylation. YouTube. [Link]

  • Novák, Z., et al. (2019). Synthesis and Use of Versatile [1.1.1]Bicyclopentylaldehyde Building Blocks. The Journal of Organic Chemistry, 84(15), 9879-9886. [Link]

  • Wang, D., et al. (2022). One step synthesis of unsymmetrical 1,3-disubstituted BCP ketones via nickel/photoredox-catalyzed [1.1.1]propellane multicomponent dicarbofunctionalization. Nature Communications, 13(1), 5794. [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. Khan Academy. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]

  • Ishihara, K., et al. (2020). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 25(21), 5183. [Link]

  • Wang, M. W., et al. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. ARKIVOC, 2023(6), 1-10. [Link]

  • Li, Y., et al. (2023). Sustainable synthesis of 1-thiol-3-alkyl bicyclo[1.1.1]pentanes via electron donor–acceptor complex photoactivation: a metal- and additive-free strategy for bioisostere design. Green Chemistry. [Link]

  • Kim, J., et al. (2022). Friedel-Crafts Alkylation and Acylation for Biomolecular Chemistry. ChemRxiv. [Link]

Sources

Application Notes & Protocols: Navigating Patented Chemical Space with Bicyclo[1.e1.1]pentane (BCP) Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative to Innovate Beyond Crowded Intellectual Property Landscapes

In the highly competitive arena of drug discovery, the intellectual property (IP) landscape is often a formidable barrier.[1][2] Established pharmacophores, particularly the ubiquitous phenyl ring, are prevalent in patented scaffolds, creating a "patent thicket" that can stifle innovation and impede the development of new chemical entities.[3][4] The strategic imperative to "escape from flatland"—moving beyond planar, aromatic systems to three-dimensional, saturated motifs—is not merely an academic exercise but a critical strategy for securing novel IP and developing drug candidates with superior physicochemical properties.[5]

This guide provides an in-depth exploration of bicyclo[1.1.1]pentane (BCP) as a premier bioisosteric tool for navigating this complex terrain. BCPs are highly rigid, strained, sp³-rich scaffolds that serve as exceptional non-classical bioisosteres for para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[6][7][8][9][10] Their unique three-dimensional geometry allows them to replicate the exit vectors of these common moieties while often conferring significant advantages in solubility, metabolic stability, and membrane permeability—key attributes for a successful drug candidate.[9][11][12] By replacing a patented, planar aromatic ring with a novel, three-dimensional BCP core, researchers can generate new, patentable molecules with potentially enhanced drug-like properties.[13][14]

This document serves as both a strategic guide and a practical manual, providing the scientific rationale, detailed experimental protocols, and comparative data necessary for medicinal chemists to effectively leverage BCP derivatives in their drug discovery programs.

The BCP Advantage: A Physicochemical and Structural Rationale

The decision to replace a well-established chemical moiety like a phenyl ring with a BCP scaffold is rooted in the pursuit of tangible improvements in a molecule's developability profile. The BCP core is not a simple linker; its unique structural and electronic properties translate into significant physicochemical benefits.

  • Enhanced Solubility: The disruption of planarity and the reduction in aromatic character upon replacing a phenyl ring with a BCP cage often lead to a dramatic increase in aqueous solubility.[8][11][15] This is attributed to less efficient crystal packing and a decrease in the energetic penalty of solvation.

  • Improved Metabolic Stability: Aromatic rings are susceptible to oxidative metabolism by cytochrome P450 enzymes. The saturated, sp³-hybridized carbons of the BCP core are generally more resistant to such metabolic pathways, leading to a longer in vivo half-life.[9][16]

  • Increased Permeability: Despite an increase in solubility, BCP analogues have demonstrated surprisingly high passive permeability. This is thought to be a consequence of their rigid, compact structure, which minimizes the entropic penalty associated with membrane transit.[11]

  • Reduced Non-Specific Binding: The lower lipophilicity of the BCP core compared to a phenyl ring can decrease non-specific binding to off-target proteins and phospholipids, a common source of toxicity.[15][16]

  • Novel Vector Space: The rigid, linear geometry of 1,3-disubstituted BCPs perfectly mimics the 180° exit vector of a para-substituted arene, ensuring that the key binding interactions of the appended functional groups are maintained.[7] However, the three-dimensionality of the cage allows for exploration of vector space orthogonal to the main axis, opening new avenues for structure-activity relationship (SAR) studies.[15]

The following logical workflow illustrates the strategic application of BCP bioisosteres.

cluster_0 Problem Space cluster_1 Strategy cluster_2 Execution & Outcome Patented_Compound Patented Lead Compound (e.g., contains p-phenyl ring) Challenges Development Challenges: - Poor Solubility - Metabolic Liability - Crowded IP Space Patented_Compound->Challenges exhibits Bioisosterism Bioisosteric Replacement Strategy Challenges->Bioisosterism drives BCP_Selection Select BCP Core (para-phenyl mimic) Bioisosterism->BCP_Selection employs Synthesis Synthesize BCP Analogue BCP_Selection->Synthesis enables Screening Screen for Physicochemical & Biological Properties Synthesis->Screening leads to Novel_Candidate Novel Drug Candidate: - Improved Properties - New IP Position Screening->Novel_Candidate identifies

Figure 1: Strategic workflow for employing BCP bioisosteres.

Quantitative Comparison: Phenyl vs. BCP Analogue

The theoretical benefits of BCP incorporation are borne out by experimental data. A compelling case study is the comparison of a potent lipoprotein-associated phospholipase A2 (LpPLA₂) inhibitor with its BCP-containing analogue.[1]

PropertyPhenyl-Containing CompoundBCP-Containing AnalogueFold Change / Difference
pIC₅₀ (LpPLA₂) *10.29.4-0.8 (Potency well-maintained)
ChromLogD₇.₄ 6.37.0+0.7
Kinetic Solubility (µM) 8749.25x Increase [1]
Artificial Membrane Permeability (nm/s) 2307053.06x Increase [1]
Property Forecast Index (PFI) EquivalentEquivalentNo Change

Note: While a slight decrease in potency was observed, the BCP analogue remains a highly potent inhibitor, demonstrating that the scaffold is well-tolerated within the enzyme's active site.[1] The dramatic improvements in solubility and permeability highlight the profound impact of this bioisosteric replacement on critical drug-like properties.

Experimental Protocols

A key hurdle to the widespread adoption of BCPs has been the synthesis of the requisite building blocks, which often relies on the handling of the highly strained and volatile precursor, [1.1.1]propellane.[17] The following protocols provide detailed, validated methods for the preparation of [1.1.1]propellane and its conversion into versatile, functionalized BCP derivatives.

Protocol 1: Synthesis of [1.1.1]Propellane Solution

This protocol is adapted from the robust procedure published in Organic Syntheses, which details the generation of [1.1.1]propellane from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.[6]

Materials:

  • 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane

  • Methyllithium (MeLi) solution in diethyl ether (e.g., 1.6 M)

  • Anhydrous pentane

  • Anhydrous diethyl ether (Et₂O)

  • Argon or Nitrogen gas supply

  • Dry ice/acetone bath

  • Ice/water bath

  • Liquid nitrogen

Equipment:

  • Flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and a gas inlet/outlet.

  • Syringes and needles

  • Low-temperature thermometer

  • Short-path distillation apparatus for vacuum transfer

Procedure:

  • Setup: Assemble the flame-dried three-necked flask under a positive pressure of inert gas (Argon). Charge the flask with 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (1.0 eq) and anhydrous pentane/diethyl ether.

  • Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • MeLi Addition: Add methyllithium solution (2.2 eq) dropwise via the addition funnel over 15-20 minutes, maintaining the internal temperature below -70 °C with vigorous stirring.

  • Warming: After the addition is complete, maintain the reaction at -78 °C for an additional 15 minutes. Then, replace the dry ice/acetone bath with an ice/water bath (0 °C).

  • Reaction: Continue stirring for 1 hour at 0 °C.

  • Isolation (Vacuum Transfer): The resulting solution of [1.1.1]propellane is volatile and is typically not isolated neat. The volatile materials (propellane and solvent) are transferred under reduced pressure to a separate flame-dried receiving flask cooled to -196 °C (liquid nitrogen).[6]

  • Yield Determination (Titration): The concentration of the [1.1.1]propellane solution can be determined by titrating a small aliquot with a solution of iodine in diethyl ether until a faint persistent color is observed, which forms the stable 1,3-diiodobicyclo[1.1.1]pentane.[6] Alternatively, reaction with an excess of thiophenol and subsequent NMR analysis can be used to quantify the yield.[6] The solution should be stored at cryogenic temperatures (-78 °C or colder) and used promptly.

Protocol 2: Synthesis of a Versatile Building Block: 1,3-Diiodobicyclo[1.1.1]pentane (DIBCP)

DIBCP is a bench-stable, crystalline solid that serves as an excellent and less hazardous entry point to functionalized BCPs compared to handling [1.1.1]propellane solutions directly.[11][18]

Materials:

  • Solution of [1.1.1]propellane in pentane/ether (from Protocol 1)

  • Iodine (I₂)

  • Sodium thiosulfate (aqueous solution)

  • Diethyl ether (Et₂O)

  • Hexane

Procedure:

  • Reaction Setup: To the freshly prepared solution of [1.1.1]propellane (1.0 eq) at 0 °C, add a solution of iodine (1.1 eq) in diethyl ether dropwise with stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. The disappearance of the iodine color indicates reaction completion.

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to remove any excess iodine. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from hexane to yield 1,3-diiodobicyclo[1.1.1]pentane as a stable, crystalline solid.[8]

cluster_0 Protocol 1: [1.1.1]Propellane Synthesis cluster_1 Protocol 2: DIBCP Synthesis start1 1,1-Dibromo-2,2-bis (chloromethyl)cyclopropane step1_1 1. MeLi, Pentane/Et₂O 2. -78°C to 0°C start1->step1_1 propellane [1.1.1]Propellane (in solution) step1_1->propellane start2 [1.1.1]Propellane (in solution) propellane->start2 step2_1 I₂, Et₂O r.t. start2->step2_1 DIBCP 1,3-Diiodobicyclo[1.1.1]pentane (Stable Crystalline Solid) step2_1->DIBCP cluster_0 Phenyl Moiety Metabolism cluster_1 BCP Moiety Metabolism Phenyl Drug-Phenyl CYP450_1 CYP450 Oxidation Phenyl->CYP450_1 Epoxide Arene Epoxide (Reactive Intermediate) CYP450_1->Epoxide Phenol Hydroxylated Metabolite (Phenol) Epoxide->Phenol Further Further Conjugation (Glucuronidation, etc.) Phenol->Further BCP Drug-BCP Metabolism Resistant to CYP450 Oxidation BCP->Metabolism Excretion Primarily Excreted Unchanged Metabolism->Excretion

Sources

Troubleshooting & Optimization

Technical Support Center: Multi-Gram Synthesis of 3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the multi-gram synthesis of 3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with or planning to synthesize this valuable building block. Bicyclo[1.1.1]pentanes (BCPs) are increasingly utilized in medicinal chemistry as non-classical bioisosteres for phenyl rings, alkynes, and tert-butyl groups, often improving physicochemical properties such as solubility and metabolic stability.[1][2][3]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the challenges of this multi-step synthesis and improve your yields on a multi-gram scale.

Overall Synthetic Workflow

The synthesis of this compound typically proceeds through a three-stage process. Understanding this workflow is crucial for effective troubleshooting.

Synthetic_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Lithiation cluster_2 Stage 3: Carboxylation & Workup A 1-Methyl-3-iodo bicyclo[1.1.1]pentane B 3-Methylbicyclo[1.1.1]pentan-1-yllithium (In situ intermediate) A->B  t-BuLi, Et2O -78 °C C 3-Methylbicyclo[1.1.1]pentane- 1-carboxylic acid B->C 1. CO2 (dry ice) 2. Acidic Workup (HCl)

Caption: Overall workflow for the synthesis of the target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Question 1: My yield of the lithiated intermediate, 3-methylbicyclo[1.1.1]pentan-1-yllithium, appears low, leading to a poor final yield. What are the common causes and how can I fix this?

Answer:

Low yield in the lithiation step is a frequent challenge. The success of this step hinges on the quality of reagents and strict reaction conditions.

  • Probable Cause 1: Inactive tert-Butyllithium (t-BuLi)

    • Explanation: t-BuLi is highly reactive and susceptible to degradation upon exposure to air or moisture. Using a partially quenched or low-titer t-BuLi solution is a primary reason for incomplete lithium-halogen exchange.

    • Solution:

      • Titration: Always titrate your t-BuLi solution before use to determine its exact molarity. A common method is the Gilman double titration.

      • Fresh Reagent: Use a fresh bottle of t-BuLi from a reputable supplier. Ensure it has been stored correctly under an inert atmosphere.

      • Proper Handling: Employ rigorous air-free techniques (e.g., Schlenk line or glovebox) when handling t-BuLi. Use dry, clean syringes and needles.

  • Probable Cause 2: Poor Quality Diethyl Ether (Et₂O)

    • Explanation: The presence of water or peroxides in the solvent will quench the organolithium species.

    • Solution: Use anhydrous diethyl ether, preferably freshly distilled from a suitable drying agent like sodium/benzophenone or passed through an activated alumina column.

  • Probable Cause 3: Inefficient Lithium-Halogen Exchange

    • Explanation: Even with active reagents, the exchange may be incomplete if conditions are not optimal.

    • Solution:

      • Temperature Control: Maintain the reaction temperature at -78 °C (a dry ice/acetone bath is standard). Temperatures that are too high can lead to side reactions.

      • Addition Rate: Add the t-BuLi solution dropwise to the solution of 1-methyl-3-iodobicyclo[1.1.1]pentane. A slow addition rate ensures that the heat generated is dissipated and localized high concentrations of the reagent are avoided.[4]

      • Stirring: Ensure vigorous and efficient stirring throughout the addition and subsequent reaction time to maintain a homogenous mixture.

Question 2: The carboxylation step with dry ice is giving me a complex mixture of byproducts and a low yield of the desired carboxylic acid. What's going wrong?

Answer:

The carboxylation step, while seemingly straightforward, has several potential pitfalls.

  • Probable Cause 1: Water Contamination from Dry Ice

    • Explanation: Dry ice readily condenses atmospheric moisture on its surface, which will protonate and quench the highly reactive bicyclo[1.1.1]pentyl lithium intermediate before it can react with CO₂.

    • Solution:

      • Freshly Crushed Dry Ice: Use freshly crushed, high-purity dry ice. Avoid using old, snowy, or wet-looking dry ice.

      • Argon Blanket: Perform the carboxylation under a positive pressure of an inert gas like argon to minimize atmospheric moisture ingress.

      • Transfer Method: Instead of adding the reaction mixture to the dry ice, consider adding freshly crushed dry ice directly to the reaction flask. This can sometimes be more effective at minimizing water contamination.

  • Probable Cause 2: Inefficient Trapping of the Organolithium

    • Explanation: If the organolithium species is not efficiently trapped by CO₂, it can react with other species in the mixture or decompose upon warming.

    • Solution:

      • Excess CO₂: Use a large excess of dry ice to ensure the organolithium is quantitatively trapped.

      • Vigorous Stirring: As the dry ice sublimes, it creates a gaseous layer. Vigorous stirring is essential to ensure good mixing between the organolithium solution and the CO₂.

      • Temperature: Maintain a low temperature during the addition to the dry ice.

Question 3: I'm having difficulty purifying the final product, this compound. What are the recommended methods?

Answer:

Purification can be challenging due to the product's physical properties.

  • Method 1: Acid-Base Extraction

    • Explanation: This is the most common and effective method. The carboxylic acid can be deprotonated to form a water-soluble carboxylate salt, allowing for the removal of neutral organic impurities.

    • Protocol:

      • After the acidic workup, extract the crude product into an organic solvent like diethyl ether or ethyl acetate.

      • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. The carboxylate salt will move into the aqueous layer.

      • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

      • Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of ~1-2. The carboxylic acid will precipitate or can be extracted with an organic solvent.

      • Dry the final organic extract over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Method 2: Recrystallization or Trituration

    • Explanation: If the product is a solid and contains solid impurities, recrystallization or trituration can be effective.

    • Solvent Selection: Hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate is often a good choice.

    • Procedure:

      • Dissolve the crude product in a minimal amount of hot solvent.

      • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

      • Collect the crystals by filtration and wash with a small amount of cold solvent.

      • Alternatively, for trituration, stir the crude solid in a solvent in which the product is sparingly soluble but the impurities are more soluble.

Frequently Asked Questions (FAQs)

Q1: What is the typical multi-gram scale for this synthesis?

A1: The protocols described in the literature are often scalable to produce anywhere from 5 to 50 grams of the final product per batch.[4][5] Scaling up further may require process optimization, particularly concerning heat transfer during the lithiation step.

Q2: How stable is the [1.1.1]propellane precursor if I need to synthesize it first?

A2: [1.1.1]Propellane is a highly strained and reactive molecule.[6] It is typically generated and used in situ. Solutions of [1.1.1]propellane in diethyl ether can be stored at low temperatures (-40 °C) for several weeks with some degradation.[7] It's recommended to titrate the solution with thiophenol to determine its concentration before use.[7][8]

Q3: Can I use other organolithium reagents besides t-BuLi?

A3: While t-BuLi is commonly used for the lithium-halogen exchange with iodo-BCPs, other strong organolithium reagents like n-butyllithium (n-BuLi) can also be effective.[4][5] However, the reaction conditions may need to be re-optimized.

Q4: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?

A4:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) can be used to monitor the consumption of the starting iodo-BCP. Gas Chromatography-Mass Spectrometry (GC-MS) is also effective for monitoring the reaction progress.

  • Final Product Characterization:

    • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The characteristic signals for the bicyclo[1.1.1]pentane cage should be present.

    • Mass Spectrometry: To confirm the molecular weight.

    • Melting Point: For solid products, the melting point is a good indicator of purity.[9]

Key Experimental Protocols

Protocol 1: Multi-gram Synthesis of this compound[4][5]

Table 1: Reagent Quantities for a Representative Scale

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
1-Methyl-3-iodo-bicyclo[1.1.1]pentane222.0123.0 g103.61.0
tert-Butyllithium (1.7 M in pentane)64.06128 mL217.62.1
Diethyl ether (anhydrous)74.12500 mL--
Dry Ice (CO₂)44.01~200 g~4500Large Excess

Procedure:

  • Setup: To a flame-dried 1 L three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon inlet, add 1-methyl-3-iodobicyclo[1.1.1]pentane (23.0 g, 103.6 mmol) and anhydrous diethyl ether (500 mL).

  • Lithiathion: Cool the solution to -78 °C using a dry ice/acetone bath. Add tert-butyllithium (1.7 M in pentane, 128 mL, 217.6 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for an additional 30 minutes after the addition is complete.

  • Carboxylation: In a separate flask, place a large excess of freshly crushed dry ice. While vigorously stirring the dry ice, slowly transfer the organolithium solution via a cannula.

  • Quenching and Workup: Allow the mixture to warm to room temperature overnight. Quench the reaction by slowly adding 1 M HCl (aq) until the solution is acidic (pH ~1).

  • Extraction: Transfer the mixture to a separatory funnel. Extract with diethyl ether (3 x 200 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (1 x 200 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude product can be further purified by recrystallization from hexane to afford this compound as a white solid.

References

  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9829-9837. Available at: [Link]

  • Mondanaro, K. R., & Dailey, W. P. (1998). [1.1.1]Propellane. Organic Syntheses, 75, 98. Available at: [Link]

  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Journal of Organic Chemistry. Available at: [Link]

  • Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 12(01), 110-117. Available at: [Link]

  • Kumar, R., et al. (2023). Recent Advances in Strain-Release Functionalization of [1.1.1]Propellanes Using Organometallic Reagents. Molecules, 28(13), 5183. Available at: [Link]

  • Donnelly, K., & Baumann, M. (2021). A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives. Vapourtec. Available at: [Link]

  • Michl, J., & Kaszynski, P. (1995). Compounds and methods based on [1.1.1]propellane. U.S. Patent No. 5,405,550. Washington, DC: U.S. Patent and Trademark Office.
  • Wang, D., et al. (2020). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Chinese Chemical Letters, 32(5), 1635-1644. Available at: [Link]

  • Kumar, R., et al. (2023). Recent Advances in Strain-Release Functionalization of [1.1.1]Propellanes Using Organometallic Reagents. ResearchGate. Available at: [Link]

  • Craddock-Monroe, H. J. (2025). Accessing Functionalised Bicyclo[1.1.1]pentanes via Underutilised and Novel Synthetic Pathways for Hydrogen Gas Odorants and Broader Chemical Applications. Loughborough University. Available at: [Link]

  • Cole, C. T., et al. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Nature Synthesis. Available at: [Link]

  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ACS Publications. Available at: [Link]

  • Li, Y., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10, 1018311. Available at: [Link]

  • Levin, M. D., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 1(10), 1564-1577. Available at: [Link]

  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Semantic Scholar. Available at: [Link]

  • Dechent, J., et al. (2025). Synthesis and Use of Bicyclo[1.1.1]pentylaldehyde Building Blocks. ResearchGate. Available at: [Link]

  • Wang, C., et al. (2025). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. Available at: [Link]

  • Mykhailiuk, P. K. (2025). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. ResearchGate. Available at: [Link]

  • Nishii, Y., et al. (2017). Radical Multicomponent Carboamination of [1.1.1]Propellane. Journal of the American Chemical Society, 139(47), 17241-17246. Available at: [Link]

  • Yasukawa, T., et al. (2023). Synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes by cross-coupling induced by transition metals – formation of C–C bonds. Organic & Biomolecular Chemistry, 21(38), 7696-7705. Available at: [Link]

  • Wang, Y., et al. (2025). Metal-free direct carbofunctionalization of [1.1.1]propellane and [3.1.1]propellane driven by light. ChemRxiv. Available at: [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Szeimies, G., et al. (1985). A New, Simple Synthesis of [1.1.1]Propellane. Journal of the American Chemical Society, 107(22), 6410-6411. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Reactivity in Coupling Reactions with Bicyclo[1.1.1]pentane (BCP) Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges of low reactivity in coupling reactions involving bicyclo[1.1.1]pentane (BCP) carboxylic acids. As a bioisostere for para-substituted benzene rings, the BCP motif offers significant advantages in drug design, often improving pharmacokinetic properties.[1] However, the steric and electronic nature of the BCP core can present significant hurdles in standard coupling reactions. This guide is designed to provide you with the expertise and practical protocols to overcome these challenges.

General Troubleshooting Workflow

When encountering low reactivity in coupling reactions with BCP carboxylic acids, a systematic approach to troubleshooting is crucial. The following workflow provides a logical sequence of steps to identify and resolve the issue.

G cluster_0 Initial Reaction Setup cluster_1 Problem Analysis cluster_2 Optimization Strategy cluster_3 Advanced Troubleshooting A Reaction Failure: Low or No Product B Analyze Reaction Components: - Starting Materials Purity - Reagent Stability - Solvent & Atmosphere A->B START C Amide Coupling? B->C D Optimize Amide Coupling Conditions C->D Yes E Optimize Cross-Coupling Conditions C->E No F Consider Alternative Activation D->F If still failing G Alternative Coupling Strategy E->G If still failing

Caption: A general workflow for troubleshooting low reactivity in BCP carboxylic acid coupling reactions.

Amide Coupling with BCP Carboxylic Acids

Amide bond formation is a cornerstone of medicinal chemistry.[2][3] However, the steric hindrance of the BCP core can make the coupling of BCP carboxylic acids with amines particularly challenging.

Q1: My amide coupling reaction with a BCP carboxylic acid is showing low to no conversion. What are the likely causes and how can I fix it?

A1: Low conversion in amide coupling reactions with BCP carboxylic acids often stems from insufficient activation of the sterically hindered carboxylic acid or poor nucleophilicity of the amine. Here’s a breakdown of potential causes and solutions:

  • Insufficient Carboxylic Acid Activation: The bulky BCP group can hinder the approach of the coupling reagent.

    • Solution: Switch to a more powerful coupling reagent. While standard reagents like EDC may be sufficient for simple systems, hindered substrates often require more potent activators.[4][5]

Coupling Reagent SystemAdditiveBaseTypical Solvent(s)Key Advantages
EDC HOBt or NHSDIPEADCM, DMFWater-soluble byproducts.[5][6][7]
HATU / HCTU NoneDIPEA, Et3NDMF, NMPHigh reactivity, fast reaction times.[4][8]
PyBOP / PyAOP NoneDIPEADMF, DCMEffective for sterically hindered amino acids.
TCFH-NMI NMINoneDCM, THFGood for hindered acids and poorly nucleophilic amines.[9]
  • Steric Hindrance: The three-dimensional structure of the BCP moiety can physically block the amine from attacking the activated carboxylic acid intermediate.

    • Solution 1: Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary energy to overcome the activation barrier. Microwave heating can sometimes be effective for driving sluggish reactions to completion.[4]

    • Solution 2: Change the Solvent: The choice of solvent can influence the transition state of the reaction. Aprotic polar solvents like DMF or NMP are common choices.[4] However, for some systems, less polar solvents like DCM or THF might be beneficial.[4]

    • Solution 3: Increase Concentration: Running the reaction at a higher concentration can favor the desired bimolecular coupling over potential decomposition pathways of the activated intermediate.[4]

  • Alternative Activation Strategy: Acid Chloride Formation: For exceptionally challenging couplings, converting the BCP carboxylic acid to the more reactive acid chloride can be a powerful strategy.[4] This is a two-step process that requires careful handling due to the moisture sensitivity of acyl chlorides.

    • Protocol for Acid Chloride Formation:

      • Dissolve the BCP carboxylic acid (1.0 equivalent) in an anhydrous solvent like dichloromethane (DCM) or toluene.

      • Add oxalyl chloride (1.2-1.5 equivalents) dropwise, followed by a catalytic amount of DMF.

      • Stir the reaction at room temperature until gas evolution ceases (typically 1-2 hours).

      • Remove the solvent and excess reagent under reduced pressure.

      • Immediately use the crude acid chloride in the subsequent coupling step.[4]

Q2: I'm observing significant side product formation in my amide coupling. What could be the cause?

A2: Side product formation can arise from several sources, including decomposition of the activated ester or reactions involving the coupling reagents themselves.

  • Urea Byproduct from Carbodiimides: When using carbodiimides like DCC, the formation of an insoluble N,N'-dicyclohexylurea byproduct can complicate purification.

    • Solution: Switch to a carbodiimide that generates a water-soluble byproduct, such as EDC, to simplify the workup.[4]

  • Decomposition of the Activated Intermediate: The activated BCP carboxylic acid may be unstable under the reaction conditions, leading to decomposition products.

    • Solution: Perform a pre-activation step where the carboxylic acid and coupling reagent are stirred together for a short period (e.g., 15-30 minutes) before adding the amine. This can help to consume the carboxylic acid quickly and minimize its decomposition.[5]

Cross-Coupling Reactions with BCP Carboxylic Acids

BCP carboxylic acids can also be used in cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form C-C bonds. These reactions often require activation of the carboxylic acid, sometimes through in-situ formation of a more reactive species.

Q3: I am attempting a Suzuki coupling with a BCP-containing boronic acid and an aryl halide, but the reaction is not working. What should I consider?

A3: While the BCP moiety is on the boronic acid partner in this case, issues can still arise. Carboxylic acid functional groups on either coupling partner in a Suzuki reaction can be problematic.[10]

  • Catalyst Deactivation: The carboxylate can coordinate to the palladium catalyst, leading to its deactivation.[10]

    • Solution 1: Change the Catalyst: If you are using a Pd(II) precatalyst like (dppf)PdCl2, consider switching to a Pd(0) source such as Pd(PPh3)4.[10]

    • Solution 2: Protect the Carboxylic Acid: Converting the carboxylic acid to an ester before the coupling reaction and then hydrolyzing it back to the acid post-coupling is a common and effective strategy.[10]

  • Base Selection: The choice of base is critical in Suzuki couplings.

    • Solution: For substrates with base-sensitive functional groups like esters, milder bases such as CsF, K3PO4, or K2CO3 are often preferred.[10] Ensure you use a sufficient excess of the base to neutralize the carboxylic acid proton if it is present.[10]

  • Solvent Effects: The solvent can significantly impact the outcome of a Suzuki reaction.[11][12][13]

    • Solution: A mixture of an organic solvent (e.g., toluene, dioxane) and water is common. For substrates with poor solubility in standard organic solvents, using a more polar solvent like DMF might be necessary.[10]

Q4: Can BCP carboxylic acids be used directly in Sonogashira couplings?

A4: Direct use of carboxylic acids in Sonogashira couplings is not traditional, as these reactions typically employ aryl halides or pseudohalides.[14][15] However, recent advancements have enabled the use of carboxylic acids as electrophilic partners through a decarbonylative pathway.[14][16][17][18]

  • Decarbonylative Sonogashira Coupling: This method involves the in-situ activation of the carboxylic acid to a mixed anhydride, followed by palladium-mediated decarbonylation to generate an aryl-palladium intermediate that then participates in the Sonogashira coupling.[14][17]

    • Key Reagents: A typical catalytic system for this transformation is Pd(OAc)2/Xantphos with pivalic anhydride (Piv2O) and a base like DMAP in a high-boiling solvent such as dioxane at elevated temperatures.[14][17]

Q5: Are there other ways to use BCP carboxylic acids in cross-coupling reactions?

A5: Yes, an increasingly popular strategy is to convert the BCP carboxylic acid into a redox-active ester (RAE), which can then participate in nickel-catalyzed cross-coupling reactions.[1] This approach is particularly useful for late-stage functionalization.[1]

  • Nickel-Catalyzed Decarboxylative Cross-Coupling:

    • The BCP carboxylic acid is first converted to a bench-stable N-(acyloxy)phthalimide redox-active ester.[1]

    • This RAE can then be coupled with (hetero)aryl bromides using a nickel catalyst under photoredox conditions.[1] This method avoids the need for pre-formed organometallic reagents.[1]

G cluster_0 BCP Carboxylic Acid Activation cluster_1 Reactive Intermediates cluster_2 Coupling Reactions A BCP-COOH B Activation A->B C BCP-COCl (Acid Chloride) B->C SOCl₂ or (COCl)₂ D BCP-RAE (Redox-Active Ester) B->D Steglich Esterification E BCP-Pd Intermediate (Decarbonylative) B->E Pd(OAc)₂/Xantphos, Piv₂O, DMAP F Amide Coupling C->F G Ni-catalyzed Cross-Coupling D->G H Sonogashira Coupling E->H

Caption: Activation pathways for BCP carboxylic acids in various coupling reactions.

Frequently Asked Questions (FAQs)

Q: Why are BCP carboxylic acids so unreactive?

A: The low reactivity is primarily due to the steric bulk of the three-dimensional BCP cage structure, which hinders the approach of reagents to the carboxylic acid group. Additionally, the high s-character of the BCP-carboxylate bond can slow the rate of processes like decarboxylation.[1]

Q: Can I use standard peptide coupling conditions for my BCP carboxylic acid?

A: While it's a reasonable starting point, you will likely need to optimize the conditions. Standard conditions may result in low yields. Be prepared to use more powerful coupling reagents, higher temperatures, and longer reaction times.[3][4]

Q: Is decarboxylation a common side reaction when heating BCP carboxylic acids?

A: Unwanted decarboxylation can occur, especially under harsh heating conditions.[19][20] However, in some modern cross-coupling methodologies, controlled decarboxylation is the key step to generate the reactive intermediate.[1][14][21] The reaction conditions will determine whether decarboxylation is a desired pathway or an unwanted side reaction.

Q: Are there any specific safety precautions I should take when working with these reactions?

A: Always follow standard laboratory safety procedures. When preparing acid chlorides with reagents like oxalyl chloride or thionyl chloride, work in a well-ventilated fume hood as they are corrosive and release toxic gases.[4] Photoredox reactions require appropriate shielding from the light source.

Detailed Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol is a robust starting point for coupling BCP carboxylic acids with amines.

  • Preparation: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the BCP carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Activation: Add N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to form the activated ester.[5]

  • Amine Addition: Add the amine (1.2 equivalents) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours. If the reaction is sluggish, consider heating to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash with saturated aqueous NaHCO3, water, and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Decarboxylative Cross-Coupling of a BCP Redox-Active Ester with an Aryl Bromide

This protocol is adapted from methodologies for the cross-coupling of BCP derivatives.[1]

  • Reaction Setup: To a flame-dried Schlenk tube, add the BCP redox-active ester (1.5 equivalents, 0.75 mmol), the aryl bromide (1.0 equivalent, 0.5 mmol), Ni(dtbbpy)Br2 (20 mol %, 0.10 mmol), and NaHCO3 (4.0 equivalents, 2.0 mmol).

  • Solvent Addition: Add dry, degassed N,N-dimethylacetamide (DMA) (5.0 mL).

  • Reaction Conditions: Irradiate the reaction mixture with visible light (e.g., blue LEDs) and stir at room temperature for 12-24 hours.

  • Work-up: After completion, dilute the reaction with diethyl ether and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over MgSO4, filter, and concentrate. Purify the residue by column chromatography.

References

  • Nickel-Catalyzed Decarboxylative Cross-Coupling of Bicyclo[1.1.1]pentyl Radicals Enabled by Electron Donor–Acceptor Complex Photoactivation - NIH. (URL: [Link])

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes | JACS Au. (URL: [Link])

  • Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02126D. (URL: [Link])

  • Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. (URL: [Link])

  • Recent Advances in Radical Coupling Reactions Directly Involving Bicyclo[1.1.1]pentane (BCP) | Request PDF - ResearchGate. (URL: [Link])

  • Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes - Macmillan Group - Princeton University. (URL: [Link])

  • Do carboxylic acids interfere with Suzukis? : r/OrganicChemistry - Reddit. (URL: [Link])

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (URL: [Link])

  • A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides - Organic Chemistry Portal. (URL: [Link])

  • Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles - The Royal Society of Chemistry. (URL: [Link])

  • Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed. (URL: [Link])

  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC - NIH. (URL: [Link])

  • Choosing amide coupling agent : r/Chempros - Reddit. (URL: [Link])

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC - NIH. (URL: [Link])

  • Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. (URL: [Link])

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (URL: [Link])

  • Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PMC - NIH. (URL: [Link])

  • BCP-Bpin and boronic acid synthesis by utilization of carboxylic acids as radical precursors … - ResearchGate. (URL: [Link])

  • Sonogashira coupling - Wikipedia. (URL: [Link])

  • Amide formation from carboxylic acid derivatives. (video) - Khan Academy. (URL: [Link])

  • US4230849A - Process for the activation of carboxylic acids - Google P
  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC - NIH. (URL: [Link])

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (URL: [Link])

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (URL: [Link])

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (URL: [Link])

  • Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PubMed - NIH. (URL: [Link])

  • Advancements in double decarboxylative coupling reactions of carboxylic acids - PMC - NIH. (URL: [Link])

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. (URL: [Link])

  • Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. (URL: [Link])

  • The syntheses of bicyclo[1.1.1]pentane‐1‐carboxylic acid (18) by A. C−H... - ResearchGate. (URL: [Link])

  • Decarboxylative C(sp2)–C(sp3) Cross-Coupling of Bicyclo[1.1.1]pentane and Cubane Carboxylic Acids Using a Nickel(II) Aryl Precatalyst | Organic Chemistry | ChemRxiv. (URL: [Link])

  • Decarboxylation of Carboxylic Acids - YouTube. (URL: [Link])

  • Decarboxylation - Organic Chemistry Portal. (URL: [Link])

  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis - The Royal Society of Chemistry. (URL: [Link])

  • Exploiting the sp2 character of bicyclo[1.1.1]pentyl radicals in the transition metal-free multi-component difunctionalization of [1.1.1]propellane - PMC - NIH. (URL: [Link])

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (URL: [Link])

Sources

Technical Support Center: Purification Strategies for Polar Bicyclo[1.1.1]pentane (BCP) Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Welcome to the technical support center for the purification of polar bicyclo[1.1.1]pentane (BCP) derivatives. As a rigid, three-dimensional bioisostere for phenyl rings and other cyclic systems, BCPs are of increasing importance in medicinal chemistry.[1][2] However, the introduction of polar functional groups (e.g., amines, carboxylic acids, alcohols) presents significant purification challenges that can impede discovery and development timelines.

This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will move beyond standard protocols to explain the underlying principles, helping you make informed decisions to overcome common purification hurdles.

Section 1: Initial Assessment & General Troubleshooting

This section addresses the preliminary steps and common issues encountered when beginning the purification of a polar BCP derivative.

FAQ 1: My polar BCP derivative is streaking badly on a standard silica gel TLC plate, even in highly polar solvent systems. What's happening and what should I do first?

Answer: Severe streaking or tailing on silica gel TLC is a classic indicator of strong, undesirable interactions between your polar analyte and the stationary phase. Standard silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. These silanols can strongly interact with polar functional groups, especially basic amines, leading to poor chromatographic performance.[3][4]

Causality:

  • For Basic BCPs (e.g., -NH2, -NHR): The basic nitrogen atom can be protonated by the acidic silanols, causing a strong ionic interaction that effectively "sticks" the compound to the silica.

  • For Acidic BCPs (e.g., -COOH): While less common, very strong hydrogen bonding between the carboxylic acid and silanols can also cause tailing.

  • For Highly Polar Neutral BCPs (e.g., -OH, amides): Multiple hydrogen bond donor/acceptor sites can lead to broad peaks and streaking.

Troubleshooting Workflow:

  • Assess Stability: Before optimizing chromatography, confirm your compound is not degrading on the silica. Spot your compound on a TLC plate, wait 10-15 minutes, and then elute it. If a new spot appears or the original spot smears into the baseline, degradation is likely.[4]

  • Modify the Mobile Phase:

    • For Basic Compounds: Add a small amount of a competitive base to your eluent to neutralize the acidic silanol sites. Start with 0.5-2% triethylamine (TEA) or 1-2% ammonium hydroxide in your mobile phase.[3][5] This masks the active sites, allowing your BCP to elute more cleanly.

    • For Acidic Compounds: Add 0.5-1% acetic acid or formic acid to the mobile phase. This helps to suppress the ionization of your carboxylic acid, reducing its interaction with the stationary phase.

  • Consider Alternative Stationary Phases: If mobile phase modification is insufficient, the problem lies with the fundamental incompatibility of your compound and silica. It's time to explore other options as detailed in the following sections.

Section 2: Advanced Chromatographic Strategies

When standard normal-phase chromatography fails, a change in methodology is required. This section details the most effective alternative strategies for purifying polar BCPs.

Decision Tree for Purification Strategy Selection

The choice of purification technique is dictated by the physicochemical properties of your BCP derivative. Use the following decision tree to guide your selection.

G cluster_start cluster_options cluster_solutions start What is the nature of your polar BCP? basic Basic (Amine) start->basic acidic Acidic (Carboxylic Acid) start->acidic neutral Neutral/Amide/Alcohol start->neutral chiral Chiral Mixture start->chiral sol_basic 1. Reverse-Phase HPLC (low pH) 2. Deactivated Silica (add TEA) 3. Alumina (Basic/Neutral) basic->sol_basic sol_acidic 1. Reverse-Phase HPLC (low pH) 2. Normal Phase (add AcOH/HCOOH) 3. Crystallization/Salt Formation acidic->sol_acidic sol_neutral 1. Reverse-Phase HPLC 2. Normal Phase (high % polar solvent) 3. Supercritical Fluid Chromatography (SFC) neutral->sol_neutral sol_chiral Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase chiral->sol_chiral caption Fig 1. Decision tree for selecting a BCP purification strategy.

FAQ 2: Normal-phase chromatography isn't working for my BCP-amine. What is the best alternative?

Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the premier technique for purifying polar and ionizable compounds like BCP-amines.[6][7] In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is polar (typically a mixture of water and acetonitrile or methanol).[6][8]

The Causality of Success in RP-HPLC: Retention is based on hydrophobic interactions. Polar compounds have minimal interaction with the non-polar stationary phase and elute quickly. By adjusting the mobile phase pH, you can control the ionization state of your BCP-amine.

Protocol: Reverse-Phase HPLC for a BCP-Amine

  • Column Selection: A C18-bonded silica column is the standard starting point.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: 0.1% Formic Acid or 0.1% TFA in Acetonitrile.

    • Rationale: Operating at a low pH (around 2.5-3.5) ensures that your basic BCP-amine is fully protonated (-NH3+). This makes it highly polar and minimizes interactions with any residual silanols on the stationary phase, leading to sharp, symmetrical peaks.[3]

  • Method Development:

    • Start with a scouting gradient (e.g., 5% to 95% Solvent B over 10-15 minutes).

    • Identify the elution time of your compound.

    • Optimize the gradient around this point to achieve separation from impurities.

  • Post-Purification: Collected fractions will contain acid. For acid-sensitive compounds, this can be removed by lyophilization (if using volatile acids like formic or acetic) or by passing the combined organic fractions through a basic resin or a simple bicarbonate wash.

FAQ 3: My BCP derivative is a carboxylic acid. How should I approach its purification?

Answer: BCP-carboxylic acids can be purified by either modified normal-phase or reverse-phase chromatography. However, non-chromatographic methods like crystallization are often highly effective and scalable.[9][10]

  • Reverse-Phase HPLC: This is the most reliable chromatographic method. Use the same protocol as for BCP-amines (FAQ 2), employing a low pH mobile phase (e.g., with 0.1% formic acid). The low pH keeps the carboxylic acid in its neutral, protonated (-COOH) state, which increases its hydrophobicity and retention on the C18 column, allowing for excellent separation from more polar impurities.[11]

  • Crystallization: If your BCP-dicarboxylic acid or a related derivative is a solid, crystallization is an excellent and often overlooked method for obtaining highly pure material on a large scale.[9][10]

    • Protocol: A reported method for purifying a BCP diketone precursor involves crystallization from a pentane:diethyl ether (2:1) mixture.[9][10] For polar acids, consider solvent systems like ethyl acetate/hexanes, methanol/water, or isopropanol.

    • Tip: If the free acid is difficult to crystallize, consider forming a salt (e.g., with sodium hydroxide or an amine like dicyclohexylamine) which may have better crystallization properties. The pure salt can then be re-acidified to recover the target compound.

FAQ 4: I need to separate enantiomers of my chiral polar BCP. What is the state-of-the-art technique?

Answer: Supercritical Fluid Chromatography (SFC) is the gold standard for chiral separations and is increasingly used for achiral purification of polar molecules as well.[12][13][14] SFC uses supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent (modifier) like methanol.[15]

Why SFC is Effective:

  • High Efficiency: The low viscosity of the supercritical fluid allows for faster separations and higher throughput compared to HPLC.[14]

  • Orthogonal Selectivity: SFC often provides different elution orders compared to RP-HPLC, making it a powerful tool for separating difficult-to-resolve impurities.

  • "Normal-Phase" Mode: SFC behaves like a normal-phase technique, making it suitable for polar compounds that are not well-retained in reverse-phase.

  • Chiral Excellence: A wide variety of chiral stationary phases (CSPs) are available for SFC, and it is the preferred method for enantiomer separation in the pharmaceutical industry.[12][13]

Workflow: Chiral SFC Screening

  • Column Screening: Screen your chiral BCP mixture on a panel of 4-6 different chiral stationary phases (e.g., polysaccharide-based columns like Chiralpak IA, IB, IC, etc.).

  • Modifier Screening: For each column, test different polar modifiers, typically methanol, ethanol, or isopropanol. Additives like diethylamine (for basic BCPs) or TFA (for acidic BCPs) can dramatically improve peak shape and resolution.

  • Optimization: Once baseline separation is achieved, optimize the gradient, flow rate, and back-pressure to shorten the run time for preparative-scale purification.

Section 3: Non-Chromatographic & Alternative Methods

Sometimes, the best approach is to avoid chromatography altogether or to modify the molecule to make purification easier.

FAQ 5: My BCP derivative is extremely polar and water-soluble, making both normal and reverse-phase chromatography difficult. Are there other options?

Answer: Yes. When chromatographic approaches are challenging, consider derivatization or crystallization.

  • Protecting Group Strategy:

    • Concept: Temporarily mask the polar functional group with a lipophilic protecting group. This makes the molecule less polar and significantly easier to purify using standard normal-phase silica gel chromatography.[5]

    • Example (for a BCP-amine): Protect the amine with a tert-butoxycarbonyl (Boc) group. The resulting Boc-protected BCP is much less polar and will behave well on silica gel. After purification, the Boc group can be cleanly removed with an acid (e.g., TFA in DCM).

    • Caveat: This adds two steps (protection/deprotection) to your synthesis, so it is best used when other methods have failed.[5]

  • Crystallization / Salt Formation:

    • As mentioned in FAQ 3, this is a powerful technique. Many polar compounds, especially those with acidic or basic handles, can be induced to crystallize, either as the free form or as a salt. This can sometimes provide material of >99% purity in a single step, bypassing chromatography entirely.[16]

Troubleshooting Summary Table
IssueProbable CauseRecommended Solution(s)
Streaking/Tailing on Silica Strong analyte-silica interaction (acid/base).Add modifier to eluent (TEA for bases, AcOH for acids); Switch to Reverse-Phase.[3][4]
Compound Stuck at Baseline Compound is too polar for the mobile phase.Use a more polar eluent (e.g., MeOH in DCM); Switch to Reverse-Phase HPLC or HILIC.[4][17]
Poor Resolution of Impurities Similar polarity between product and impurity.Switch to an orthogonal technique (e.g., from Normal-Phase to Reverse-Phase or SFC).
Compound Degradation Sensitivity to acidic silica gel.Deactivate silica with TEA; Use a neutral stationary phase like alumina; Use RP-HPLC.[3][4]
Difficulty Separating Enantiomers Lack of a chiral selector.Employ Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP).[12][13]
Extremely Water-Soluble BCP High density of polar functional groups.Consider derivatization to a less polar intermediate; Attempt crystallization or salt formation.[5]

Section 4: Final Purity Analysis

After purification, it is critical to confirm the purity and identity of your BCP derivative.

  • Orthogonal Analysis: Always assess final purity using a chromatographic method that is different from your purification method. If you purified by Reverse-Phase HPLC, analyze the final compound by SFC or an alternative RP-HPLC method (different column or mobile phase pH).

  • Standard Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). For chiral BCPs, confirm enantiomeric excess (ee) using a validated chiral SFC or HPLC method.

References

  • De Meijere, A., Messner, M., & Vill, V. (n.d.). Liquid Crystalline Bicyclo[1.1.1]pentane Derivatives. Taylor & Francis Online. Retrieved from [Link]

  • (n.d.). An Insight into Non‐Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold. mediaTUM. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PMC - PubMed Central. Retrieved from [Link]

  • (n.d.). Reversed-phase chromatography. Wikipedia. Retrieved from [Link]

  • (n.d.). Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Retrieved from [Link]

  • (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

  • Feng, Y., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. National Institutes of Health. Retrieved from [Link]

  • Feng, Y., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS. Retrieved from [Link]

  • Diaba, F., & Lledó, A. (2022). Enantioselective synthesis of chiral BCPs. PMC - PubMed Central. Retrieved from [Link]

  • Stepanovs, D., et al. (n.d.). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. Retrieved from [Link]

  • (n.d.). Polar Compounds. SIELC Technologies. Retrieved from [Link]

  • (2025). Reverse Phase Chromatography Techniques. Chrom Tech, Inc. Retrieved from [Link]

  • (2025). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Retrieved from [Link]

  • Hossain, M. A., et al. (2021). α-Cyclodextrin Encapsulation of Bicyclo[1.1.1]pentane Derivatives: A Storable Feedstock for Preparation of [1.1.1]Propellane. Synfacts. Retrieved from [Link]

  • (2023). Purification of strong polar and basic compounds. Reddit. Retrieved from [Link]

  • (n.d.). Supercritical Fluid Chromatography: Volume 1. De Gruyter. Retrieved from [Link]

  • Regalado, E. L., et al. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Novartis. Retrieved from [Link]

Sources

Technical Support Center: Functionalization of the Bicyclo[1.1.1]pentane (BCP) Core

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for bicyclo[1.1.1]pentane (BCP) core functionalization. The BCP motif is a highly valuable bioisostere for para-substituted arenes, alkynes, and tert-butyl groups in medicinal chemistry, often improving pharmacokinetic properties such as solubility and metabolic stability.[1][2][3] However, its unique, highly strained three-dimensional structure presents significant synthetic challenges.[4][5][6]

This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights, troubleshooting guides for common experimental hurdles, and detailed protocols to help you navigate the complexities of BCP chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the most common precursor for synthesizing functionalized BCPs, and what are the associated challenges?

A1: The most versatile and widely used precursor is [1.1.1]propellane . Its high strain energy (66.6 kcal mol⁻¹) facilitates ring-opening reactions, allowing for the installation of functional groups at the bridgehead positions.[1][7] The primary challenge with [1.1.1]propellane is its volatility and high reactivity, which makes it difficult to synthesize, store, and handle, especially on a large scale.[1][7] This often leads to undesired polymerization as a significant side reaction.[8] An alternative and more stable entry point is bicyclo[1.1.1]pentane-1,3-dicarboxylic acid , which can be synthesized on a large scale and subsequently modified.[3][9][10]

Q2: What are the main strategies for functionalizing the BCP core?

A2: There are three primary strategies, each with its own advantages and limitations:

  • Radical Addition to [1.1.1]Propellane: This is the most common method, where a radical adds to the central C1-C3 bond of propellane, generating a bridgehead BCP radical that can be trapped.[11] Modern photoredox catalysis has made this approach exceptionally mild and functional-group tolerant.[1][12]

  • Transition Metal-Catalyzed Cross-Coupling: This strategy is used to functionalize pre-formed BCPs bearing handles like iodides, boronic esters, or organozinc reagents.[7] Methods like iron-catalyzed Kumada, Suzuki, and Negishi couplings are effective for creating C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds.[7][13][14][15]

  • Direct C–H Functionalization: This is a more advanced but highly desirable strategy that modifies an existing C–H bond on the BCP core, avoiding the need for pre-functionalization.[1] Rhodium-catalyzed C–H insertion reactions have been developed, though they can be challenging and substrate-dependent.[4][16] Functionalizing the bridge C–H bonds is particularly difficult compared to the bridgehead positions.[5][17][18]

Q3: How can I confirm the successful functionalization of my BCP core?

A3: Standard spectroscopic techniques are essential.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool. The high symmetry of the BCP core often results in simple, characteristic spectra. Look for the appearance of signals corresponding to your new functional group and shifts in the signals of the BCP cage protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Infrared (IR) Spectroscopy: Useful for identifying the introduction of specific functional groups (e.g., C=O, O-H, N-H).[19]

  • Raman Spectroscopy: Particularly useful for characterizing carbon-based materials and can provide vibrational information about the BCP framework.[19][20]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Issue 1: Low Yields and Polymerization in Reactions with [1.1.1]Propellane

Q: My reaction of an alkyl halide with [1.1.1]propellane is giving very low yields of the desired product and a large amount of an insoluble white solid. What is happening and how can I fix it?

A: This is a classic problem caused by the competitive self-polymerization of [1.1.1]propellane to form [n]staffanes.[8] The BCP-radical intermediate, once formed, can react with another molecule of propellane instead of your desired radical acceptor or trapping agent.

Causality & Solution:

  • Concentration Control: The rate of polymerization is highly dependent on the concentration of [1.1.1]propellane.

    • Troubleshooting Step: Use a stock solution of [1.1.1]propellane and add it slowly (e.g., via syringe pump) to the reaction mixture containing your radical precursor and any catalysts. This keeps the instantaneous concentration of propellane low, favoring the desired intermolecular reaction over polymerization.

  • Inefficient Radical Trapping: If the trapping of the BCP-radical is slow, polymerization will dominate.

    • Troubleshooting Step: Ensure your radical trapping agent is efficient and present in a sufficient concentration. In photoredox-catalyzed atom transfer radical addition (ATRA), the alkyl halide itself is the trap. Ensure its concentration is adequate. For other reactions, consider using a more effective radical acceptor. For instance, di-tert-butyl azodicarboxylate has been shown to be an excellent radical acceptor that kinetically outcompetes oligomerization.[8]

  • Reaction Conditions: Temperature and initiation method play a crucial role.

    • Troubleshooting Step: Modern photoredox catalysis methods are often superior to older thermal or triethylborane-initiated methods because they operate under milder conditions, offering better control.[1][12] Ensure your light source is appropriate for your photocatalyst and that the reaction is properly degassed to remove oxygen, which can quench excited-state catalysts and participate in side reactions.

Issue 2: Failure or Low Conversion in Transition Metal-Catalyzed Cross-Coupling

Q: I am attempting a Suzuki coupling with a BCP-boronic ester and an aryl bromide, but I am seeing only starting material or trace product. What are the key parameters to optimize?

A: Cross-coupling reactions involving C(sp³) centers like BCPs are often more challenging than their C(sp²) counterparts. The success hinges on overcoming the hurdles of oxidative addition and reductive elimination involving the sterically demanding BCP group.

Causality & Solution:

  • Ligand Choice: The ligand is critical for stabilizing the metal center and facilitating the catalytic cycle.

    • Troubleshooting Step: For BCP couplings, bulky, electron-rich phosphine ligands are often required. Experiment with a panel of ligands such as cataCXium A, SPhos, or XPhos.[7] The choice can be highly substrate-dependent.

  • Catalyst and Pre-catalyst Activation: The active catalytic species may not be forming efficiently.

    • Troubleshooting Step: Ensure you are using a suitable palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃). Sometimes, using a pre-formed catalyst complex is more reliable. Also, consider alternative metals. Iron-catalyzed Kumada coupling of BCP-iodides with Grignard reagents is a robust and rapid alternative that uses a simple Fe(acac)₃/TMEDA system.[1]

  • Base and Solvent: The choice of base and solvent can dramatically affect reaction rates and yields.

    • Troubleshooting Step: Screen different bases (e.g., Cs₂CO₃, K₃PO₄, CsF) and solvent systems (e.g., dioxane, toluene, THF, often with water). For the Suzuki coupling of BCP boronic esters, a combination of Cs₂CO₃ and stoichiometric Cu₂O has been reported to be effective.[7]

Table 1: Recommended Starting Conditions for BCP Cross-Coupling Reactions
Coupling TypeBCP SubstrateCoupling PartnerCatalyst / LigandBase / AdditiveSolventReference
Suzuki BCP-Bpin(Hetero)aryl bromidePd(OAc)₂ / cataCXium ACs₂CO₃ / Cu₂ODioxane/H₂O[7]
Kumada BCP-Iodide(Hetero)aryl GrignardFe(acac)₃ / TMEDANoneTHF[1]
Negishi BCP-Organozinc(Hetero)aryl iodidePd(dba)₂ / SPhosNoneTHF[7]
Decarboxylative BCP-RAE*(Hetero)aryl bromideNiBr₂·diglyme / dtbbpyNone (Photochemical)Dioxane[14][15]

*RAE: Redox-Active Ester

Issue 3: Challenges with Direct C–H Functionalization

Q: I am trying to functionalize the bridge C–H bond of a monosubstituted BCP, but I am getting no reaction, a mixture of products, or fragmentation of the core. Why is this so difficult?

A: Direct C–H functionalization of the BCP core is challenging due to the high C–H bond strength and the inherent strain of the cage.[17] The bridge (secondary) C–H bonds are particularly inert.[5][18]

Causality & Solution:

  • Ring Strain and Fragmentation: The high strain energy means that reaction intermediates (e.g., carbocations) can easily lead to ring fragmentation rather than substitution.[4]

    • Troubleshooting Step: Use reaction conditions that avoid the formation of high-energy intermediates. Dirhodium-catalyzed reactions with donor/acceptor carbenes proceed via a concerted C–H insertion mechanism, which can preserve the integrity of the carbocyclic framework.[4][16]

  • Selectivity (Bridgehead vs. Bridge): The bridgehead (tertiary) C–H bonds are generally more reactive than the bridge (secondary) C–H bonds.

    • Troubleshooting Step: Achieving selectivity for the bridge position often requires a directing group or a specific catalytic system designed for secondary C–H bonds. Recent advances have used radical C–H abstraction strategies to generate bridge-substituted BCPs, but this remains a frontier in the field.[18] If your target allows, functionalizing the bridgehead C–H is often more straightforward.[1]

  • Catalyst Choice: The catalyst is paramount for success.

    • Troubleshooting Step: For enantioselective C–H functionalization, chiral dirhodium complexes like Rh₂(TCPTAD)₄ have proven effective.[4] Careful optimization of the catalyst and reaction conditions (solvent, temperature, addition rate of the diazo compound) is critical.[16]

Issue 4: Purification of BCP Derivatives

Q: My functionalized BCP product is very non-polar and co-elutes with byproducts on silica gel. How can I purify it effectively?

A: The rigid, hydrocarbon-rich nature of the BCP core makes many of its derivatives non-polar.

Causality & Solution:

  • Low Polarity: The BCP cage itself is essentially a compact alkane.

    • Troubleshooting Step:

      • Chromatography: Use a less polar solvent system (e.g., heptane/ethyl acetate or heptane/DCM). If co-elution is still an issue, consider reverse-phase chromatography (C18 silica) with solvent systems like acetonitrile/water or methanol/water.

      • Recrystallization: If your product is a solid, recrystallization is an excellent method for obtaining highly pure material. Screen various solvents (e.g., hexanes, ethanol, isopropanol) to find a system where your product has high solubility at high temperature and low solubility at low temperature.[21]

      • Distillation: For liquid products that are thermally stable, distillation under reduced pressure can be effective, especially if the boiling points of the product and impurities are significantly different.[21]

Key Experimental Protocols & Visualizations

Diagram 1: General Workflow for BCP Functionalization

This diagram outlines the decision-making process for selecting a synthetic strategy.

BCP_Functionalization_Workflow cluster_propellane [1.1.1]Propellane Routes cluster_prefunc Post-Functionalization Routes start Define Target BCP Molecule propellane Is [1.1.1]Propellane a viable starting material? start->propellane strategy Select Functionalization Strategy propellane->strategy Yes pre_func Start from pre-functionalized BCP (e.g., BCP-diacid, BCP-iodide) propellane->pre_func No (Handling/Scale issue) radical_add Radical Addition (e.g., Photoredox ATRA) strategy->radical_add Install C, N, S, or Halogen nucleophilic_open Nucleophilic Opening (e.g., Grignard) strategy->nucleophilic_open Form BCP-Organometallic end_node Synthesize & Purify Product radical_add->end_node cross_coupling Transition Metal Cross-Coupling (Suzuki, Kumada, etc.) nucleophilic_open->cross_coupling pre_func->cross_coupling BCP has handle (I, Br, Bpin) ch_func Direct C-H Functionalization pre_func->ch_func BCP has C-H bond to modify cross_coupling->end_node ch_func->end_node

Caption: Decision workflow for choosing a BCP functionalization strategy.

Diagram 2: Mechanism of Photoredox-Catalyzed ATRA

This diagram illustrates the catalytic cycle for the addition of an organic halide to [1.1.1]propellane.

Photoredox_ATRA cluster_cycle Photoredox Catalytic Cycle PC Photocatalyst (PC) PC_star PC* PC->PC_star Visible Light (hν) PC_reduced PC⁻ PC_star->PC_reduced SET R_radical R• PC_star->R_radical R-X PC_reduced->PC SET RX Organic Halide (R-X) BCP_radical BCP-R• R_radical->BCP_radical + Propellane X_anion X⁻ Propellane [1.1.1]Propellane Product Product (BCP-R-X) BCP_radical->Product + R-X Product->R_radical Chain Propagation

Caption: Photoredox cycle for Atom Transfer Radical Addition (ATRA) to propellane.

Protocol 1: Photoredox-Catalyzed Synthesis of a C-Substituted BCP-Iodide

This protocol is adapted from methodologies described by Anderson and others, providing a general route to valuable BCP building blocks.[1][12]

Materials:

  • Iridium photocatalyst (e.g., Ir{[dF(CF₃)ppy]₂(dtbbpy)}PF₆, 1-2 mol%)

  • Organic iodide (R-I, 1.0 equiv)

  • [1.1.1]Propellane solution in a suitable solvent (e.g., THF, ~0.4 M, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF, MeCN, or DMF)

  • Schlenk flask or vial with stir bar

  • Blue LED light source (e.g., 450 nm)

Procedure:

  • Setup: In a glovebox or under an inert atmosphere (N₂ or Ar), add the iridium photocatalyst and the organic iodide (R-I) to an oven-dried Schlenk flask.

  • Solvent Addition: Add the anhydrous, degassed solvent to dissolve the solids (typical concentration 0.05-0.1 M).

  • Degassing (Critical): If not in a glovebox, thoroughly degas the solution by three freeze-pump-thaw cycles to remove all traces of oxygen.

  • Addition of Propellane: Add the stock solution of [1.1.1]propellane to the reaction mixture at room temperature.

  • Irradiation: Place the flask approximately 5-10 cm from the blue LED light source and begin vigorous stirring. It is advisable to use a fan to keep the reaction temperature near ambient.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • Workup: Once the reaction is complete, concentrate the mixture in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) to isolate the desired 1-(R)-3-iodobicyclo[1.1.1]pentane product.

Self-Validation:

  • TLC/LC-MS: The disappearance of the starting organic iodide and the appearance of a new, typically less polar spot/peak corresponding to the product mass.

  • NMR: ¹H NMR should show characteristic signals for the BCP cage protons along with the signals for the 'R' group.

Protocol 2: Iron-Catalyzed Kumada Cross-Coupling of a BCP-Iodide

This protocol provides a rapid and efficient method for arylating BCP-iodides.[1]

Materials:

  • 1-(R)-3-iodobicyclo[1.1.1]pentane (1.0 equiv)

  • Aryl or heteroaryl Grignard reagent (e.g., Ar-MgBr, 1.2-1.5 equiv)

  • Iron(III) acetylacetonate (Fe(acac)₃, 5-10 mol%)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA, 5-10 mol%)

  • Anhydrous THF

  • Schlenk flask with stir bar

Procedure:

  • Setup: Under an inert atmosphere, add the BCP-iodide and Fe(acac)₃ to an oven-dried Schlenk flask.

  • Solvent and Ligand: Add anhydrous THF, followed by TMEDA via syringe. Stir to dissolve.

  • Grignard Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the Grignard reagent dropwise over 5-10 minutes. The solution will typically change color.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: The reaction is often very fast, reaching completion in 30-60 minutes. Monitor by TLC or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 1-(R)-3-(Aryl)bicyclo[1.1.1]pentane.

Self-Validation:

  • TLC/LC-MS: Complete consumption of the BCP-iodide.

  • NMR: Disappearance of the I-substituted BCP signals and appearance of aromatic signals from the newly installed group, along with characteristic shifts in the BCP cage proton signals.

References

  • Synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes by cross-coupling induced by transition metals – formation of C–C bonds. Organic & Biomolecular Chemistry (RSC Publishing).
  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.
  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. PMC.
  • Copper-mediated synthesis of drug-like bicyclopentanes. Macmillan Group - Princeton University.
  • Enantioselective C–H Functionalization of Bicyclo[1.1.1]pentanes. [No Source Found].
  • A General and Practical Route to Functionalized BCP-Heteroaryls Enabled by Photocatalytic Multicomponent Heteroarylation of [1.1.1]Propellane. PMC - NIH.
  • A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis. ACS Publications.
  • Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. ResearchGate.
  • Radical Multicomponent Carboamination of [1.1.1]Propellane. Journal of the American Chemical Society - ACS Publications.
  • Nickel-Catalyzed Decarboxylative Cross-Coupling of Bicyclo[1.1.1]pentyl Radicals Enabled by Electron Donor–Acceptor Complex Photoactivation. NIH.
  • The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers.
  • A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry - Chinese Chemical Society.
  • Evaluation of the optimization catalysts for C–H functionalization of... ResearchGate.
  • Dicarbofunctionalization of [1.1.1]Propellane Enabled by Nickel/Photoredox Dual Catalysis: One-Step Multicomponent Strategy for the Synthesis of BCP-Aryl Derivatives. Journal of the American Chemical Society.
  • Programmable late-stage functionalization of bridge-substituted bicyclo[1.1.1]pentane bis-boronates. PMC - NIH.
  • Nickel-Catalyzed Decarboxylative Cross-Coupling of Bicyclo[1.1.1]pentyl Radicals Enabled by Electron Donor–Acceptor Complex Photoactivation. Organic Letters - ACS Publications.
  • Novel Bicyclo[1.1.1]pentane (BCP) Fragments, their Roles, Preparation and the Challenges in Synthesis at Scale. Scientific Update.
  • Bridge functionalisation of bicyclo[1.1.1]pentane derivatives. [No Source Found].
  • Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. PMC - NIH.
  • a) Synthetic pathways to functionalize BCP bridgehead positions;... ResearchGate.
  • Spectroscopic Techniques for the Characterization of Polymer Nanocomposites: A Review. [No Source Found].
  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry - ACS Publications.
  • Significance, challenges and strategy for accessing multi-substituted... ResearchGate.
  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ResearchGate.
  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PMC - PubMed Central.
  • Spectroscopic and Microscopic Characterizations of Functionalized Carbon Nanostructures | Request PDF. ResearchGate.
  • Spectroscopic Characterization. Instituto de Nanociencia y Materiales de Aragón.
  • A Comprehensive Study on the Spectroscopic Characterization and Molecular Dynamics Simulation of Pristine and Functionalized Graphene Nanoplatelets for Gas Sensing Applications. arXiv.
  • Spectroscopic characterization of pristine and oxidized CBNPs. (a) C 1s... ResearchGate.
  • preventing side reactions during the functionalization of 4,8,12-Trioxatridecan-1-ol. Benchchem.

Sources

Technical Support Center: Synthesis of 1,3-Disubstituted Bicyclo[1.1.1]pentanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes (BCPs). This resource is designed for researchers, scientists, and professionals in drug development who are working with these unique molecular scaffolds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. As Senior Application Scientists, we have compiled this information based on both established literature and practical field experience to ensure you can navigate the complexities of BCP synthesis with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My radical reaction with [1.1.1]propellane is producing a significant amount of an insoluble white solid, and my desired product yield is low. What is happening and how can I fix it?

Answer:

This is a classic and frequently encountered issue in the radical-mediated synthesis of BCPs. The insoluble white solid is almost certainly poly-[1.1.1]propellane, also known as [n]staffane.[1][2] This occurs when the bicyclo[1.1.1]pentyl radical intermediate, formed after the initial radical adds to [1.1.1]propellane, reacts with another molecule of [1.1.1]propellane instead of the intended radical trap or chain transfer agent.[2][3] This chain reaction leads to the formation of oligomers and polymers.[1][2][4]

Causality:

The balance between the rate of the desired radical trapping/chain transfer and the rate of polymerization is critical. Polymerization becomes a dominant side reaction under several conditions:

  • High concentration of [1.1.1]propellane: A higher concentration of the propellane monomer increases the probability of the BCP radical intermediate reacting with it.

  • Low concentration or low reactivity of the trapping agent: If the concentration of your radical precursor (e.g., alkyl halide) or chain transfer agent is too low, or if its reaction with the BCP radical is slow, polymerization will be favored.[5]

  • Inefficient radical initiation: A slow or inconsistent generation of the initial radical can lead to localized regions of high propellane concentration relative to the active radical species.

Troubleshooting Protocol:

  • Control the Concentration of [1.1.1]Propellane:

    • Slow Addition: Instead of adding all the [1.1.1]propellane at once, add it slowly over the course of the reaction to maintain a low instantaneous concentration.

    • Use a Syringe Pump: For precise control, use a syringe pump to deliver the [1.1.1]propellane solution at a constant, slow rate.

  • Optimize the Stoichiometry of Reagents:

    • Increase the Excess of the Radical Precursor: Using a larger excess of the alkyl halide or other radical precursor can increase the likelihood of the BCP radical being trapped by it.

    • Consult Optimized Protocols: Many recent publications provide optimized ratios of reagents for specific reaction types. For example, multicomponent reactions often require careful balancing of all reactants to avoid side reactions.[6][7]

  • Enhance the Rate of Radical Trapping:

    • Choose a More Reactive Trapping Agent: If possible, select a radical precursor that leads to a faster chain transfer. For instance, alkyl iodides are generally more reactive than alkyl bromides in atom transfer radical addition (ATRA) reactions.

    • Consider Alternative Catalytic Systems: Photoredox catalysis can offer milder reaction conditions and better control over radical generation, which can suppress polymerization.[2][8] Triethylborane-initiated reactions are also known to be efficient.[8][9]

Visualizing the Competing Pathways:

The following diagram illustrates the desired reaction pathway versus the undesired polymerization side reaction.

G cluster_0 Desired Pathway cluster_1 Side Reaction: Polymerization Propellane [1.1.1]Propellane BCP_Radical BCP Radical Intermediate Propellane->BCP_Radical + R• Radical_X R• Product 1,3-Disubstituted BCP BCP_Radical->Product + R-X Radical_Trap R-X (Trap) BCP_Radical_poly BCP Radical Intermediate Dimer_Radical Dimer Radical BCP_Radical_poly->Dimer_Radical + [1.1.1]Propellane Propellane_poly [1.1.1]Propellane Staffane [n]Staffane (Polymer) Dimer_Radical->Staffane + (n-1) Propellane G Propellane [1.1.1]Propellane TransitionState [Transition State] Propellane->TransitionState Δ (Heat) Methylidenecyclobutene 3-Methylidenecyclobutene TransitionState->Methylidenecyclobutene

Caption: Thermal isomerization of [1.1.1]propellane.

Question 4: I am using 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) as a starting material, but my nucleophilic substitution reaction is not working. What are the key factors for success?

Answer:

While most BCP syntheses start from [1.1.1]propellane, the use of the bench-stable 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) is an increasingly popular alternative for certain transformations, particularly nucleophilic substitutions. [10][11]However, these reactions have specific requirements that differ from propellane chemistry.

Causality:

  • Nucleophile Strength: The reaction proceeds via nucleophilic attack on one of the bridgehead carbons. The success of the reaction is highly dependent on the nucleophilicity of the attacking species. While strong nucleophiles are generally effective, weaker nucleophiles may not react.

  • Formation of a BCP Cation: The mechanism can involve the formation of a BCP cation intermediate, which is generally unstable. [3]The reaction conditions must facilitate the trapping of this cation. Computational studies have shown that two molecules of a nucleophile may be involved in stabilizing this key intermediate. [11]* Solvent and Temperature: The choice of solvent and temperature can significantly impact the reaction rate and the stability of the intermediates.

Troubleshooting Protocol:

  • Choice of Nucleophile:

    • This method is well-suited for nucleophiles like pyridines, quinolines, isoquinolines, and pyrazoles. [10][11] * If your nucleophile is weak, consider if it can be activated or if an alternative synthetic route is more appropriate.

  • Optimize Reaction Conditions:

    • Excess Nucleophile: Using a significant excess of the nucleophile (e.g., 5 equivalents) can improve reaction rates and yields. [10] * Solvent Screening: Acetonitrile is a commonly used solvent for these reactions.

    • Temperature Control: Mild heating may be required, but excessive temperatures should be avoided to prevent decomposition.

  • Consider the Product: The products of these reactions are often salts (e.g., pyridinium salts), which may precipitate from the reaction mixture. Purification often involves simple trituration and filtration. [10]

References

  • [1.1.1]Propellane - Wikipedia. Wikipedia. [Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]

  • Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science (RSC Publishing). [Link]

  • Radical Multicomponent Carboamination of [1.1.1]Propellane. Journal of the American Chemical Society - ACS Publications. [Link]

  • Synthesis of 1,3-disubstituted bicyclo[1.1.0]butanes via directed bridgehead functionalization. Chemical Science (RSC Publishing) DOI:10.1039/D1SC01836A. [Link]

  • [1.1.1]Propellane - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen‐Substituted Bicyclo[1.1.1]pentanes. ResearchGate. [Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Semantic Scholar. [Link]

  • Synthesis of Sulfur-Substituted Bicyclo[1.1.1]pentanes by Iodo-sulfenylation of [1.1.1]Propellane. The University of Liverpool Repository. [Link]

  • Direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes. PubMed Central. [Link]

  • Synthesis of 1,3-disubstituted bicyclo-[1.1.1]-pentane (BCP) salts: arylsulfonium, arylpyridinium and arylammonium isosteres. ChemRxiv. [Link]

  • Optimization of synthesis of BCP 1. ResearchGate. [Link]

  • One step synthesis of unsymmetrical 1,3-disubstituted BCP ketones via nickel/photoredox-catalyzed [1.1.1]propellane multicomponent dicarbofunctionalization. PMC - NIH. [Link]

  • Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Synlett. [Link]

  • Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. NIH. [Link]

  • Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C–C, C–C Functionalization Reactions. Journal of the American Chemical Society. [Link]

  • A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry - Chinese Chemical Society. [Link]

  • Recent advances in the applications of [1.1.1]propellane in organic synthesis. Beilstein Journal of Organic Chemistry. [Link]

  • Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Compounds and methods based on [1.1.1]propellane.
  • Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Macmillan Group. [Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. PMC. [Link]

  • Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization. PMC. [Link]

  • Synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes by cross-coupling induced by transition metals – formation of C–C bonds. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes by cross-coupling induced by transition metals – formation of C–C bonds. ResearchGate. [Link]

  • Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Macmillan Group - Princeton University. [Link]

  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. Organic Syntheses Procedure. [Link]

  • A General and Practical Route to Diverse 1-(Difluoro)alkyl-3-aryl Bicyclo[1.1.1]pentanes Enabled by an Fe-Catalyzed Multicomponent Radical Cross-Coupling Reaction. PMC - NIH. [Link]

  • Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. ChemRxiv. [Link]

  • Accessing functionalised Bicyclo[1.1.1]pentanes via underutilised and novel synthetic pathways for hydrogen gas odorants and broader chemical applications. Loughborough University Research Repository. [Link]

Sources

Technical Support Center: Navigating Scalability in [1.1.1]Propellane-Based BCP Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [1.1.1]propellane-based synthesis of Bicyclo[1.1.1]pentane (BCP) scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging the unique properties of the BCP motif as a bioisostere for aromatic rings, alkynes, or tert-butyl groups in peptide-based therapeutics and other complex molecules.[1][2]

The synthesis of BCPs via the strain-release ring-opening of [1.1.1]propellane is a powerful but technically demanding process.[3][4] Scaling these reactions from milligram discovery to gram-scale production for preclinical studies introduces significant challenges. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these complexities, ensuring robust and scalable outcomes.

Part 1: FAQs on Core Concepts & Reagents

This section addresses fundamental questions regarding the starting materials and reaction principles.

Question 1: What is the primary safety and stability concern when working with [1.1.1]propellane, and how does this impact scalability?

Answer: The primary concern is the high strain energy of [1.1.1]propellane, which makes it exceptionally reactive and prone to exothermic polymerization. While its reactivity is key to BCP synthesis, it also presents a significant safety hazard, especially at scale.[5] The molecule has an "inverted" geometry at the bridgehead carbons, and this strain is readily released.[6]

  • Causality: Contact with air (oxygen), heat, or certain metals can initiate rapid, uncontrolled polymerization. This is not just a yield-loss issue; it can lead to a rapid increase in temperature and pressure within the reaction vessel, posing an explosion risk.

  • Scalability Insight: What is a manageable exotherm on a 1 mmol scale can become a serious safety incident on a 100 mmol scale. Direct scaling of batch reactions is often ill-advised. For larger scales, solutions of propellane must be handled under a strictly inert atmosphere (Argon or Nitrogen) and at low temperatures. We found that solutions of propellane in diethyl ether can be stored at -40 °C for several weeks with only a minor drop in concentration.[5]

Question 2: What are the main synthetic pathways for the ring-opening of [1.1.1]propellane, and how do I choose between them?

Answer: The two dominant pathways for functionalizing [1.1.1]propellane are radical additions and anionic (polar) additions.[1][4] The choice depends critically on the desired functionalization and the tolerance of your substrates.

  • Radical Additions: These are generally more common and versatile.[1] A radical (R•) adds to the central C-C bond to form a stable bridgehead BCP radical, which is then trapped. This pathway is often initiated by photoredox catalysis, radical initiators (e.g., triethylborane, AIBN), or thermal methods.[1][4][6] It exhibits excellent functional group tolerance.

  • Anionic Additions: This involves the addition of a nucleophile (e.g., organolithiums, Grignards) to propellane. These reactions often require harsher conditions, such as elevated temperatures in sealed tubes, which can present safety implications at scale.[1] They are generally less tolerant of sensitive functional groups compared to radical methods.

The preference for radical pathways is explained by the lower energy barrier for accommodating electron density inside the propellane cage compared to the more demanding anionic addition.[1]

Part 2: Troubleshooting Guide for BCP Core Synthesis

This section tackles common problems encountered during the crucial ring-opening reaction.

Problem 1: Low or inconsistent yield of the desired BCP product.

This is the most common issue, often stemming from multiple potential causes. Our troubleshooting workflow can help isolate the variable.

graph Troubleshooting_Low_Yield { graph [splines=ortho, nodesep=0.6, ranksep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, width=2, height=0.5]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="Low BCP Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Propellane [label="Propellane Degradation?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Initiation [label="Inefficient Initiation?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; SideReaction [label="Competing Side Reactions?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

Sol_Propellane1 [label="Titrate Propellane Solution\n(e.g., with thiophenol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Propellane2 [label="Use Freshly Prepared Solution\nor Store at < -20°C", fillcolor="#F1F3F4", fontcolor="#202124"];

Sol_Initiation1 [label="Check Initiator Quality/Age\n(e.g., AIBN, Et3B)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Initiation2 [label="Optimize Initiator Loading\n(Typically 5-10 mol%)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Initiation3 [label="Ensure Rigorous Degassing\n(Oxygen inhibits radical chains)", fillcolor="#F1F3F4", fontcolor="#202124"];

Sol_SideReaction1 [label="Lower Reaction Concentration\n(High dilution favors intramolecular steps)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_SideReaction2 [label="Check for Polymer Formation\n(Insoluble white precipitate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_SideReaction3 [label="Add Radical Trap Scavenger\n(If unwanted radical pathways occur)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections Start -> Propellane [label="Check Reagent"]; Start -> Initiation [label="Check Reaction\nConditions"]; Start -> SideReaction [label="Analyze Byproducts"];

Propellane -> Sol_Propellane1 [label="Yes"]; Propellane -> Sol_Propellane2 [label="Yes"];

Initiation -> Sol_Initiation1 [label="Yes"]; Initiation -> Sol_Initiation2 [label="Yes"]; Initiation -> Sol_Initiation3 [label="Yes"];

SideReaction -> Sol_SideReaction1 [label="Yes"]; SideReaction -> Sol_SideReaction2 [label="Yes"]; SideReaction -> Sol_SideReaction3 [label="Yes"]; }

Caption: Troubleshooting logic for low BCP yield.

Problem 2: My reaction generates a significant amount of white, insoluble precipitate (polymer).

Cause: This is the classic sign of [1.1.1]propellane polymerization, a common side reaction.[5] It occurs when the BCP bridgehead radical intermediate reacts with another molecule of propellane instead of your desired radical trap or chain transfer agent. This chain reaction leads to the formation of [n]staffanes, which are oligomers/polymers of BCP units.

Solutions:

  • Control Stoichiometry: Ensure your radical precursor/trap is present in sufficient concentration from the start of the reaction. For multicomponent reactions, slow addition of the propellane solution to a solution containing the other reagents can minimize its instantaneous concentration and disfavor polymerization.

  • Increase Trap Efficiency: Use a more efficient trapping agent. For example, in reactions designed to produce iodo-BCPs, a more reactive iodine source can increase the rate of trapping relative to polymerization.

  • Lower Temperature: While some initiation methods require heat, running the reaction at the lowest effective temperature can slow down the rate of polymerization relative to the desired product formation.

Problem 3: The purification of my BCP product is difficult, with significant loss of material on silica gel columns.

Cause: Many functionalized BCPs, particularly BCP-boronate esters, are highly sensitive to silica and alumina.[7] The Lewis acidic nature of standard chromatography stationary phases can cause decomposition or irreversible binding of the product.

Solutions:

  • Avoid Silica Gel Where Possible: If the product is sufficiently pure after workup, consider direct use or crystallization. For many reactions involving propellane, simple evaporation of the reaction mixture can yield products of >90% purity.[3]

  • Use Alternative Stationary Phases: Purification on C18-endcapped reversed-phase silica gel is often successful for sensitive BCP-boronates.[7]

  • Passivation: If silica gel must be used, pre-treating the column by flushing with a solvent containing a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) can neutralize acidic sites and improve recovery.

Part 3: Protocols and Data for Scalable Synthesis

Scaling up requires robust, well-defined protocols. Below are a representative protocol and comparative data to guide your process development.

Experimental Protocol: Gram-Scale Synthesis of a BCP-Iodide Building Block

This protocol is adapted from methodologies proven to be effective for generating versatile BCP intermediates suitable for further functionalization.[6]

Objective: To synthesize 1-iodo-3-phenylbicyclo[1.1.1]pentane.

Materials:

  • Iodobenzene (1.0 equiv)

  • [1.1.1]Propellane solution in Et₂O (approx. 0.5 M, 1.2 equiv)

  • Triethylborane (BEt₃), 1 M in hexanes (10 mol %)

  • Anhydrous toluene

  • Inert atmosphere glovebox or Schlenk line

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried round-bottom flask under an argon atmosphere, add anhydrous toluene (to achieve a final concentration of ~0.2 M).

  • Reagent Addition: Add iodobenzene to the toluene. Degas the solution thoroughly with argon for 15 minutes.

  • Initiation: Add triethylborane (10 mol %) to the solution via syringe.

  • Propellane Addition: Slowly add the [1.1.1]propellane solution (1.2 equiv) dropwise over 30 minutes using a syringe pump. A slight exotherm may be observed. Maintain the temperature below 25 °C with a water bath if necessary.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by TLC or GC-MS. The reaction is typically complete within 1-2 hours.

  • Workup: Once the reaction is complete, quench any remaining radicals by opening the flask to air for 10 minutes. Concentrate the mixture in vacuo.

  • Purification: The crude product can often be used directly. If purification is required, dissolve the residue in a minimal amount of hexane and pass it through a short plug of neutral alumina, eluting with hexane to remove baseline impurities. Evaporate the solvent to yield the product.

Data Table: Comparison of Initiation Methods for Radical BCP Synthesis
Initiation Method Typical Conditions Pros Cons Scalability Score References
Triethylborane (Et₃B) 5-10 mol%, Room Temp.Mild, metal-free, high functional group tolerance.Pyrophoric initiator requires careful handling.4/5[1]
Photoredox Catalysis Ir or Ru catalyst, Blue LEDExtremely mild, high chemoselectivity, enables complex transformations.Requires specialized photoreactor equipment; catalyst can be expensive.3/5 (Batch), 5/5 (Flow)[1][8]
Thermal (AIBN/Vazo) 10 mol%, 80-100 °CInexpensive, well-understood kinetics.Higher temperatures can promote polymerization and side reactions.3/5[4]
Electrochemical e-XAT processReagent-free activation, highly tunable, excellent functional group tolerance.Requires specialized electrochemical setup.4/5[9]

Part 4: From BCP Core to Peptide Analog: The Final Step

The BCP scaffolds you synthesize are not the final product but are key building blocks for creating 3D-rich peptide mimetics. The most common strategy is to synthesize symmetrically or asymmetrically disubstituted BCPs that can be incorporated into peptides using standard synthesis techniques.

Question 3: How do I incorporate a BCP core into a peptide sequence using Solid-Phase Peptide Synthesis (SPPS)?

Answer: You need to synthesize a BCP derivative with orthogonal protecting groups, such as BCP(Fmoc)-COOH or BCP(Boc)-COOH. A prime example is the synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which can be protected on one end (e.g., as a monomethyl ester) and activated on the other for coupling.[5]

graph SPPS_Workflow { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="Synthesize BCP-dicarboxylic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protect [label="Monoprotect one carboxyl group\n(e.g., as methyl ester)", fillcolor="#F1F3F4", fontcolor="#202124"]; Fmoc [label="Attach Fmoc-protected amino group\nto the other end (if needed)", fillcolor="#F1F3F4", fontcolor="#202124"]; SPPS_Ready [label="Fmoc-BCP-COOH Building Block", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; SPPS_Cycle [label="Incorporate into SPPS cycle:\n1. Deprotection (Piperidine)\n2. Coupling (HBTU/DIC)", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Final_Peptide [label="BCP-Containing Peptide", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections Start -> Protect; Protect -> SPPS_Ready [label="If dicarboxylic acid linker"]; Start -> Fmoc [label="If amino acid analog"]; Fmoc -> SPPS_Ready; SPPS_Ready -> SPPS_Cycle; SPPS_Cycle -> Final_Peptide; }

Caption: Workflow for preparing and using a BCP building block in SPPS.

This approach allows the rigid BCP core to be seamlessly integrated into a peptide chain, replacing a natural amino acid or acting as a linker to constrain the peptide's conformation, which can lead to improved metabolic stability and target affinity.[10][11] The late-stage incorporation of these BCP pharmacophores into peptides has been successfully demonstrated in both liquid- and solid-phase reactions, highlighting its significant potential for peptide drug development.[12]

References

  • Heinis, C., & Rutherford, T. (2021). Bicyclic Peptides as Next-Generation Therapeutics. PMC NIH. [Link]

  • Liskamp, R. M., et al. (2020). Common Challenges and Optimization Strategies in Cyclic Peptide Synthesis. Royal Society of Chemistry. [Link]

  • Rezapour, M., & Divsalar, A. (2019). Bicyclic Peptides: Types, Synthesis and Applications. e-Publications@Marquette. [Link]

  • Anderson, E. A., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]

  • Heinis, C., et al. (2020). Cyclization of peptides with two chemical bridges affords large scaffold diversities. Nature Chemistry. [Link]

  • Bicycle Therapeutics. (2024). Discovery and chemical optimisation of a Potent, Bi-cyclic (Bicycle®) Antimicrobial Inhibitor of Escherichia coli PBP3. bioRxiv. [Link]

  • Baran, P. S., et al. (2022). Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. PNAS. [Link]

  • Walsh, P. J., et al. (2021). Strain-release 2-azaallyl anion addition/borylation of [1.1.1]propellane: synthesis and functionalization of benzylamine bicyclo[1.1.1]pentyl boronates. RSC Publishing. [Link]

  • Zhang, X., et al. (2023). Synthesis of 1,3‐difunctionalized bicyclo[1.1.1]pentanes. ResearchGate. [Link]

  • Not found.
  • Kananovich, D. G., et al. (2019). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PubMed Central. [Link]

  • Baran, P. S., et al. (2021). Scalable Synthesis of 1-Bicyclo[1.1.1]pentylamine via a Hydrohydrazination Reaction. Science of Synthesis. [Link]

  • Brimble, M. A., et al. (2018). Problems in the Synthesis of Cyclic Peptides Through Use of the Dmab Protecting Group. ResearchGate. [Link]

  • Liu, T., et al. (2023). Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane. PMC NIH. [Link]

  • Duarte, F., & Anderson, E. A. (2020). Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization. RSC Publishing. [Link]

  • Anderson Group. Small Rings. Ed Anderson Group Website. [Link]

  • Not found.
  • Molander, G. A., et al. (2022). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. [Link]

  • Not found.
  • Not found.
  • Wu, J., et al. (2021). Recent advances in the applications of [1.1.1]-propellane in organic synthesis. ResearchGate. [Link]

  • Wu, J., et al. (2021). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Chinese Chemical Letters. [Link]

  • Szeimies, G., et al. (2018). Alkyl and Aryl Thiol Addition to [1.1.1]Propellane: Scope and Limitations of a Fast Conjugation Reaction. SciSpace. [Link]

  • Not found.
  • Kim, J., et al. (2023). Isosteric 3D Bicyclo[1.1.1]Pentane (BCP) Core-Based Lipids for mRNA Delivery and CRISPR/Cas Gene Editing. National Institutes of Health. [Link]

Sources

Technical Support Center: Enhancing the Efficiency of C-H Functionalization on Bicyclic [2.2.1] Piperidinyl (BCP) Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for C-H functionalization on Bicyclic [2.2.1] Piperidinyl (BCP) scaffolds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for this advanced synthetic methodology. BCP scaffolds, such as the 2-azabicyclo[2.2.1]heptane core, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structure. Direct C-H functionalization offers a streamlined approach to their derivatization, enabling rapid exploration of chemical space. This resource synthesizes field-proven insights and mechanistic understanding to help you navigate the complexities of these reactions.

Core Principles: Understanding the "Why" in BCP C-H Functionalization

The direct functionalization of C-H bonds on saturated nitrogen heterocycles like BCP scaffolds is a formidable challenge due to the inherent inertness of sp³ C-H bonds.[1] Success hinges on overcoming this inertia and controlling regioselectivity. The most common and effective strategy involves transition-metal catalysis, predominantly with palladium, coupled with a directing group (DG).[2][3][4]

The directing group, typically attached to the nitrogen of the BCP scaffold, serves to chelate the metal catalyst, bringing it into close proximity to a specific C-H bond. This intramolecular delivery of the catalyst dramatically lowers the activation energy for C-H bond cleavage and dictates the site of functionalization.[2][3]

A prevalent catalytic cycle involves a Pd(II)/Pd(IV) manifold. The key steps are:

  • Coordination: The directing group on the BCP substrate coordinates to the Pd(II) catalyst.

  • C-H Activation: The palladium center activates a nearby C-H bond, often through a concerted metalation-deprotonation (CMD) pathway, forming a cyclometalated intermediate.[5][6]

  • Oxidative Addition: An aryl halide or other coupling partner undergoes oxidative addition to the palladacycle, forming a Pd(IV) intermediate.[7][8][9][10]

  • Reductive Elimination: The desired C-C or C-heteroatom bond is formed through reductive elimination from the Pd(IV) center, releasing the functionalized product and regenerating a Pd(II) species to continue the catalytic cycle.

Understanding this fundamental mechanism is crucial for rational troubleshooting and optimization.

Troubleshooting Guide

This section addresses common issues encountered during the C-H functionalization of BCP scaffolds in a question-and-answer format.

Question 1: My reaction shows low or no conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer:

Low or no yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst Deactivation: Palladium catalysts can be sensitive and prone to deactivation.

    • Cause: The buildup of halide ions (e.g., iodide) during the reaction can lead to the formation of inactive palladium species.[2] Catalyst precipitation can also occur.

    • Solution:

      • Ligand Addition: The addition of specific ligands, such as 2-picolinic acid or 2-quinaldic acid, has been shown to dramatically improve reactivity by preventing catalyst decomposition.[11] These ligands can help to recover the active catalyst from precipitated forms.

      • Base and Additives: Ensure the base (e.g., K₂CO₃) is of high quality and anhydrous. Additives like pivalic acid can act as a proton shuttle and facilitate the C-H activation step, improving overall efficiency.[12][13][14]

  • Inefficient C-H Activation: The C-H bond may not be effectively cleaved.

    • Cause: The directing group may not be optimal for the specific C-H bond you are targeting. The reaction temperature may also be insufficient.

    • Solution:

      • Directing Group Optimization: The choice of directing group is critical. For saturated N-heterocycles, aminoquinoline (AQ) amides and the more recently developed 4-dimethylamine-8-aminoquinoline (DMAQ) amides have proven effective.[2][3] The DMAQ directing group has been shown to accelerate the reaction rate by promoting the turnover-limiting reductive elimination step.[2]

      • Temperature Screening: C-H activation often requires elevated temperatures. A systematic screen of reaction temperatures (e.g., 100-150 °C) can help identify the optimal conditions.

  • Poor Reagent Quality:

    • Cause: Starting materials, solvents, and reagents may contain impurities that poison the catalyst or lead to side reactions.

    • Solution: Ensure all reagents are pure and solvents are anhydrous. Degassing the reaction mixture to remove oxygen is also a good practice, as oxygen can contribute to catalyst deactivation.

Question 2: I am observing a mixture of regioisomers. How can I improve the regioselectivity of my reaction?

Answer:

Controlling regioselectivity is paramount in C-H functionalization.[15][16]

  • Directing Group is Key:

    • Cause: The directing group is the primary determinant of regioselectivity. If you are not seeing functionalization at the desired position, the directing group may be guiding the catalyst to an alternative C-H bond.

    • Solution:

      • Strategic Placement: The point of attachment and the length and rigidity of the linker between the BCP nitrogen and the chelating moiety of the directing group are crucial. For achieving transannular functionalization in azabicycloalkanes, the directing group must facilitate a conformation that brings a distal C-H bond into proximity with the palladium center.[11]

      • Consider Different Directing Groups: If a particular directing group is not providing the desired selectivity, consider alternatives. For example, while pyridine-based directing groups are common, for some applications, a different chelating unit might be necessary.

  • Inherent Substrate Reactivity:

    • Cause: In some cases, electronic or steric factors within the BCP scaffold itself may favor activation of one C-H bond over another, even with a directing group.

    • Solution: While more challenging to overcome, understanding the inherent reactivity of your substrate can be aided by computational studies. In some instances, modifying the substrate by introducing blocking groups can disfavor functionalization at undesired positions.

Question 3: My reaction works, but I am seeing significant side product formation. What are the common side reactions and how can I mitigate them?

Answer:

Side reactions can compete with the desired C-H functionalization pathway.

  • Homocoupling of the Aryl Halide:

    • Cause: The aryl halide can react with itself to form a biaryl species.

    • Solution: This is often an indication that the C-H activation step is slow. Optimizing the directing group, temperature, and additives to favor the intramolecular C-H activation pathway can help to suppress this side reaction.

  • Dehydrogenation:

    • Cause: In some cases, particularly with certain ligands and substrates, a transannular C-H dehydrogenation can occur, leading to the formation of an unsaturated product.[11]

    • Solution: Careful selection of the ligand and reaction conditions is crucial. If dehydrogenation is a persistent issue, screening different palladium sources and ligands may be necessary.

  • Protecting Group Effects:

    • Cause: The choice of nitrogen protecting group can significantly influence the reaction's outcome.[17][18] Some protecting groups may be unstable under the reaction conditions or may interfere with the catalytic cycle.

    • Solution: If using a protecting group on the BCP nitrogen in conjunction with a directing group, ensure it is stable to the reaction conditions. Electron-withdrawing protecting groups can sometimes deactivate the system, while bulky groups may sterically hinder the desired transformation.

Frequently Asked Questions (FAQs)

Q: What is the best palladium precursor to use?

A: Pd(OAc)₂ is a commonly used and effective palladium precursor for these reactions. It is generally stable and readily available.

Q: Is an inert atmosphere always necessary?

A: Yes, it is highly recommended to perform these reactions under an inert atmosphere (e.g., argon or nitrogen). This helps to prevent oxidation and deactivation of the palladium catalyst.

Q: How do I choose the right solvent?

A: The choice of solvent can be critical. High-boiling polar aprotic solvents like DMF, DMAc, or NMP are often used. However, the optimal solvent can be substrate-dependent, and screening a few options is advisable.

Q: Can I use aryl bromides or chlorides instead of aryl iodides?

A: Aryl iodides are generally the most reactive coupling partners due to the weaker C-I bond, making them a good starting point for optimization. Aryl bromides can also be used, but may require more forcing conditions or a more active catalyst system. Aryl chlorides are the most challenging to activate.

Q: How can I remove the directing group after the reaction?

A: The ability to remove the directing group is crucial for the synthetic utility of this methodology. Several methods have been developed for the cleavage of common directing groups like the aminoquinoline amide. Mild conditions for directing group removal are available, allowing access to the corresponding amides, acids, esters, and alcohols.[3]

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for C-H Arylation of a 2-Azabicyclo[2.2.1]heptane Scaffold
ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ (5-10 mol%)Commonly used and effective precursor.
Ligand 2-Picolinic Acid (10-20 mol%)Prevents catalyst deactivation and improves yield.[11]
Directing Group DMAQ-amideEnhanced reactivity compared to standard AQ-amide.[2]
Arylating Agent Aryl Iodide (1.5-2.0 equiv.)Highly reactive coupling partner.
Base K₂CO₃ (2.0 equiv.)Inexpensive and effective base.[3]
Additive Pivalic Acid (0.5 equiv.)Acts as a proton shuttle to facilitate C-H activation.[12][13][14]
Solvent Toluene or DioxaneCommon solvents for these transformations.
Temperature 120-140 °CC-H activation often requires elevated temperatures.
Atmosphere Argon or NitrogenPrevents catalyst deactivation.
General Experimental Protocol for C-H Arylation
  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the BCP substrate with the attached directing group (1.0 equiv.), Pd(OAc)₂ (0.05 equiv.), and 2-picolinic acid (0.10 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add the aryl iodide (1.5 equiv.), K₂CO₃ (2.0 equiv.), and pivalic acid (0.5 equiv.).

  • Add the anhydrous solvent via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Process

C-H Functionalization Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start BCP Substrate with DG reagents Pd(OAc)₂, Ligand, Aryl Halide, Base, Additive reaction Heat under Inert Atmosphere (12-24h) start->reaction solvent Anhydrous Solvent quench Cool and Dilute reaction->quench filter Filter through Celite quench->filter extract Aqueous Wash filter->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end_node Functionalized BCP Product purify->end_node

Caption: A generalized experimental workflow for a palladium-catalyzed C-H functionalization reaction on a BCP scaffold.

Troubleshooting Decision Tree for Low Yield

G decision decision action action start Low Yield Observed decision1 decision1 start->decision1 Check Reagent Quality action1 Purify Starting Materials, Use Anhydrous Solvents decision1->action1 Impurities Found decision2 Is Catalyst Precipitating? decision1->decision2 Reagents are Pure action2 Add Ligand (e.g., 2-Picolinic Acid) decision2->action2 Yes decision3 Optimize Reaction Conditions? decision2->decision3 No action3 Increase Temperature, Screen Solvents, Increase Reaction Time decision3->action3 Yes action4 Re-evaluate Directing Group Strategy decision3->action4 No Improvement

Caption: A logical flowchart for troubleshooting low-yield C-H functionalization reactions.

References

  • Role of Lewis acid additives in a palladium catalyzed directed C–H functionalization reaction of benzohydroxamic acid to isoxazolone. Organic & Biomolecular Chemistry. [Link]

  • Functionalization of the alicyclic skeleton of epibatidine: synthesis and nicotinic acetylcholine receptor binding affinities of epibatidine analogues. Organic & Biomolecular Chemistry. [Link]

  • Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design. ResearchGate. [Link]

  • Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. ACS Publications. [Link]

  • Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design. Journal of the American Chemical Society. [Link]

  • Second-Generation Palladium Catalyst System for the Transannular C–H Functionalization of Azabicycloalkanes. NIH. [Link]

  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. NIH. [Link]

  • Phosphine-Free, Palladium-Catalyzed Arylation of Heterocycles through C H Bond Activation with Pivalic Acid as a Cocatalyst. ResearchGate. [Link]

  • Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. UVIC. [Link]

  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. [Link]

  • Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ElectronicsAndBooks. [Link]

  • Photocatalytic C−H Functionalization of Nitrogen Heterocycles Mediated by a Redox Active Protecting Group. ResearchGate. [Link]

  • On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis. [Link]

  • EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW. NIH. [Link]

  • synthesis of an epibatidine analogue by Carroll et al.[19]. ResearchGate. [Link]

  • Synthesis of 1-substituted epibatidine analogues and their in vitro and in vivo evaluation as α4β2 nicotinic acetylcholine receptor ligands. RSC Publishing. [Link]

  • Approaches to α-functionalization of piperidines by C H... ResearchGate. [Link]

  • Piperidines via C-H Activation: An Efficient Route to a Ubiquitous Pharmacophore. Grantome. [Link]

  • A) Building a regiochemical model for the direct CH functionalization... ResearchGate. [Link]

  • Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. ACS Publications. [Link]

  • A comprehensive overview on directing groups applied in metal catalyzed CH functionaliz
  • Palladium-catalyzed enantioselective C-H functionalization via C-H palladation. Cell. [Link]

  • Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation. ACS Publications. [Link]

  • Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines. NIH. [Link]

  • Understanding the origin of regioselectivity in the model reaction. ResearchGate. [Link]

  • Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. ACS Publications. [Link]

  • Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. ResearchGate. [Link]

  • Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. Chemical Communications. [Link]

  • Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold. MDPI. [Link]

  • Epibatidine: A Promising Natural Alkaloid in Health. MDPI. [Link]

  • Photocatalytic CH Functionalization of Nitrogen Heterocycles Mediated by a Redox Active Protecting Group. CONICET. [Link]

  • Effect of the nitrogen protecting group on reactivity and enantioselectivity as described in[20]. ResearchGate. [Link]

  • Efficient synthesis of multiple C–H bond functionalized unprotected alicyclic amines. Nature Communications. [Link]

  • Recent Advances in C–H Functionalization. The Journal of Organic Chemistry. [Link]

  • Targeted Derivatization of Medicines via Novel C–H... Unknown Source.
  • Reactions of satur
  • Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter's Approach. PubMed Central. [Link]

  • Recent Advances in Saturated N-Heterocycle C–H Bond Functionalization for Alkylated N-Heterocycle Synthesis. ResearchGate. [Link]

  • Saturated nitrogen heterocycles by intramolecular CH amin
  • Different approaches for regioselective naphthalene functionalization.. ResearchGate. [Link]

  • Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. [Link]

  • (PDF) 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. ResearchGate. [Link]

  • Catalytic enantioselective synthesis of functionalized tropanes reveals novel inhibitors of hedgehog signaling. PubMed. [Link]

  • meisenheimer and other rearrangements of n-oxides. Semantic Scholar. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a compelling bioisostere for para-substituted phenyl rings. Its rigid, three-dimensional structure offers a unique vector for substituent placement, often leading to improved metabolic stability and solubility of drug candidates.[1][2] However, the strained nature of the BCP cage presents a unique challenge in structural elucidation, particularly in the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) nuclear magnetic resonance (NMR) signals. This guide provides an in-depth analysis and comparison of the NMR spectroscopic data for 3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid, offering field-proven insights into the experimental choices and interpretation of its spectral features.

The Uniqueness of the BCP Scaffold: An NMR Perspective

The high degree of ring strain and unusual bonding geometry in BCP derivatives significantly influence their NMR spectra. Unlike flexible aliphatic systems, the rigid BCP framework locks protons and carbons into fixed spatial arrangements, leading to distinct and often counter-intuitive chemical shifts and coupling constants. The bridgehead carbons and protons are in close proximity, and the bridge methylene protons exhibit unique through-space interactions. Understanding these fundamental principles is paramount for accurate spectral assignment.

Experimental Protocol: Acquiring High-Fidelity NMR Data

A self-validating NMR analysis begins with meticulous data acquisition. The following protocol is recommended for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds.[3][4][5][6] For compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be an effective alternative.[4][7]

  • Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.

NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve optimal signal dispersion.[3][4][5][6]

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

  • ¹³C NMR:

    • Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be necessary.

    • Typical spectral width: -10 to 220 ppm.

  • 2D NMR (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

¹H and ¹³C NMR Spectral Assignment for this compound

The structural rigidity of this compound leads to a deceptively simple yet informative NMR spectrum. The key to accurate assignment lies in understanding the influence of the electron-withdrawing carboxylic acid group and the electron-donating methyl group on the chemical environment of the BCP cage.

Below is a detailed assignment of the ¹H and ¹³C NMR signals for this compound, with comparative data from related BCP derivatives to provide context.

Table 1: ¹H and ¹³C NMR Data for this compound and Related Compounds.

Compound Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Reference
This compound -COOH~12 (broad s)~171-175[7]
Bridgehead (C1)-45.41[7]
Bridgehead (C3)-36.47[7]
Bridge (CH₂)2.05 (s, 6H)54.31[7]
Methyl (CH₃)1.17-1.27 (s, 3H)17.35[7]
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid Bridge (CH₂)2.31 (s)54.3[4][6]
Bridgehead-45.8[4][6]
(3-methylbicyclo[1.1.1]pentan-1-yl)methanol Bridge (CH₂)1.56 (s, 6H)50.38[7]
Bridgehead (C1)-39.67[7]
Bridgehead (C3)-36.66[7]
Methyl (CH₃)1.16 (s, 3H)18.48[7]

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Analysis and Interpretation: The "Why" Behind the Shifts

¹H NMR Spectrum:

  • Bridge Protons (CH₂): The most striking feature of the ¹H NMR spectrum is the singlet at approximately 2.05 ppm, integrating to six protons.[7] This signal corresponds to the three equivalent methylene bridges of the BCP cage. The magnetic equivalence of these protons is a direct consequence of the molecule's symmetry. In substituted BCPs, these protons often appear as a sharp singlet, a characteristic feature of this scaffold.

  • Methyl Protons (CH₃): The methyl group attached to the C3 bridgehead carbon gives rise to a singlet around 1.17-1.27 ppm.[7] Its upfield shift relative to the bridge protons is expected for a methyl group on an sp³-hybridized carbon.

  • Carboxylic Acid Proton (COOH): The acidic proton of the carboxylic acid group is typically observed as a broad singlet far downfield, often above 10 ppm. Its chemical shift is highly dependent on concentration and solvent.

¹³C NMR Spectrum:

  • Carbonyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the range of 171-175 ppm.[7]

  • Bridge Carbons (CH₂): The three equivalent methylene bridge carbons resonate around 54.31 ppm.[7] This downfield shift, compared to typical alkanes, is a hallmark of the strained BCP system.

  • Bridgehead Carbons (C1 and C3): The two bridgehead carbons are non-equivalent due to the different substituents. The bridgehead carbon attached to the electron-withdrawing carboxylic acid group (C1) is more deshielded and appears at a higher chemical shift (around 45.41 ppm) compared to the bridgehead carbon bearing the methyl group (C3), which resonates at approximately 36.47 ppm.[7]

  • Methyl Carbon (CH₃): The methyl carbon appears at the most upfield position, around 17.35 ppm, which is typical for an alkyl group.[7]

Visualizing the Structure and NMR Correlations

To further aid in the understanding of the NMR data, graphical representations of the molecular structure and key NMR correlations are invaluable.

Figure 1: Molecular structure of this compound with key ¹³C chemical shifts.

NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis H1_NMR 1D ¹H NMR Assign_Protons Assign ¹H Signals H1_NMR->Assign_Protons C13_NMR 1D ¹³C NMR Assign_Carbons Assign ¹³C Signals C13_NMR->Assign_Carbons COSY 2D COSY Correlate Correlate with 2D Data COSY->Correlate ¹H-¹H coupling HSQC 2D HSQC HSQC->Correlate ¹J(C,H) coupling HMBC 2D HMBC HMBC->Correlate ⁿJ(C,H) coupling Assign_Protons->Correlate Assign_Carbons->Correlate Final_Structure Final Structure Confirmation Correlate->Final_Structure

Figure 2: Recommended workflow for unambiguous NMR assignment.

Comparative Analysis with Other BCP Derivatives

The chemical shifts observed for this compound are consistent with trends seen in other BCP derivatives. For instance, in bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, the bridge protons appear at a slightly more downfield position (2.31 ppm) due to the presence of two electron-withdrawing carboxylic acid groups.[4][6] Conversely, in (3-methylbicyclo[1.1.1]pentan-1-yl)methanol, where one carboxylic acid is reduced to a less electron-withdrawing alcohol, the bridge protons are shifted upfield to 1.56 ppm.[7] These comparisons provide a self-validating system for our assignments and highlight the predictable electronic effects of substituents on the BCP core.

Conclusion

The NMR spectroscopic analysis of this compound, while seemingly straightforward, offers a valuable case study into the unique electronic and structural properties of the BCP scaffold. By employing a systematic approach to data acquisition and a comparative analysis with related structures, researchers can confidently assign the ¹H and ¹³C NMR spectra of this and other BCP derivatives. This foundational understanding is critical for the successful incorporation of these valuable building blocks into novel drug candidates and advanced materials.

References

  • MDPI. 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Available from: [Link]

  • Supporting Information for A Continuous Flow Synthesis of [1.1.1]Propellane Enabling Rapid Access to Bicyclo[1.1.1]pentane Derivatives. Available from: [Link]

  • Stepan, A. F., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Organic Process Research & Development, 25(7), 1672-1682. Available from: [Link]

  • Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 12(1), 111-117. Available from: [Link]

  • ResearchGate. Figure S7. 1 H-NMR spectrum of bicyclo[1.1.1]pentane-1,3-diylbis(diphenylmethanol) (13) in CDCl3. Available from: [Link]

  • Lu, Y., et al. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Arkivoc, 2023(ii), 202312003. Available from: [Link]

  • Stepan, A. F., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ACS Publications. Available from: [Link]

Sources

A Comparative Guide to the Structural Elucidation of 3-Methyl-BCP Containing Molecules: X-ray Crystallography and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for rigid scaffolds like bicyclo[1.1.1]pentane (BCP), which have gained significant attention as bioisosteres for phenyl rings in drug design.[1] The introduction of substituents, such as a methyl group at the 3-position of the BCP core, can significantly influence the molecule's conformation, packing in the solid state, and ultimately its biological activity. This guide provides an in-depth comparison of X-ray crystal structure analysis with alternative techniques for the characterization of 3-methyl-BCP containing molecules, supported by experimental data and field-proven insights.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline compound.[2] It provides an unambiguous depiction of atomic positions, bond lengths, bond angles, and stereochemistry. For rigid molecules like those containing a 3-methyl-BCP moiety, SCXRD offers unparalleled detail, revealing the precise geometry of the strained ring system and the orientation of the methyl group.

A search of the Cambridge Structural Database (CSD) for high-quality structures of 1,3-disubstituted BCPs reveals key geometric parameters that are critical for understanding the molecular architecture.[3] These parameters, such as the inter-bridgehead distance and the angles of the substituents relative to the cage, provide a baseline for what can be expected for a 3-methyl-BCP derivative.

Causality in Experimental Design: Why SCXRD is Powerful for BCPs

The rigidity of the BCP core is a double-edged sword. While it reduces conformational complexity, making it an attractive scaffold in medicinal chemistry, it also imparts significant strain. SCXRD is uniquely suited to precisely measure the consequences of this strain on bond lengths and angles, which can deviate from ideal values. This empirical data is invaluable for computational modeling and understanding the molecule's energetic landscape.

Experimental Workflow: From Powder to Structure

The journey from a synthesized 3-methyl-BCP containing molecule to its crystal structure is a multi-step process that demands precision and patience.

X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination Synthesis & Purification Synthesis & High Purity (>95%) Purification Crystal Growth Crystallization Screening (Vapor diffusion, slow evaporation) Synthesis & Purification->Crystal Growth Crystal Mounting Crystal Selection & Mounting Crystal Growth->Crystal Mounting X-ray Diffraction Diffraction Data Collection Crystal Mounting->X-ray Diffraction Data Processing Integration & Scaling of Diffraction Data X-ray Diffraction->Data Processing Structure Solution Phase Problem Solution Data Processing->Structure Solution Structure Refinement Refinement of Atomic Parameters Structure Solution->Structure Refinement Validation Structural Validation & Analysis Structure Refinement->Validation

Caption: Workflow for X-ray Crystal Structure Analysis.

Detailed Protocol: Crystallization of a 3-Methyl-BCP Derivative

Obtaining high-quality single crystals is often the most challenging step.[2] The following is a generalized protocol based on common techniques for small organic molecules.

  • Material Purity: Start with the highest purity material (>95%). Impurities can inhibit crystallization or be incorporated into the crystal lattice, leading to poor diffraction quality.

  • Solvent Screening: Dissolve the 3-methyl-BCP derivative in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol) to near saturation at room temperature or with gentle heating.

  • Crystallization Methods:

    • Slow Evaporation: Filter the saturated solution into a clean vial, cover with a perforated cap or parafilm, and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that has a reservoir of a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, inducing crystallization.

  • Crystal Harvesting: Once suitable crystals have formed (typically >0.1 mm in all dimensions), carefully remove them from the mother liquor using a loop and mount them on the goniometer of the diffractometer.

Powerful Alternatives: NMR Spectroscopy and Mass Spectrometry

While SCXRD provides the ultimate structural detail, it is not always feasible, primarily due to the difficulty in obtaining suitable crystals. In such cases, and for routine characterization, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C). For 3-methyl-BCP derivatives, NMR is crucial for confirming the presence of the BCP core and the methyl group, and for establishing connectivity through the analysis of chemical shifts and coupling constants.

¹H NMR: The high symmetry of the BCP cage often leads to simple, yet characteristic, ¹H NMR spectra. For a 1,3-disubstituted BCP, the six bridgehead protons typically appear as a singlet. The methyl group in a 3-methyl-BCP derivative would also present as a distinct singlet. For instance, in 3-methylbicyclo[1.1.1]pentane-1-carboxamide, the six BCP protons appear as a singlet at 1.73 ppm, and the methyl protons as a singlet at 1.11 ppm.[4]

¹³C NMR: The ¹³C NMR spectrum is also informative. The quaternary bridgehead carbons and the methylene carbons of the BCP core give rise to characteristic signals. In 1-(3-methylbicyclo[1.1.1]-pentan-1-yl)ethenone, the BCP carbons appear at 52.37 ppm (bridgehead C), 43.98 ppm (bridgehead C-CH3), and 35.51 ppm (CH2).[4]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns. For 3-methyl-BCP derivatives, high-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. Electron ionization (EI) or chemical ionization (CI) can be used to induce fragmentation, which may provide clues about the connectivity of the molecule.[4]

Head-to-Head Comparison: Choosing the Right Tool

The selection of an analytical technique depends on the specific research question, the amount of sample available, and the physical state of the material.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Provided Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packingConnectivity, chemical environment of atoms, solution-state conformationMolecular weight, elemental composition, structural fragments
Sample Requirements High-quality single crystal (typically >0.1 mm)Soluble sample (mg quantities)Small sample amount (µg to ng)
State of Matter Solid (crystalline)SolutionSolid or solution
Key Advantage Unambiguous and highly detailed structural informationProvides data on dynamics in solution; non-destructiveHigh sensitivity and accuracy in mass determination
Key Limitation Requires well-diffracting single crystals, which can be difficult to obtainProvides an average structure in solution; less precise for bond lengths/angles than SCXRDDoes not provide a complete 3D structure; interpretation of fragmentation can be complex

Logical Framework for Structural Analysis

The decision-making process for the structural elucidation of a novel 3-methyl-BCP containing molecule can be visualized as follows:

Analytical Technique Selection Start Novel 3-Methyl-BCP Compound Synthesized Purity Assess Purity (e.g., LC-MS, NMR) Start->Purity Initial_Characterization Initial Structural Confirmation (¹H & ¹³C NMR, HRMS) Purity->Initial_Characterization Crystal_Question Is a definitive 3D structure required? Initial_Characterization->Crystal_Question Crystallization Attempt Crystallization Crystal_Question->Crystallization Yes Further_Studies Proceed with further biological/material studies Crystal_Question->Further_Studies No Crystal_Success Successful? Crystallization->Crystal_Success SCXRD Perform Single-Crystal X-ray Diffraction Crystal_Success->SCXRD Yes NMR_Studies Advanced NMR Studies (NOESY, etc.) for conformational analysis Crystal_Success->NMR_Studies No SCXRD->Further_Studies NMR_Studies->Further_Studies

Caption: Decision workflow for selecting an analytical technique.

Conclusion

For the definitive structural elucidation of 3-methyl-BCP containing molecules, single-crystal X-ray diffraction is the gold standard, providing unparalleled atomic-level detail. However, its reliance on high-quality crystals makes it a non-routine technique. NMR spectroscopy and mass spectrometry are essential and more readily accessible alternatives that provide crucial information for initial characterization and for instances where crystallization is unsuccessful. A synergistic approach, employing all three techniques, offers the most comprehensive understanding of these fascinating and medicinally important molecules, from their fundamental connectivity to their precise three-dimensional architecture.

References

  • Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. (URL not available)
  • Bicyclo[1.1.1]pentane Embedded in Porphyrinoids. (URL not available)
  • Synthesis and Applications of Highly Functionalized 1-Halo-3-Substituted Bicyclo[1.1.1]pentanes. (URL not available)
  • Bicyclo [1.1.1] pentane1 ^ + ^^^. +. (URL not available)
  • 3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid | C7H10O2 | CID 10441711 - PubChem. [Link]

  • (PDF) Bicyclo[1.1.1]pentane Embedded in Porphyrinoids - ResearchGate. [Link]

  • Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C C, C–C Functionalization Reactions | Journal of the American Chemical Society. [Link]

  • This compound - PubChemLite. [Link]

  • Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts - NIH. [Link]

  • Synthesis, Characterization and X-Ray Crystal Structure of 3-Methyl-4-oxo-7-phenyl- 4,7-dihydrothieno[2,3-b]pyridine-2-carboxyxl - SciSpace. [Link]

  • Rapid access to 3-substituted bicyclo[1.1.1]pentanes - Macmillan Group. [Link]

  • Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation - ACS Publications. [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC - PubMed Central. [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine - MDPI. [Link]

  • Synthesis and X-ray structure of 3-(4-methyl phenyl)-2-(4-biphenyl)-1,3-thiazolidin-4-one. [Link]

  • Accessing functionalised Bicyclo[1.1.1]pentanes via underutilised and novel synthetic pathways for hydrogen gas odorants and bro - Loughborough University Research Repository. [Link]

  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light - ChemRxiv. [Link]

  • A radical strategy to the synthesis of bicyclo[1.1.1]pentyl C-glycosides - PMC - NIH. [Link]

  • 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid - ResearchGate. [Link]

  • Design, synthesis, X-ray studies, and biological evaluation of novel BACE1 inhibitors with bicyclic isoxazoline carboxamides as the P3 ligand - PubMed Central. [Link]

  • Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis | Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI. [Link]

Sources

Escaping Flatland: A Comparative Guide to Bicyclo[1.1.1]pentane (BCP) vs. para-Substituted Phenyl Rings in Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of modern drug discovery, medicinal chemists are perpetually engaged in a multi-parameter optimization challenge. The goal is to design molecules that not only exhibit potent and selective activity against a biological target but also possess the requisite physicochemical properties—solubility, permeability, metabolic stability—to become effective medicines. For decades, the phenyl ring has been a ubiquitous scaffold, a reliable building block in the pharmacopeia. However, its planarity and lipophilicity often contribute to liabilities such as poor solubility and susceptibility to oxidative metabolism.[1][2]

This guide delves into a now-established strategy to mitigate these issues: the "escape from flatland," which involves replacing planar aromatic rings with three-dimensional, saturated bioisosteres.[2][3] We will provide an in-depth, data-supported comparison of the bicyclo[1.1.1]pentane (BCP) core, a rigid non-classical bioisostere, against its traditional counterpart, the para-substituted phenyl ring, specifically within the context of enzyme inhibitor design.

The Rationale: Why Replace a Phenyl Ring?

The decision to replace a phenyl ring is driven by the need to improve a compound's drug-like properties while preserving its interaction with the target enzyme.[2] Phenyl rings, while valuable for their rigid scaffolding and potential for π-π stacking interactions, often introduce challenges:

  • Metabolic Liability: The aromatic C-H bonds are susceptible to oxidation by cytochrome P450 enzymes, often leading to rapid metabolic clearance.[1]

  • Poor Solubility: The flat, lipophilic nature of the phenyl ring can decrease aqueous solubility, a critical factor for oral bioavailability.[4]

  • High Lipophilicity: An excess of aromatic rings (high aromatic ring count) can lead to high lipophilicity, which is associated with non-specific binding, toxicity, and poor pharmacokinetic profiles.[5]

BCP emerges as an elegant solution. As a saturated, rigid, three-dimensional structure, it can mimic the geometry of a para-substituted phenyl ring—acting as a rigid spacer—while fundamentally altering the molecule's character from flat and greasy to more spherical and less lipophilic.[6]

cluster_0 Bioisosteric Replacement Rationale Lead Lead Compound (Phenyl-Containing) Liabilities Identified Liabilities: - Poor Solubility - High Metabolic Clearance - High Lipophilicity Lead->Liabilities Profiling Strategy Strategy: 'Escape from Flatland' Liabilities->Strategy Isostere Select Bioisostere: Bicyclo[1.1.1]pentane (BCP) Strategy->Isostere Synthesis Synthesize BCP Analog Isostere->Synthesis Test Comparative Testing: (Potency, PK/PD, PhysChem) Synthesis->Test Test->Lead Iterate Design Optimized Optimized Candidate Test->Optimized Improved Profile

Caption: Workflow for bioisosteric replacement of a phenyl ring with BCP.

Physicochemical Properties: A Head-to-Head Comparison

The substitution of a planar phenyl ring with a rigid, 3D BCP scaffold fundamentally alters a molecule's physicochemical properties, often leading to a superior developability profile.[2]

Propertypara-Substituted Phenyl RingBicyclo[1.1.1]pentane (BCP)Rationale & Impact
Geometry Planar (2D), sp² hybridizedThree-dimensional (3D), sp³ hybridizedBCP increases the fraction of sp³ carbons (Fsp³), a key descriptor for drug-likeness. This 3D shape can improve solubility by disrupting crystal packing and reduce non-specific binding.[7]
Dimensions C1-C4 distance: ~2.8 ÅBridgehead C1-C3 distance: ~1.8 ÅWhile shorter, the BCP core effectively mimics the vector and rigidity of a para-phenyl spacer, preserving key interactions with the target enzyme.
Lipophilicity (cLogP) HigherLowerBCP is inherently less lipophilic than a phenyl ring. Replacing a fluorophenyl ring with a BCP moiety can dramatically reduce lipophilicity (cLogP) by almost two orders of magnitude.[8]
Aqueous Solubility Generally LowerSignificantly HigherThe increased polarity and 3D structure of BCP disrupt planar stacking and improve solvation, often leading to a dramatic increase in aqueous solubility.[4][6]
Metabolic Stability Susceptible to aromatic oxidationHighly stableThe sp³ C-H bonds in the rigid BCP cage are less susceptible to metabolic attack by P450 enzymes, typically improving metabolic stability and reducing clearance.[1][7]
Synthetic Access Well-established, vast toolkitMore challenging, but rapidly evolvingWhile historically a challenge, practical, scalable syntheses of BCP building blocks are now available, making its incorporation into drug candidates more routine.[5][9]

Case Study: γ-Secretase Inhibitors for Alzheimer's Disease

A landmark example validating the BCP-for-phenyl swap is Pfizer's work on the γ-secretase inhibitor BMS-708,163.[5][6] γ-secretase is a key enzyme in the production of amyloid-β peptides associated with Alzheimer's disease. The original inhibitor contained a central para-substituted fluorophenyl ring and suffered from poor aqueous solubility.

By replacing this ring with a BCP moiety, researchers developed an analog that not only retained the potent enzyme inhibition but also demonstrated a vastly superior pharmaceutical profile.[3]

Table 1: Comparative Performance Data of γ-Secretase Inhibitors

ParameterPhenyl Analog (BMS-708,163)BCP AnalogFold Improvement
Enzyme Potency (IC₅₀) EquipotentEquipotent~1x
Thermodynamic Aq. Solubility (pH 7.4) LowSignificantly Higher32.7x
Passive Permeability (PAMPA) ModerateSignificantly HigherSignificant ↑
Oral Bioavailability (Mouse Cₘₐₓ) Baseline~4-fold Higher~4x
Oral Bioavailability (Mouse AUC) Baseline~4-fold Higher~4x

Data synthesized from Stepan et al., J. Med. Chem. 2012.[3][5]

The causality is clear: the BCP analog's improved solubility and permeability directly translated into superior oral absorption and exposure in vivo, transforming a challenging lead into a more viable drug candidate.[3][5] This work provides a compelling case for the broader application of BCP as a phenyl group replacement where aromatic ring count impacts overall drug-likeness.[5]

Case Study: Lp-PLA₂ Inhibitors for Atherosclerosis

Another instructive example comes from the development of inhibitors for lipoprotein-associated phospholipase A₂ (Lp-PLA₂), a target for treating atherosclerosis. The known inhibitor darapladib is highly potent but also highly lipophilic. Researchers replaced a key phenyl ring with a BCP moiety to improve its physicochemical profile.[10]

Table 2: Comparative Performance Data of Lp-PLA₂ Inhibitors

ParameterPhenyl Analog (Darapladib-like)BCP AnalogChange/Difference
Enzyme Potency (pIC₅₀) 10.29.9Maintained High Potency
Lipophilicity (ChromLogD₇.₄) 6.37.0Increased
Kinetic Solubility (µM) 8749.3x Improvement
Thermodynamic Solubility (FaSSIF, µg/mL) 399>1000>2.5x Improvement

Data synthesized from reports on darapladib analogs.[7][10]

In this instance, the BCP isostere was well-tolerated, maintaining high potency.[10] Crucially, it delivered a more than 9-fold increase in kinetic solubility.[7] This demonstrates the utility of the BCP as a phenyl bioisostere for improving key drug-like properties, even in highly lipophilic chemical spaces.[10]

Experimental Protocols & Methodologies

To ensure scientific integrity, the protocols used for comparison must be robust and self-validating. Below are generalized, step-by-step methodologies for the key experiments required for a comparative study.

Synthesis of BCP-Containing Analogs (General Workflow)

The synthesis of BCP-containing building blocks has become more accessible, with most routes originating from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[5]

Objective: To replace a para-substituted phenyl ring in a lead molecule with a 1,3-disubstituted BCP core.

Step-by-Step Methodology:

  • Precursor Synthesis: Synthesize a key BCP building block, such as monoprotected bicyclo[1.1.1]pentane-1,3-dicarboxylic acid or bicyclo[1.1.1]pentan-1-amine. Scalable protocols for these precursors have been published.[5]

  • Disconnection Strategy: Identify the amide or C-C bond linking the phenyl ring to the rest of the inhibitor. Plan the synthesis to couple the corresponding BCP building block at this position.

  • Coupling Reaction:

    • For an amide bond , use standard peptide coupling reagents (e.g., HATU, HOBt) to couple a BCP-carboxylic acid with an amine fragment of the parent molecule (or vice versa).

    • For a C-C bond , use modern cross-coupling reactions. Decarboxylative cross-coupling methods are particularly effective for linking BCP-carboxylic acids to aryl halides.[11]

  • Purification: Purify the final compound using flash column chromatography followed by preparative HPLC to ensure high purity (>95%) for biological and physicochemical testing.

  • Characterization: Confirm the structure and identity of the final BCP analog using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Enzyme Inhibition Assay

Objective: To determine and compare the potency (IC₅₀) of the phenyl- and BCP-containing inhibitors against the target enzyme.

Materials:

  • Purified target enzyme[12]

  • Enzyme substrate and any required cofactors (e.g., ATP, NADH)[12]

  • Assay buffer (optimized for pH and ionic strength)[12]

  • Test compounds (phenyl and BCP analogs) dissolved in DMSO

  • Microplate reader (spectrophotometer, fluorometer, or luminometer)[12]

  • 96- or 384-well plates[12]

Step-by-Step Methodology:

  • Prepare Reagents: Prepare serial dilutions of the test compounds in assay buffer. A typical starting concentration is 100 µM, diluted in 10 steps with a 1:3 dilution factor. Prepare enzyme and substrate solutions at appropriate concentrations (typically 2x the final desired concentration). For competitive inhibitors, the substrate concentration should be at or below its Michaelis-Menten constant (Kₘ).[13]

  • Enzyme/Inhibitor Pre-incubation: Add a fixed volume of enzyme solution to each well of the microplate. Add an equal volume of the serially diluted inhibitor solutions (and a DMSO vehicle control) to the wells. Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes at room temperature to allow for binding equilibrium to be reached.[12]

  • Initiate Reaction: Start the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.[12]

  • Monitor Reaction: Immediately place the plate in the microplate reader and monitor the formation of product over time (kinetic read) or after a fixed incubation period (endpoint read). Ensure the reaction velocity is in the linear range.[12][14]

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Normalize the data by setting the uninhibited control (DMSO only) as 100% activity and a no-enzyme control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value for each compound.[13]

Kinetic Aqueous Solubility Assay

Objective: To compare the solubility of the phenyl and BCP analogs under non-equilibrium conditions, which is relevant for early drug discovery.[2]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a high-concentration stock solution of each compound in DMSO (e.g., 10 mM).

  • Dilution: Add a small volume (e.g., 2 µL) of the DMSO stock to a larger volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate. This creates a high nominal concentration (e.g., 100 µM) and induces precipitation of insoluble compound.

  • Incubation & Separation: Shake the plate for 1-2 hours at room temperature to allow for equilibration. Separate the precipitated solid from the saturated solution by filtration or centrifugation.

  • Quantification: Analyze the concentration of the compound remaining in the filtrate/supernatant using LC-MS/MS or UV spectroscopy, by comparing against a standard curve prepared in the same buffer/DMSO mixture. The measured concentration is the kinetic solubility.

cluster_1 Experimental Workflow for Comparative Analysis Synthesis Synthesis of Matched Pair (Phenyl vs. BCP Analog) Potency In Vitro Enzyme Assay (Determine IC₅₀) Synthesis->Potency PhysChem Physicochemical Profiling - Kinetic Solubility - Permeability (PAMPA) Potency->PhysChem ADME In Vitro ADME - Microsomal Stability (Metabolic Clearance) PhysChem->ADME InVivo In Vivo Pharmacokinetics (PK) (Oral Dosing in Mice) (Determine Cₘₐₓ, AUC) ADME->InVivo If profile is promising Decision Data Analysis & Go/No-Go Decision InVivo->Decision

Caption: A typical experimental workflow for comparing BCP and phenyl analogs.

Conclusion and Future Outlook

The strategic replacement of a para-substituted phenyl ring with a bicyclo[1.1.1]pentane moiety is a powerful and validated tactic in modern medicinal chemistry.[6] While not a universal panacea—the utility of this swap must be evaluated on a case-by-case basis, especially if specific aromatic interactions like π-stacking are critical for potency—the evidence is compelling. In numerous cases, this bioisosteric substitution maintains or minimally affects enzyme inhibitory activity while dramatically improving key pharmaceutical properties, including aqueous solubility, metabolic stability, and oral bioavailability.[3]

As synthetic routes to novel BCP-containing building blocks continue to expand, the routine application of this "molecular-Lego" strategy will undoubtedly grow, enabling the development of next-generation drug candidates with superior, more developable profiles.[1] For researchers facing challenges with flat, aromatic-rich inhibitors, exploring the third dimension with BCP is no longer a novelty but a prudent and data-driven design choice.

References

  • Stepan, A. F., et al. Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry (2012), 55 (7), 3414-3424. Available from: [Link]

  • Mykhailiuk, P. K. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry (2021), 86(14), 9747-9754. Available from: [Link]

  • Wasinska, M., et al. Synthesis of Bicyclo[1.1.1]Pentane Z-Substituted Enamides, Enol Ethers, and Vinyl Sulfides Using Iodine (III) Reagents. Angewandte Chemie International Edition (2022). Available from: [Link]

  • Zhang, X., et al. Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimization. Future Medicinal Chemistry (2022). Available from: [Link]

  • Matulis, D. A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal (2021), 50(3-4), 345-352. Available from: [Link]

  • Gianatassio, R., et al. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences (2021), 118(48). Available from: [Link]

  • Nortcliffe, A., et al. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters (2016). Available from: [Link]

  • ResearchGate. Pharmacokinetic parameters of BCP following i.v. injection at doses of... (n.d.). Available from: [Link]

  • Nortcliffe, A., et al. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters (2016), 7(12), 1238-1243. Available from: [Link]

  • Stepan, A. F., et al. Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. ResearchGate (2012). Available from: [Link]

  • Im, S., et al. Pharmacokinetics and the Dermal Absorption of Bromochlorophene, a Cosmetic Preservative Ingredient, in Rats. Pharmaceutics (2022). Available from: [Link]

  • Yang, Z., et al. Physicochemical characterization and pharmacokinetics evaluation of β-caryophyllene/β-cyclodextrin inclusion complex. International Journal of Pharmaceutics (2013), 450(1-2), 246-53. Available from: [Link]

  • ResearchGate. Beta-caryophyllene (BCP) plasma concentration time profile after a... (n.d.). Available from: [Link]

  • ResearchGate. Average plasma concentration-time profiles of BCP vs. time obtained... (n.d.). Available from: [Link]

  • Mykhailiuk, P. K. Fluoro-bicyclo[1.1.1]pentanes. ChemRxiv (2022). Available from: [Link]

  • Wagner, T., et al. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry (2021). Available from: [Link]

  • West, A., et al. Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry (2020), 63(22), 13851-13864. Available from: [Link]

  • National Center for Biotechnology Information. Basics of Enzymatic Assays for HTS. In: Assay Guidance Manual. (2012). Available from: [Link]

  • National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes. In: Assay Guidance Manual. (2012). Available from: [Link]

  • ResearchGate. Investigation of a [1.1.1]bicyclopentane as a phenyl replacement within an LpPLA 2 inhibitor. (2016). Available from: [Link]

  • Gacias, M., et al. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy. Cancer Cell (2015). Available from: [Link]

  • Lasko, L. M., et al. Discovery of a Potent and Selective Covalent p300/CBP Inhibitor. ACS Medicinal Chemistry Letters (2020). Available from: [Link]

  • Fabbro, D., et al. Structural determinants of PERK inhibitor potency and selectivity. The FEBS Journal (2010). Available from: [Link]

  • ResearchGate. Comprehensive Characterization of BTK Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Non-covalent Mechanistic Signatures. (n.d.). Available from: [Link]

  • Yu, B., et al. Discovery of Highly Potent, Selective, and Orally Efficacious p300/CBP Histone Acetyltransferases Inhibitors. Journal of Medicinal Chemistry (2020), 63(3), 1337-1360. Available from: [Link]

Sources

Validating Bicyclo[1.1.1]pentane (BCP) as a Bioisostere for the tert-Butyl Group: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for molecules with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. Medicinal chemists continually seek to refine lead compounds, often by employing the strategy of bioisosterism—the substitution of one chemical group for another with similar physical or chemical properties to enhance desired biological or physicochemical characteristics without drastically altering the chemical structure. The tert-butyl group, a bulky, lipophilic, and metabolically robust moiety, is a mainstay for sterically shielding susceptible parts of a molecule from metabolic enzymes. However, its significant contribution to a molecule's lipophilicity can often lead to poor solubility and other undesirable properties.

This guide provides an in-depth comparison of bicyclo[1.1.1]pentane (BCP) as a modern, three-dimensional bioisostere for the tert-butyl group.[1][2][3] We will explore the nuanced differences in their physicochemical properties, supported by experimental data, and provide a framework for researchers to decide when this strategic replacement can unlock superior drug-like properties.

I. Structural and Physicochemical Properties: A Head-to-Head Comparison

At first glance, the rigid, propeller-shaped BCP and the freely rotating tert-butyl group may seem structurally distinct. However, their utility as bioisosteres stems from their comparable steric bulk and the similar spatial vectors they project for substituents.[4] The key differences, and indeed the advantages of BCP, lie in their fundamental physicochemical properties.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Structural relationship between tert-butyl and BCP.

A. Lipophilicity and Solubility: Escaping Molecular Obesity

A primary driver for replacing a tert-butyl group is to mitigate high lipophilicity, a common hurdle in drug development that can lead to poor solubility, high plasma protein binding, and off-target toxicity. BCP, despite being a hydrocarbon, is significantly less lipophilic than a tert-butyl group.[3] This is attributed to its rigid, compact structure and higher fraction of sp³-hybridized carbons (Fsp³), a feature increasingly correlated with improved developability.[5]

The practical consequence of lower lipophilicity is a dramatic improvement in aqueous solubility. Multiple case studies have demonstrated that replacing a tert-butyl or a similarly lipophilic phenyl group with a BCP moiety can boost solubility by orders of magnitude.[6][7][8][9][10]

Propertytert-Butyl AnalogueBCP AnalogueFold ImprovementReference Compound
clogP ~2.5 (estimated)~1.5 (estimated)Lower LipophilicityGeneric Comparison
Aqueous Solubility 2.5 µg/mL>200 µg/mL>80-foldImatinib Analogue
Thermodynamic Solubility LowSignificantly Higher3-foldDarapladib Analogue
Kinetic Solubility LowSignificantly Higher9-foldDarapladib Analogue

B. Metabolic Stability: A Robust Alternative

The tert-butyl group is prized for its metabolic stability, as the quaternary carbon and sterically hindered C-H bonds are resistant to oxidation by cytochrome P450 (CYP) enzymes. The BCP scaffold shares this advantage. Its strained C-C and C-H bonds have high dissociation energies, making them poor substrates for metabolic enzymes.[5][6][11] In studies comparing drug analogues, the BCP-containing molecules often retain or even show improved metabolic stability in liver microsome assays.[8][9][10][12]

For instance, a BCP analogue of the drug leflunomide exhibited a significantly longer half-life in both rat and human liver microsomes compared to the parent drug.[12] This demonstrates that the BCP core is not a metabolic liability and can effectively serve the same shielding purpose as a tert-butyl group.

II. Deciding on the Switch: A Workflow for the Medicinal Chemist

The decision to replace a tert-butyl group with BCP should be driven by a clear understanding of the parent molecule's liabilities and the role of the tert-butyl moiety. The following workflow can guide this decision-making process.

G Start Lead Compound with tert-Butyl Group Issue_ID Identify Optimization Goals: - High Lipophilicity (logP > 3.5)? - Poor Aqueous Solubility? - Need to Explore Novel IP Space? Start->Issue_ID Role_Analysis Analyze Role of tert-Butyl Group: Is it primarily a steric shield or spacer? Issue_ID->Role_Analysis Yes No_Change Retain tert-Butyl Issue_ID->No_Change No Consider_BCP Consider BCP Replacement Role_Analysis->Consider_BCP Yes Reconsider Re-evaluate Strategy / Retain tert-Butyl Role_Analysis->Reconsider No (e.g., specific H-bond interaction) Synthesize Synthesize BCP Analogue Consider_BCP->Synthesize Evaluate Evaluate Properties: - Potency - Solubility - Lipophilicity - Metabolic Stability Synthesize->Evaluate Success Improved Drug-like Properties Evaluate->Success Positive Outcome Evaluate->Reconsider Negative Outcome

This bioisosteric switch is most likely to succeed when the tert-butyl group does not participate in critical electronic or hydrogen-bonding interactions, but rather serves as a bulky, space-filling, and metabolically inert placeholder.

III. Synthetic Accessibility: From Novelty to Mainstream

A decade ago, the synthesis of functionalized BCP derivatives was a significant challenge, limiting their broad application.[5] However, recent breakthroughs in synthetic chemistry, particularly methods involving the radical or nucleophilic opening of [1.1.1]propellane, have made a wide array of BCP building blocks readily accessible.[1][4][8][9][10][12][13][14][15] This has transformed BCP from a chemical curiosity into a practical tool for drug discovery programs. While not as ubiquitously available as tert-butyl reagents, the growing commercial availability of BCP synthons has lowered the barrier to entry for its incorporation into lead optimization campaigns.

IV. Experimental Protocol: Kinetic Solubility Assay

To provide a practical context, here is a standard protocol for assessing the kinetic solubility of a compound, a critical experiment when comparing a parent tert-butyl compound with its BCP analogue.

Objective: To determine the kinetic solubility of a test compound in a buffered aqueous solution using a DMSO stock solution.

Materials:

  • Test Compounds (tert-Butyl and BCP analogues)

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplates (polypropylene for sample prep, UV-transparent for analysis)

  • Plate shaker

  • Centrifuge with plate rotor

  • HPLC-UV or similar quantitative analysis system

Methodology:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO. Ensure the compound is fully dissolved.

  • Sample Preparation (in triplicate):

    • Dispense 198 µL of PBS (pH 7.4) into the wells of a 96-well polypropylene plate.

    • Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells. This results in a final nominal concentration of 100 µM with 1% DMSO.

    • Prepare a reference "100% soluble" plate by adding 2 µL of the stock solution to 198 µL of a 50:50 acetonitrile:water mixture.

  • Incubation and Precipitation:

    • Seal the plate and shake vigorously on a plate shaker at room temperature for 2 hours to allow for precipitation of the insoluble compound to reach equilibrium.

  • Separation of Precipitate:

    • Centrifuge the plate at approximately 3,000 x g for 20 minutes to pellet any precipitated solid.

  • Analysis:

    • Carefully transfer a 100 µL aliquot of the supernatant from each well to a new, UV-transparent 96-well plate. Be careful not to disturb the pellet.

    • Quantify the concentration of the dissolved compound in the supernatant using a calibrated HPLC-UV method. Compare the peak area of the test sample to that of the "100% soluble" reference standards.

  • Calculation:

    • Kinetic Solubility (µM) = (Peak Area of Sample / Average Peak Area of Reference Standards) * 100 µM.

This protocol provides a robust method to quantify the expected improvement in solubility when transitioning from a tert-butyl to a BCP analogue.

V. Conclusion

Bicyclo[1.1.1]pentane has firmly established itself as a valuable bioisostere for the tert-butyl group in medicinal chemistry. Its unique combination of similar steric bulk with superior physicochemical properties—namely lower lipophilicity and vastly improved aqueous solubility—while maintaining excellent metabolic stability, makes it a powerful tool for addressing common liabilities in drug development.[8][9][10] As synthetic routes become more streamlined and accessible, the strategic replacement of tert-butyl groups with BCP offers a proven pathway to "escape flatland" and engineer drug candidates with a higher probability of success.

References

  • Fang, Z., Xu, Q., et al. (2024). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Semantic Scholar. Available at: [Link]

  • Mykhailiuk, P. K. (2022). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Available at: [Link]

  • Zhang, X., Smith, R. T., Le, C., et al. (2020). Copper-mediated synthesis of drug-like bicyclopentanes. Nature. Available at: [Link]

  • ResearchGate. (Various Authors). Synthesis of BCP drug analogues. ResearchGate. Available at: [Link]

  • Foley, D. J., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry. Available at: [Link]

  • Adsool, V. A. (2017). Synthesis and biological evaluation of BCP derivatives: A steadfast effort towards introducing a contemporary lead optimization tool. Hilaris Publisher. Available at: [Link]

  • Anderson, E. A., et al. (2021). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Angewandte Chemie International Edition. Available at: [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. Available at: [Link]

  • Davies, H. M. L. (2020). Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. Nature Research. Available at: [Link]

  • Anderson, E. A., et al. (2021). Bridge functionalisation of bicyclo[1.1.1]pentane derivatives. Angewandte Chemie. Available at: [Link]

  • Uchiyama, M. (2018). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Yakugaku Zasshi. Available at: [Link]

  • Baran, P. S., et al. (2022). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Anderson, E. A., et al. (2023). Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes. ChemRxiv. Available at: [Link]

  • Scribd. Bicyclo (1.1.1) Pentane (BCP) As An SP Carbon-Rich Bioisostere For Para-Phenyl and Tert-Butyl Groups. Scribd. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available at: [Link]

  • ResearchGate. (Various Authors). Synthesis of the bicyclo[1.1.1]pentane framework. ResearchGate. Available at: [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Semantic Scholar. Available at: [Link]

  • Mykhailiuk, P. K. (2024). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. Available at: [Link]

  • ResearchGate. (Various Authors). Solubility parameter differences between drugs, BCP blocks, and water. ResearchGate. Available at: [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ACS Publications. Available at: [Link]

  • Anderson, E. A., et al. (2021). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. ResearchGate. Available at: [Link]

  • Senge, M. O., et al. (2025). Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. ResearchGate. Available at: [Link]

  • Poole, D. L., et al. (2023). 1 Bridge Heteroarylation of Bicyclo[1.1.1]pentane Derivatives. ChemRxiv. Available at: [Link]

  • ResearchGate. (Various Authors). Comparison of inclusion properties between p-tert-butylcalix[4]arene and p-tert-butylthiacalix[4]arene towards primary alcohols in crystals. ResearchGate. Available at: [Link]

  • ResearchGate. (Various Authors). Intramolecular Schmidt reaction of tert-butyl 3-(3-azidopropyl)-4-oxopiperidine-1-carboxylate as a synthetic route to saturated fused aza heterocycles. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Pharmacokinetic Profiles of Bicyclo[6.1.0]nonyne (BCN) and Alkyne Analogs for In Vivo Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the success of in vivo bioorthogonal chemistry hinges on the careful selection of chemical tools. The strain-promoted azide-alkyne cycloaddition (SPAAC) has become a cornerstone of this field, allowing for covalent bond formation in living systems without the need for toxic catalysts.[1] Among the array of strained alkynes, bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO) are two of the most frequently used reagents.[2] While both react efficiently with azides, their distinct structural and physicochemical properties lead to significantly different pharmacokinetic (PK) profiles. Understanding these differences is paramount for designing successful in vivo experiments, from pretargeted imaging to the development of antibody-drug conjugates (ADCs).

This guide provides an in-depth comparison of the pharmacokinetic profiles of BCN and its common alkyne analogs, grounded in experimental data. We will explore how factors like stability, lipophilicity, and metabolism influence their absorption, distribution, metabolism, and excretion (ADME), ultimately guiding you to make an informed choice for your research.

The Chemistry of Bioorthogonality: A Quick Primer

SPAAC is a powerful bioorthogonal reaction that involves the coupling of a strained cyclooctyne with an azide to form a stable triazole linkage.[3][4][5] The inherent ring strain of the alkyne lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures and pH without a copper catalyst, which is known for its cellular toxicity.[2][6]

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Alkyne Strained Alkyne (e.g., BCN, DBCO) Triazole Stable Triazole Linkage Alkyne->Triazole Strain-Promoted [3+2] Cycloaddition Azide Azide-modified Biomolecule Azide->Triazole

Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

BCN and DBCO are the most prominent examples of strained alkynes used in this reaction.[1] Their structural differences—BCN's compact, bicyclic structure versus DBCO's bulkier, aromatic dibenzo-fused rings—are the primary drivers of their distinct in vivo behaviors.

Comparative Analysis: BCN vs. DBCO

The choice between BCN and DBCO is often a trade-off between reaction kinetics and in vivo stability. While DBCO generally exhibits faster reaction rates with azides, BCN often provides a more favorable profile in terms of stability and hydrophilicity.[1][7]

Data Summary: Physicochemical and Kinetic Properties
PropertyBicyclo[6.1.0]nonyne (BCN)Dibenzocyclooctyne (DBCO)Key Considerations & References
Reaction Kinetics (k₂) with Benzyl Azide ~0.1 - 0.3 M⁻¹s⁻¹~0.1 - 1.0 M⁻¹s⁻¹DBCO is generally faster, which can be critical for applications with low reactant concentrations.[8][9][10]
Lipophilicity Relatively hydrophilicMore lipophilic/hydrophobicBCN's higher hydrophilicity can improve aqueous solubility and reduce non-specific binding.[7][11]
In Vivo Stability More stable, particularly in reducing environmentsSusceptible to degradation by biological nucleophiles (e.g., thiols)BCN shows significantly higher stability against degradation by thiols like glutathione (GSH).[8][12]
Size Smaller, compactLarger, bulkierBCN's smaller size may lead to better tissue penetration and less immunogenicity.
Deep Dive into Pharmacokinetic (ADME) Profiles
Absorption and Distribution

The route of administration and the physicochemical properties of the alkyne conjugate heavily influence its absorption and distribution. For systemically administered probes, lipophilicity plays a key role.

  • BCN : Its relatively hydrophilic nature makes BCN-containing molecules well-suited for aqueous formulations and can lead to more favorable distribution profiles, with potentially lower non-specific uptake in lipophilic tissues like the liver.[7]

  • DBCO : The higher lipophilicity of DBCO can sometimes lead to increased non-specific binding and faster clearance by the reticuloendothelial system (RES), particularly the liver. However, this property can be modulated by incorporating hydrophilic linkers, such as polyethylene glycol (PEG), into the probe design.[13]

Cellular uptake is an energy-dependent process, primarily occurring through various forms of endocytosis.[14][15] While the specific bioorthogonal handle may not dictate the primary uptake mechanism (which is often determined by the larger biomolecule it's attached to), its properties can influence the overall behavior of the conjugate.

Metabolism and Stability: The Critical Differentiator

The metabolic stability of a bioorthogonal probe is arguably the most critical factor for its in vivo performance, especially in long-term studies. The primary threat to strained alkynes in the biological milieu comes from endogenous nucleophiles, particularly thiols like glutathione (GSH), which is present at high concentrations inside cells.

Experimental evidence has shown that BCN possesses significantly greater stability compared to DBCO in the presence of thiols.[12]

  • BCN's Stability : In a comparative study, BCN was found to be substantially more stable to GSH than DBCO, with a half-life of approximately 6 hours compared to just 71 minutes for DBCO under the tested conditions.[12] This superior stability makes BCN a more robust choice for applications requiring the conjugate to remain intact for extended periods.

  • DBCO's Degradation : DBCO's susceptibility to nucleophilic attack can lead to the degradation of the bioorthogonal handle, rendering it incapable of reacting with its azide partner. This degradation has been observed to be rapid in the endolysosomal compartments of phagocytic immune cells.[8] One study found that after 24 hours in RAW264.7 macrophage-like cells, 36% of DBCO groups had degraded, whereas a staggering 79% of BCN groups had degraded under the same conditions.[8] This specific finding highlights that cellular context is critical, as BCN, while more stable to extracellular thiols, can be rapidly degraded in certain intracellular environments. This degradation appears to be linked to myeloperoxidase (MPO) products and occurs surprisingly at neutral pH rather than the acidic pH of lysosomes.[8][16]

Metabolic_Stability cluster_alkynes Strained Alkynes cluster_fate Biological Fate BCN BCN SPAAC Successful SPAAC Reaction BCN->SPAAC More Stable DBCO DBCO Degradation Inactive/Degraded Product DBCO->Degradation More Susceptible to Attack Thiol Thiol Nucleophile (e.g., Glutathione) Thiol->BCN Slower reaction Thiol->DBCO

Caption: Comparative metabolic stability of BCN and DBCO against thiols.
Excretion

The clearance of bioorthogonal probes is largely dictated by the size of the overall conjugate. Small molecule probes are typically cleared renally, while larger constructs like ADCs are cleared via hepatic pathways. The hydrophilicity of BCN can contribute to more efficient renal clearance for smaller constructs when compared to the more lipophilic DBCO.

Experimental Protocol: In Vivo Pharmacokinetic Analysis of a Strained Alkyne Probe

To ensure the trustworthiness of your findings, a robust, self-validating experimental design is crucial. This protocol outlines a standard workflow for assessing the pharmacokinetic properties of a novel alkyne-modified therapeutic or probe.

PK_Workflow start 1. Probe Administration (e.g., IV injection into animal model) collection 2. Serial Sample Collection (Blood, Tissues at defined time points) start->collection processing 3. Sample Processing (Plasma separation, Tissue homogenization) collection->processing extraction 4. Analyte Extraction (e.g., Protein Precipitation, SPE) processing->extraction analysis 5. LC-MS/MS Analysis (Quantification of probe concentration) extraction->analysis modeling 6. Pharmacokinetic Modeling (Calculate T½, Clearance, Vd) analysis->modeling

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Objective: To determine the half-life (T½), clearance (CL), and volume of distribution (Vd) of an alkyne-containing molecule in a rodent model.

Methodology:

  • Animal Model & Acclimation:

    • Choice: Use healthy, age-matched BALB/c mice (n=3-5 per time point).

    • Causality: This model is widely accepted for PK studies. Sufficient animal numbers ensure statistical power.

    • Acclimation: Allow animals to acclimate for at least one week to reduce stress-related physiological variables.

  • Probe Formulation & Administration:

    • Formulation: Dissolve the alkyne probe in a sterile, biocompatible vehicle (e.g., PBS, 5% dextrose). Ensure complete dissolution to prevent embolism.

    • Administration: Administer a single, precise dose via intravenous (IV) tail vein injection.

    • Causality: IV administration bypasses absorption variability, providing a direct measure of distribution and elimination kinetics.

  • Sample Collection:

    • Schedule: Collect blood samples (e.g., via retro-orbital or tail-nick bleed) at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

    • Causality: A logarithmic time scale captures both the rapid initial distribution phase (alpha phase) and the slower elimination phase (beta phase).

    • Processing: Immediately place blood into tubes containing an anticoagulant (e.g., K₂EDTA) and keep on ice. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.

    • Tissue Collection (Optional): At the final time point, euthanize animals and harvest key organs (liver, kidney, spleen, tumor) to assess tissue distribution.

  • Sample Analysis:

    • Method: Use Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for quantification.

    • Causality: LC-MS/MS is the gold standard, offering high sensitivity and specificity to accurately measure probe concentrations in complex biological matrices like plasma.

    • Protocol:

      • Protein Precipitation: Add 3 volumes of cold acetonitrile containing an internal standard to 1 volume of plasma to precipitate proteins.

      • Centrifugation: Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

      • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

      • Standard Curve: Prepare a standard curve by spiking known concentrations of the probe into control plasma to ensure accurate quantification.

  • Data Modeling:

    • Software: Use pharmacokinetic modeling software (e.g., Phoenix WinNonlin, R) to analyze the concentration-time data.

    • Analysis: Fit the data to a non-compartmental or compartmental model to calculate key PK parameters (T½, CL, Vd, AUC).

    • Causality: This quantitative analysis provides the objective data needed to compare the pharmacokinetic profiles of different probes.

Conclusion and Recommendations

The selection of a strained alkyne for in vivo applications is a critical decision that extends beyond simple reaction kinetics. While DBCO's rapid reactivity is advantageous in certain contexts, its relative instability in the presence of biological nucleophiles can be a significant liability.

BCN emerges as a highly reliable and robust option for a wide range of applications, particularly for long-term in vivo studies where conjugate stability is paramount. [7] Its more balanced profile of good reactivity, superior stability, and favorable hydrophilicity makes it a workhorse reagent in the field.[7][9]

However, the choice is not absolute. For applications requiring extremely fast conjugation of low-abundance targets, a faster-reacting analog like DBCO might be necessary, provided the experimental window is short enough to mitigate significant degradation. As the field of bioorthogonal chemistry continues to evolve, researchers must weigh the trade-offs between reactivity and stability, using the experimental data and principles outlined in this guide to select the optimal tool for advancing their research in drug development and beyond.

References
  • Stephanopoulos, N. & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy.
  • Molander, G. A., et al. (2023). A General and Modular Approach to BCP Alkylamines via Multicomponent Difunctionalization of [1.1.1]Propellane. ResearchGate. [Link]

  • Ge, Y., et al. (2017). Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes. ACS Central Science, 3(5), 409-416. [Link]

  • Baran, P. S., et al. (2019). Synthesis of All-Carbon Disubstituted Bicyclo[1.1.1]pentanes by Iron-Catalyzed Kumada Cross-Coupling. ResearchGate. [Link]

  • Chen, X., et al. (2024). Bioorthogonally activated probes for precise fluorescence imaging. Chemical Society Reviews. [Link]

  • Zhang, Z., et al. (2023). Bioorthogonal chemistry for prodrug activation in vivo. Chemical Society Reviews. [Link]

  • Hughes, A. J., et al. (2025). Comparative Study of Click Handle Stability in Common Ligation Conditions. ChemRxiv. [Link]

  • Anderson, E. A., et al. (2021). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Angewandte Chemie International Edition, 60(45), 24754-24765. [Link]

  • Pan, Y., et al. (2021). Synthesis of BCP-alkynes 26 by means of metallaphotoredox catalysis. ResearchGate. [Link]

  • Ge, Y., et al. (2017). Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes. ACS Publications. [Link]

  • Huang, J., et al. (2025). Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications. European Journal of Medicinal Chemistry. [Link]

  • Li, Z., et al. (2017). Functionalized single-walled carbon nanotubes: cellular uptake, biodistribution and applications in drug delivery. International Journal of Pharmaceutics. [Link]

  • Mitry, M. M. A., et al. (2016). In Vivo Applications of Bioorthogonal Reactions: Chemistry and Targeting Mechanisms. ResearchGate. [Link]

  • Miyazawa, M., et al. (2009). Metabolism of Delta(3)-carene by human cytochrome p450 enzymes: identification and characterization of two new metabolites. PubMed. [Link]

  • van der Heijden, J., et al. (2023). Exploring the Chemical Properties and Medicinal Applications of Tetramethylthiocycloheptyne Sulfoximine Used in Strain-Promoted Azide–Alkyne Cycloaddition Reactions. Molecules, 28(16), 6062. [Link]

  • Sletten, E. M. & Bertozzi, C. R. (2021). Bioorthogonal Chemistry and Its Applications. Accounts of Chemical Research, 54(23), 4334-4346. [Link]

  • Hocek, M., et al. (2023). trans-Cyclooctene- and Bicyclononyne-Linked Nucleotides for Click Modification of DNA with Fluorogenic Tetrazines and Live Cell Metabolic Labeling and Imaging. Bioconjugate Chemistry. [Link]

  • Hocek, M., et al. (2023). trans-Cyclooctene- and Bicyclononyne-Linked Nucleotides for Click Modification of DNA with Fluorogenic Tetrazines and Live Cell Metabolic Labeling and Imaging. PMC. [Link]

  • McKay, C. S. & Finn, M. G. (2014). Bioorthogonal chemistry. Chemical Society Reviews, 43(19), 6548-6566. [Link]

  • Isaacs, L., et al. (2018). Affinity-Directed Dynamics of Host–Guest Motifs for Pharmacokinetic Modulation via Supramolecular PEGylation. Journal of the American Chemical Society, 140(45), 15261-15272. [Link]

  • Chen, Y., et al. (2023). Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations. PubMed. [Link]

  • Shah, D. K. & Betts, A. M. (2013). Key factors influencing ADME properties of therapeutic proteins: A need for ADME characterization in drug discovery and development. Drug Metabolism and Personalized Therapy, 28(3), 137-154. [Link]

  • Jasti, V. P., et al. (2021). Experimental and Theoretical Elucidation of SPAAC Kinetics for Strained Alkyne-Containing Cycloparaphenylenes. ChemRxiv. [Link]

  • De Geest, B. G., et al. (2017). Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms. Polymers, 9(12), 688. [Link]

  • He, C., et al. (2016). The cellular uptake mechanism, intracellular transportation, and exocytosis of polyamidoamine dendrimers in multidrug-resistant breast cancer cells. International Journal of Nanomedicine, 11, 3657-3672. [Link]

  • Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition, 49(49), 9422-9425. [Link]

  • Wang, H., et al. (2017). Fitness Factors for Bioorthogonal Chemical Probes. ACS Chemical Biology, 12(6), 1496-1505. [Link]

  • Zeglis, B. M., et al. (2011). Reactive polymer enables efficient in vivo bioorthogonal chemistry. Bioconjugate Chemistry, 22(10), 2155-2161. [Link]

  • Wikipedia. (n.d.). Bicyclononyne. Wikipedia. Retrieved from [Link]

  • Ghezzi, C., et al. (1998). Cellular uptake mechanisms of 99mTcN-NOET in cardiomyocytes from newborn rats: calcium channel interaction. Circulation, 98(23), 2591-2597. [Link]

  • Kumar, V., et al. (2025). Strain-Promoted Azide-Alkyne Cycloadditions of Benzocyclononynes. ResearchGate. [Link]

  • Rady, M., et al. (2024). Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis. RSC Advances. [Link]

  • Patterson, D. M., et al. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 25(8), 1424-1436. [Link]

  • Weiss, F. D., et al. (2025). Fluorescence Quenching Properties and Bioimaging Applications of Readily Accessible Blue to Far-Red Fluorogenic Triazinium Salts. Journal of the American Chemical Society. [Link]

  • Rady, M., et al. (2024). Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis. ResearchGate. [Link]

  • Spiteri, C., et al. (2019). Synthesis and Reactivity of a Bis-Strained Alkyne Derived from 1,1′-Biphenyl-2,2′,6,6′-tetrol. ACS Omega. [Link]

  • Smith, R. L., et al. (2020). Application of structural and functional pharmacokinetic analogs for physiologically based pharmacokinetic model development and evaluation. Toxicology and Applied Pharmacology, 395, 114981. [Link]

  • Chithrani, B. D., et al. (2025). Cellular uptake and transport of gold nanoparticles incorporated in a liposomal carrier. ResearchGate. [Link]

Sources

In-vitro ADME properties of 3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Medicinal Chemists on the Bioisosteric Replacement of Phenyl Rings with 3-Methylbicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives and Related Analogs

In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional saturated scaffolds into drug candidates.[1][2] Among these, the bicyclo[1.1.1]pentane (BCP) core has emerged as a particularly valuable bioisostere for the ubiquitous para-substituted phenyl ring.[3][4] This guide provides a comprehensive analysis of the in-vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of BCP-containing compounds, with a focus on derivatives of this compound and its analogs. Through a detailed examination of experimental data from published case studies, we will objectively compare the performance of BCP derivatives against their phenyl-containing counterparts, offering insights into how this unique scaffold can mitigate common ADME liabilities and enhance drug-like properties.

The Rationale for Phenyl Ring Replacement

The phenyl ring is a cornerstone of medicinal chemistry, present in a vast number of approved drugs.[5] However, its planarity and aromaticity can contribute to undesirable properties, including poor aqueous solubility due to π-π stacking, susceptibility to oxidative metabolism by cytochrome P450 enzymes, and a tendency for non-specific binding to off-target proteins.[3][6] The rigid, non-planar structure of the BCP moiety offers a compelling solution to these challenges, often leading to significant improvements in a compound's pharmacokinetic profile.[7][8]

Comparative In-Vitro ADME Profiles: BCP Derivatives vs. Phenyl Analogs

The true measure of a bioisostere's utility lies in its ability to not only mimic the desired interactions of the parent moiety but also to confer superior physicochemical and pharmacokinetic properties. The following sections present a comparative analysis of key in-vitro ADME parameters for several pairs of phenyl- and BCP-containing molecules.

Enhanced Aqueous Solubility

A frequent liability of drug candidates is poor aqueous solubility, which can limit oral bioavailability. The three-dimensional nature of the BCP scaffold disrupts the crystal lattice packing that can occur with planar aromatic rings, often leading to a dramatic increase in solubility.

Table 1: Comparison of Aqueous Solubility

Phenyl-Containing CompoundBCP-Containing AnalogFold Increase in SolubilityReference
γ-Secretase Inhibitor (BMS-708,163)BCP Analog>50-fold[7]
LpPLA2 Inhibitor (Darapladib)BCP Analog9.25x[9]
Triazole Series CompoundBCP AnalogSignificantly Improved[10]

This marked improvement in solubility is a critical advantage of the BCP scaffold, potentially reducing the need for complex formulation strategies to achieve adequate drug exposure.

Improved Metabolic Stability

Metabolic instability is a primary reason for the failure of drug candidates in development. Aromatic rings are often susceptible to hydroxylation by cytochrome P450 (CYP) enzymes, leading to rapid clearance. The saturated C-H bonds of the BCP core are generally more resistant to oxidative metabolism.

Table 2: Comparison of Metabolic Stability in Human Liver Microsomes (HLM)

Phenyl-Containing CompoundBCP-Containing AnalogHLM ClearanceKey ObservationReference
IDO1 InhibitorBCP AnalogSignificantly ReducedCircumvented amide hydrolysis[8]
LpPLA2 Inhibitor (Rilapladib Analog)BCP AnalogLow Clearance (0.76 mL/min/g)Demonstrates inherent stability[11]
γ-Secretase Inhibitor (BMS-708,163)BCP AnalogFavorable in vitro metabolic stabilityMaintained stability profile[7]

The enhanced metabolic stability of BCP derivatives can translate to a longer in-vivo half-life and a reduced potential for the formation of reactive metabolites.

Increased Permeability and Reduced Efflux

The ability of a drug to permeate cell membranes is crucial for its absorption and distribution. While highly lipophilic compounds often exhibit good permeability, they can also be substrates for efflux transporters like P-glycoprotein (P-gp), which can limit their effective concentration at the target site. The unique physicochemical properties of BCPs can lead to an optimal balance of permeability and efflux liability.

Table 3: Comparison of Permeability

Phenyl-Containing CompoundBCP-Containing AnalogPermeability (Artificial Membrane)Key ObservationReference
γ-Secretase Inhibitor (BMS-708,163)BCP AnalogSignificantly Improved Passive PermeabilityFavorable for oral absorption[7]
LpPLA2 Inhibitor (Darapladib)BCP Analog3.06x increase (230 to 705 nm/s)Enhanced membrane transit[9]
Reduced Non-Specific Binding

Non-specific binding to plasma and tissue proteins can reduce the free fraction of a drug available to interact with its target, potentially diminishing its efficacy. The lower lipophilicity and unique shape of BCPs can lead to a decrease in non-specific binding.

Table 4: Comparison of Non-Specific Binding

Phenyl-Containing CompoundBCP-Containing AnalogNon-Specific Binding (Chromatographic Hydrophobicity Index - CHI IAM)Key ObservationReference
Phenyl-containing seriesBCP-containing seriesMarkedly decreasedReduced tendency for non-specific interactions[3]

Experimental Protocols for Key In-Vitro ADME Assays

To ensure the reproducibility and reliability of in-vitro ADME data, standardized and well-validated protocols are essential. The following are representative step-by-step methodologies for the key assays discussed in this guide.

Metabolic Stability in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.

Protocol:

  • Preparation of Incubation Mixture: In a 96-well plate, combine the test compound (typically at a final concentration of 1 µM) with human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

  • Initiation of Reaction: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a solution of NADPH (final concentration of 1 mM).

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Determine the rate of disappearance of the test compound to calculate the in-vitro half-life (t½) and intrinsic clearance (CLint).

Aqueous Solubility (Kinetic)

This assay provides a measure of a compound's solubility under non-equilibrium conditions, which is often relevant to the in-vivo dissolution process.

Protocol:

  • Compound Preparation: Prepare a high-concentration stock solution of the test compound in an organic solvent (e.g., DMSO).

  • Dilution in Aqueous Buffer: Add a small volume of the stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve the desired final concentration.

  • Incubation: Shake the mixture at room temperature for a defined period (e.g., 2 hours).

  • Separation of Undissolved Compound: Filter the suspension to remove any precipitated compound.

  • Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

Permeability (Parallel Artificial Membrane Permeability Assay - PAMPA)

The PAMPA assay is a high-throughput method for predicting passive membrane permeability.

Protocol:

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Donor Compartment: The test compound is dissolved in a buffer at the desired pH (e.g., pH 5.0 to simulate the upper intestine) and added to the donor wells of the filter plate.

  • Acceptor Compartment: The filter plate is placed into a 96-well plate containing a buffer at a different pH (e.g., pH 7.4) in the acceptor wells.

  • Incubation: The plate assembly is incubated at room temperature for a set period (e.g., 4-18 hours) to allow for passive diffusion of the compound across the artificial membrane.

  • Concentration Analysis: The concentrations of the compound in both the donor and acceptor wells are determined by LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated based on the rate of appearance of the compound in the acceptor compartment.

Visualizing the Bioisosteric Replacement Strategy

The decision to replace a phenyl ring with a BCP moiety is a strategic one, aimed at improving the overall developability of a drug candidate. The following workflow illustrates the key considerations and expected outcomes of this approach.

G cluster_0 Drug Discovery Cascade Start Phenyl-Containing Lead Compound with ADME Liabilities Decision Bioisosteric Replacement with BCP Scaffold Start->Decision Identified Liabilities: - Poor Solubility - High Metabolic Clearance - Non-Specific Binding Synthesis Synthesis of BCP Analog Decision->Synthesis InVitro In-Vitro ADME Profiling Synthesis->InVitro Characterize ADME Properties Data Comparative Data Analysis InVitro->Data Compare to Phenyl Analog Result Improved Drug Candidate Data->Result Demonstrated Improvements: - Increased Solubility - Enhanced Metabolic Stability - Favorable Permeability

Caption: Workflow for the bioisosteric replacement of a phenyl ring with a BCP scaffold to improve ADME properties.

Conclusion

The strategic incorporation of the this compound motif and its analogs as bioisosteres for phenyl rings offers a powerful approach to overcoming common ADME hurdles in drug discovery. As demonstrated by the compiled experimental data, this substitution can lead to substantial improvements in aqueous solubility, metabolic stability, and permeability, while reducing non-specific binding. By providing a more three-dimensional and less metabolically susceptible core, the BCP scaffold can significantly enhance the drug-like properties of a molecule, ultimately increasing the probability of success in preclinical and clinical development. This guide serves as a valuable resource for medicinal chemists seeking to leverage the unique advantages of this emerging and impactful structural motif.

References

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]

  • Measom, N. D., et al. (2017). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 8(1), 43–48. [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • Alera Labs, LLC. (2019). In Vitro ADME Assays. [Link]

  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual. [Link]

  • Gleave, R. J., et al. (2020). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. ACS Medicinal Chemistry Letters, 11(8), 1548–1554. [Link]

  • Kirsch, P., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(4), 548-558. [Link]

  • Chemistry LibreTexts. (2024). Drug Modifications to Improve Stability. [Link]

  • Barabé, F., et al. (2022). Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications. Organic & Biomolecular Chemistry, 20(15), 3026-3040. [Link]

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Grygorenko, O. O., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9439–9452. [Link]

  • Scott, J. S., et al. (2017). Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm, 8(6), 1039-1050. [Link]

  • Bull, J. A., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 1(9), 1336–1353. [Link]

  • Bennett, D. J., et al. (2024). Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes. Chemistry – A European Journal, 30(12), e202304070. [Link]

  • Johnson, T. W., et al. (2020). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 63(20), 11416–11450. [Link]

Sources

Safety Operating Guide

3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that advancing your research in drug development requires not only innovation at the bench but also an unwavering commitment to safety and operational excellence. The novel structures you work with, such as 3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid, demand rigorous handling and disposal protocols. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of your personnel and compliance with regulatory standards.

Core Principle: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazards is paramount. This compound is a non-natural, rigid carboxylic acid. While specific comprehensive toxicological data is limited, GHS classifications provide a clear directive for cautious handling.

According to available safety data, this compound is classified as:

  • Skin Irritant (Category 2) : Causes skin irritation.[1][2]

  • Serious Eye Irritant (Category 2A) : Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1][2]

This hazard profile mandates that this compound be treated as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.[3][4][5] The foundation of a safe disposal plan is the institutional Chemical Hygiene Plan (CHP) , a requirement under OSHA's Laboratory Standard (29 CFR 1910.1450), which outlines specific procedures for handling hazardous chemicals.[6][7]

Hazard ClassificationGHS CodeKey Precaution & Disposal Implication
Skin IrritationH315Avoid skin contact. All contaminated personal protective equipment (PPE) and materials must be disposed of as hazardous waste.
Eye IrritationH319Wear appropriate eye protection. In case of splash, contaminated materials require hazardous disposal.
Respiratory IrritationH335Handle only in a certified chemical fume hood to prevent inhalation.

Immediate Safety & Handling Protocol

Proper disposal begins with safe handling during use. The following engineering controls and PPE are mandatory to minimize exposure and prevent uncontrolled release.

  • Engineering Control : All weighing and solution preparation involving this compound must be conducted in a properly functioning chemical fume hood.[4][7] This is the primary barrier to prevent respiratory exposure.

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is required, including:

    • Eye Protection : Chemical safety goggles meeting OSHA standards.[4][8]

    • Hand Protection : Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[9]

    • Body Protection : A flame-resistant lab coat must be worn and kept buttoned.[4]

Step-by-Step Waste Management and Disposal Workflow

The disposal of this compound waste must follow a systematic process from the point of generation to final collection by a certified hazardous waste handler.

Step 1: Waste Generation and Segregation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[10][11]

  • Designate a Waste Stream : Establish a dedicated waste container for "Non-Halogenated Organic Acid Waste."

  • Collect Waste : Collect all materials contaminated with this compound. This includes:

    • Surplus or unneeded pure compound.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., weigh boats, pipette tips, gloves, absorbent pads).

  • Incompatibility Prevention :

    • DO NOT mix with bases (e.g., sodium hydroxide, amines) to avoid a strong exothermic neutralization reaction.

    • DO NOT mix with oxidizing agents (e.g., nitric acid, peroxides).[12]

    • DO NOT mix with cyanides or sulfides, which can generate highly toxic gas upon contact with acid.[10]

    • DO NOT mix with halogenated solvent waste (e.g., dichloromethane, chloroform), as disposal costs for mixed waste are significantly higher.[13]

Step 2: Waste Container Selection and Labeling

Adherence to container requirements set by the EPA and OSHA is mandatory.[3][14]

  • Container Type : Use a high-density polyethylene (HDPE) or glass container that is compatible with organic acids.[12][14] Ensure the container is in good condition with no leaks or cracks.

  • Labeling : The container must be clearly labeled as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound" and any other constituents.

    • The associated hazards (e.g., "Irritant," "Corrosive - Acid").

    • The date of initial waste accumulation.

Step 3: On-Site Accumulation (Satellite Accumulation Area)

Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10][15]

  • Location : The SAA must be under the direct control of laboratory personnel.[14]

  • Storage Conditions :

    • The waste container must be kept securely closed at all times, except when adding waste.[13]

    • Store the container in a designated, well-ventilated area within secondary containment (e.g., a chemical-resistant tray or tub) to contain potential spills.[3][11]

    • Segregate the organic acid waste container from incompatible materials, particularly bases.[10]

  • Time and Volume Limits : An SAA can accumulate up to 55 gallons of hazardous waste. Once a container is full, it must be moved to the central accumulation area within three days. A partially filled container can remain in the SAA for up to one year.[10]

Step 4: Final Disposal

Laboratory personnel should never attempt to dispose of this chemical through incineration or land-filling themselves.

  • Contact EHS : Once the waste container is full or ready for removal, contact your institution's Environmental Health & Safety (EHS) department. They will arrange for collection by a licensed professional waste disposal service.[9][11]

  • Documentation : Ensure all required waste manifests or pickup request forms are completed accurately. This documentation is a legal requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[3][14]

The decision workflow for proper disposal is summarized in the diagram below.

G cluster_0 Waste Generation & Segregation cluster_1 Storage & Final Disposal start Waste Generated (Pure compound, solutions, contaminated materials) is_acid Is it 3-Methylbicyclo[1.1.1] pentane-1-carboxylic acid or compatible organic acid waste? start->is_acid collect_waste Collect in a designated, compatible waste container (HDPE or Glass) is_acid->collect_waste Yes segregate Segregate from: - Bases - Oxidizers - Halogenated Solvents collect_waste->segregate label_container Label container with: - 'Hazardous Waste' - Full Chemical Name(s) - Hazards (Irritant) - Accumulation Start Date segregate->label_container store_saa Store in Satellite Accumulation Area (SAA) - Secondary Containment - Keep container closed label_container->store_saa full_or_time Container Full or Accumulation Time Limit Reached? store_saa->full_or_time contact_ehs Contact Institutional EHS for Pickup full_or_time->contact_ehs Yes end Disposal by Licensed Hazardous Waste Contractor contact_ehs->end

Caption: Decision workflow for disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate & Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Control & Contain : If the spill is small and you are trained to do so, control the spread using an acid-neutralizing spill kit or absorbent pads. Do not use combustible materials like paper towels to absorb large quantities.

  • Collect & Dispose : Collect the contaminated absorbent material using non-sparking tools. Place it in a designated hazardous waste container.[16]

  • Decontaminate : Clean the spill area as per your lab's specific procedures for acid spills.

  • Report : Report the incident to your laboratory supervisor and EHS department.

By adhering to this structured disposal protocol, you build a culture of safety and responsibility, ensuring that your groundbreaking research does not come at the cost of personal or environmental health.

References

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group. [Link]

  • Laboratories - Standards | Occupational Safety and Health Administration. (n.d.). OSHA. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. (n.d.). OSHA. [Link]

  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. [Link]

  • Laboratory Waste Disposal: A Quick Overview. (n.d.). MedPro Disposal. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. [Link]

  • This compound | C7H10O2. (n.d.). PubChem. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. [Link]

  • Procedures for Disposal of Hazardous Waste. (n.d.). CUNY. [Link]

  • MSDS of 3-Phenyl-bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester. (2025, December 29). Capot Chemical. [Link]

  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. [Link]

  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. [Link]

Sources

A Senior Application Scientist's Guide to Safely Handling 3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel molecular scaffolds like 3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid is critical to escaping the "flatland" of traditional medicinal chemistry. These rigid, three-dimensional structures offer exciting new vectors for interacting with biological targets.[1] However, with innovation comes the responsibility of rigorous safety. This guide provides a comprehensive, experience-driven framework for handling this compound, ensuring that your research is not only groundbreaking but also fundamentally safe. The protocols outlined here are designed as a self-validating system, grounded in the core principles of chemical hazard mitigation.

Hazard Identification: Understanding the Compound

Before any handling, a thorough understanding of the compound's specific hazards is essential. This compound (CAS No. 65862-01-3) is classified with specific risks that dictate our handling protocols.[2][3] According to the Globally Harmonized System (GHS), this compound is an irritant.[2][4]

The primary hazards are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[2][4]

  • Serious Eye Irritation (H319): Causes serious, potentially damaging, eye irritation.[2][4]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[2][4]

These classifications are the foundation of our risk assessment and inform every subsequent procedural choice.

Chemical and Physical Properties
IUPAC Name This compound[2]
Molecular Formula C₇H₁₀O₂[2]
Molecular Weight 126.15 g/mol [2][4]
CAS Number 65862-01-3[2][3][4]
GHS Hazard Statements H315, H319, H335[2]

The Hierarchy of Controls: A Foundational Safety Paradigm

In laboratory safety, personal protective equipment (PPE) is the last line of defense, not the first. We must first apply a hierarchy of controls to minimize hazards at their source. This systematic approach ensures robust and reliable safety.

Hierarchy_of_Controls cluster_1 Elimination Elimination (Most Effective) Substitution Substitution Elimination_exp Physically remove the hazard. (Not applicable here) Elimination->Elimination_exp Engineering Engineering Controls Substitution_exp Replace with a less hazardous chemical. (Often not feasible in novel research) Substitution->Substitution_exp Administrative Administrative Controls Engineering_exp Isolate people from the hazard. (e.g., Chemical Fume Hood) Engineering->Engineering_exp PPE Personal Protective Equipment (PPE) (Least Effective) Administrative_exp Change the way people work. (e.g., SOPs, Training) Administrative->Administrative_exp PPE_exp Protect the worker with personal clothing/equipment. PPE->PPE_exp

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid
Reactant of Route 2
3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.